molecular formula C19H32N2O2 B606464 Camylofin CAS No. 54-30-8

Camylofin

Cat. No.: B606464
CAS No.: 54-30-8
M. Wt: 320.5 g/mol
InChI Key: RYOOHIUJEJZCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camylofin is an antimuscarinic drug and smooth muscle relaxant used in biochemical research . Its dual mechanism of action makes it a valuable tool for studying spasmodic conditions. It exerts its effects through anticholinergic activity by inhibiting the binding of acetylcholine to muscarinic receptors, and also via direct smooth muscle relaxation achieved by inhibiting phosphodiesterase type IV (PDE4). This inhibition leads to increased cyclic AMP (cAMP) levels and ultimately a reduction in cytosolic calcium, providing a comprehensive approach to relieving smooth muscle spasm . Research into this compound has explored its potential in several areas. It has been investigated for its role in managing abdominal spasms related to intestinal colic, biliary colic, and renal colic . Studies also exist on its use for dysmenorrhea (menstrual cramps) . Furthermore, clinical research has examined its application in labor augmentation, where it was found to significantly increase the cervical dilatation rate and shorten the duration of the first stage of labor . The chemical designation of this compound is isopentyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate, and it has a molecular formula of C 19 H 32 N 2 O 2 and a molecular weight of 320.477 g·mol -1 . It is listed under the ATC codes A03AA03 (single agent) and A03DA05 (in combination with analgesics) . This product is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOHIUJEJZCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5892-41-1 (di-hydrochloride)
Record name Camylofin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046415
Record name Camylofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-30-8
Record name Camylofin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camylofin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camylofin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camylofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Camylofin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMYLOFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Camylofin's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal, biliary, and urogenital tracts. Its efficacy stems from a dual mechanism of action, combining both neurotropic and musculotropic effects. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its spasmolytic effects, details relevant experimental protocols for its pharmacological characterization, and presents its mechanism through structured data and visual diagrams.

Introduction

Smooth muscle spasms are the underlying cause of pain and dysfunction in a variety of clinical conditions, including irritable bowel syndrome, biliary and renal colic, and dysmenorrhea. Pharmacological interventions aim to alleviate these spasms by targeting the physiological processes that govern smooth muscle contraction. This compound is a therapeutic agent that achieves this through a comprehensive dual action: it antagonizes the effects of acetylcholine (B1216132) at muscarinic receptors and directly relaxes smooth muscle cells.[1][2][3] This guide will dissect these two interconnected mechanisms.

Dual Mechanism of Action

This compound's spasmolytic properties are attributed to two distinct, yet synergistic, mechanisms:

  • Neurotropic (Anticholinergic) Action: this compound exhibits a competitive antagonism at muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1][4] By blocking these receptors, it prevents acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, from inducing muscle contraction. However, this anticholinergic effect is reported to be milder than that of atropine, with studies suggesting its potency to be approximately one-seventh that of atropine.[4]

  • Musculotropic (Direct) Action: this compound also acts directly on the smooth muscle cells, independent of nerve stimulation.[1][2][4] This direct effect is primarily attributed to the inhibition of phosphodiesterase type IV (PDE4).[1] The inhibition of PDE4 leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate a signaling cascade that results in the sequestration of intracellular calcium ions and a decrease in the sensitivity of the contractile machinery to calcium, ultimately leading to muscle relaxation.[1] Some evidence also suggests that this compound may directly inhibit calcium ion influx into the smooth muscle cells.[5]

Signaling Pathways

The dual mechanisms of this compound's action can be visualized through the following signaling pathways:

neurotropic_action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds Camylofin_N This compound Camylofin_N->Muscarinic_Receptor Blocks G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Figure 1: Neurotropic (Anticholinergic) Action of this compound.

musculotropic_action cluster_intracellular Intracellular Space ATP ATP Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts PDE4 Phosphodiesterase IV PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Ca_Sequestration Decreased Intracellular Ca²⁺ PKA->Ca_Sequestration Promotes Relaxation Smooth Muscle Relaxation Ca_Sequestration->Relaxation Leads to Camylofin_M This compound Camylofin_M->PDE4 Inhibits

Figure 2: Musculotropic Action of this compound.

Quantitative Pharmacological Data

Table 1: Anticholinergic (Neurotropic) Activity

ParameterThis compoundAtropine (Reference)
Receptor Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors
Action Competitive AntagonistCompetitive Antagonist
pA2 Value Data not available~8.7 (in human colon)[6]
Relative Potency ~1/7th of Atropine[4]1

Table 2: Phosphodiesterase IV (PDE4) Inhibition (Musculotropic Activity)

ParameterThis compoundRoflumilast (Reference)Papaverine (Reference)
Enzyme Target Phosphodiesterase IV (PDE4)Phosphodiesterase IV (PDE4)Phosphodiesterases (non-selective)
Action InhibitorInhibitorInhibitor
IC50 Value Data not available~0.7 nM[7]~14.3 µM (antispasmodic IC50)[8]

Experimental Protocols

The pharmacological characterization of this compound's mechanism of action on smooth muscle typically involves a series of in vitro experiments. The following are detailed methodologies for key assays.

Isolated Organ Bath Studies for Antispasmodic Activity

Objective: To determine the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Cumulative Concentration-Response Curve for Acetylcholine: After an equilibration period, cumulative concentrations of acetylcholine are added to the organ bath to establish a baseline concentration-response curve.

  • Antagonism Assay: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period. A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.

  • Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the presence of this compound is used to calculate the pA2 value, which quantifies the affinity of the antagonist for the receptor.

organ_bath_workflow Tissue_Isolation Isolate Guinea Pig Ileum Organ_Bath Suspend in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Tissue_Isolation->Organ_Bath Transducer Connect to Isometric Force Transducer Organ_Bath->Transducer Baseline_CRC Generate Baseline Acetylcholine CRC Transducer->Baseline_CRC Incubation Incubate with this compound Baseline_CRC->Incubation Camylofin_CRC Generate Acetylcholine CRC in presence of this compound Incubation->Camylofin_CRC Data_Analysis Calculate pA2 value Camylofin_CRC->Data_Analysis

Figure 3: Experimental Workflow for Isolated Organ Bath Assay.
Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PDE4 activity.

Methodology:

  • Enzyme Preparation: Recombinant human PDE4 is used as the enzyme source.

  • Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

  • Procedure: The PDE4 enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound.

  • Detection: After the incubation period, a binding agent that selectively binds to the phosphorylated substrate is added. The change in fluorescence polarization is measured, which is inversely proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is determined from the concentration-response curve.

Measurement of Intracellular cAMP Levels

Objective: To determine the effect of this compound on intracellular cAMP accumulation in smooth muscle cells.

Methodology:

  • Cell Culture: Primary smooth muscle cells (e.g., from rat aorta) are cultured to confluence.

  • Cell Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs) and then treated with varying concentrations of this compound.

  • Cell Lysis and cAMP Extraction: After treatment, the cells are lysed, and intracellular cAMP is extracted.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The fold increase in cAMP levels in response to this compound treatment is calculated relative to untreated control cells.

Conclusion

This compound's efficacy as a smooth muscle relaxant is firmly rooted in its dual pharmacological action. By concurrently inhibiting acetylcholine-induced contractions and directly promoting muscle relaxation through PDE4 inhibition, it provides a comprehensive approach to the management of smooth muscle spasms. Further research to precisely quantify the binding affinities and inhibitory concentrations of this compound will provide a more complete understanding of its pharmacological profile and aid in the development of more targeted and effective antispasmodic therapies.

References

Muscarinic Receptor Subtype Affinity of Camylofin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Camylofin is an antispasmodic agent with known antimuscarinic properties, utilized for the relaxation of smooth muscles.[1][2] Its therapeutic effects are attributed to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, a detailed quantitative analysis of its binding affinity for the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to determining the muscarinic receptor subtype affinity of compounds like this compound. It is designed to offer researchers and drug development professionals a foundational understanding of the experimental procedures and cellular mechanisms involved in the pharmacological characterization of antimuscarinic agents.

Quantitative Affinity Data for this compound

A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for this compound at the individual M1, M2, M3, M4, and M5 muscarinic receptor subtypes. While this compound is recognized for its neurotropic action by competitively blocking the interaction of acetylcholine with muscarinic receptors, its subtype selectivity profile remains to be fully elucidated in public-domain research.[1] The following sections, therefore, detail the standard experimental protocols used to determine such affinities and the relevant signaling pathways.

Experimental Protocols for Determining Muscarinic Receptor Affinity

The determination of a compound's affinity for muscarinic receptor subtypes is a critical step in its pharmacological profiling. Radioligand binding assays are a fundamental method for this purpose.[3][4]

2.1. Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to a muscarinic receptor subtype. The inhibition constant (Kᵢ) is then determined, which reflects the affinity of the test compound for the receptor.[5]

2.1.1. Materials

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are required.[5]

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.[5][6]

  • Test Compound: this compound dihydrochloride.

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., PBS or Tris-HCl).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

2.1.2. Procedure

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed on ice and diluted in ice-cold assay buffer to a predetermined optimal protein concentration.[3]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its K₋d value), and varying concentrations of the unlabeled test compound (this compound).[5]

  • Incubation: The plates are incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[5]

2.2. Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For muscarinic receptors, these can include measuring changes in intracellular second messengers like calcium or cyclic AMP (cAMP).[3]

2.2.1. Calcium Mobilization Assay (for M1, M3, and M5 Receptors) M1, M3, and M5 receptors couple to Gᵩ/₁₁ proteins, and their activation leads to an increase in intracellular calcium.[7][8]

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a suitable assay plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[3]

  • Compound Addition: The test compound (this compound) is added to the cells. To assess antagonist activity, cells are pre-incubated with the antagonist before adding a known muscarinic agonist.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.[3]

2.2.2. cAMP Assay (for M2 and M4 Receptors) M2 and M4 receptors couple to Gᵢ/ₒ proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8]

  • Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured in an appropriate assay plate.

  • Cell Stimulation: Cells are treated with an agent that stimulates cAMP production (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and IC₅₀ values are determined.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on their G-protein coupling.[7][8]

3.1. Gᵩ/₁₁-Coupled Receptors (M1, M3, M5)

These receptors, upon activation by acetylcholine, stimulate phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1, M3, or M5 Receptor ACh->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca->Response PKC->Response

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

3.2. Gᵢ/ₒ-Coupled Receptors (M2, M4)

Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and consequently reduced protein kinase A (PKA) activity.[7]

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2 or M4 Receptor ACh->Receptor binds Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing single mAChR subtype) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand (e.g., [³H]-NMS) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound (this compound) prep_compound->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting plot_data Plot % Specific Binding vs. [Test Compound] counting->plot_data calc_ic50 Determine IC₅₀ from Competition Curve plot_data->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

In-Depth Technical Guide to the Physicochemical Properties of Camylofin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin hydrochloride is a synthetic antispasmodic agent recognized for its dual mechanism of action, which combines anticholinergic and direct musculotropic effects. This dual functionality allows for effective relief of smooth muscle spasms. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visual representation of its signaling pathways. All quantitative data is summarized for clarity, and methodologies are described to support further research and development.

Physicochemical Properties

This compound hydrochloride's therapeutic efficacy is intrinsically linked to its physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₁₉H₃₂N₂O₂·2HCl[1]
Molecular Weight 393.39 g/mol [1]
Melting Point 173 °C[2]
Solubility Soluble in DMSO.[3][3]
pKa 8.7 (for this compound)[4]
LogP (calculated) 3.9

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method is the capillary melting point test.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound hydrochloride is introduced into a thin-walled capillary tube, sealed at one end. The powder is compacted by tapping the tube gently.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block and a means to observe the sample is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, buffer of a specific pH).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5][6]

pKa Determination (HPLC-Based Method)

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a drug at different physiological pH values. A common method involves High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Mobile Phase Preparation: A series of mobile phases with varying pH values are prepared using appropriate buffer systems. The organic modifier content is kept constant.

  • Chromatographic Analysis: A solution of this compound hydrochloride is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

  • Data Analysis: The retention factor (k) is calculated for each pH. A plot of k versus the mobile phase pH is generated, which typically results in a sigmoidal curve for an ionizable compound.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[7][8][9][10][11]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key measure of a drug's lipophilicity, which influences its membrane permeability and distribution.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound hydrochloride in each phase is determined using a suitable analytical technique like HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5][12][13]

Signaling Pathways

This compound hydrochloride exerts its therapeutic effects through two primary signaling pathways: an anticholinergic pathway and a direct musculotropic pathway.

Anticholinergic Signaling Pathway

This compound hydrochloride acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. While specific binding affinities for all subtypes are not extensively documented in publicly available literature, its anticholinergic action implies interaction with muscarinic receptors (M-receptors) on smooth muscle cells. The general pathway is as follows:

Anticholinergic_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Ach_vesicle Acetylcholine (ACh) Vesicle Ach_released ACh Ach_vesicle->Ach_released Nerve Impulse M_receptor Muscarinic Receptor (e.g., M3) Gq Gq Protein M_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to This compound This compound HCl This compound->M_receptor Blocks Ach_released->M_receptor

Caption: Anticholinergic action of this compound hydrochloride.

Musculotropic Signaling Pathway (Phosphodiesterase IV Inhibition)

This compound hydrochloride directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and initiates a cascade that results in smooth muscle relaxation.

Musculotropic_Pathway cluster_cell Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE4 Phosphodiesterase IV cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to RhoA RhoA PKA->RhoA Phosphorylates & Inactivates Ca_channels Plasma Membrane Ca²⁺ Channels PKA->Ca_channels Inhibits SR_Ca_uptake SR Ca²⁺ Uptake (SERCA) PKA->SR_Ca_uptake Stimulates Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_sequestration ↑ Ca²⁺ Sequestration SR_Ca_uptake->Ca_sequestration Cytosolic_Ca ↓ Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Ca_sequestration->Cytosolic_Ca Relaxation Smooth Muscle Relaxation Cytosolic_Ca->Relaxation This compound This compound HCl This compound->PDE4 Inhibits

Caption: Musculotropic action via PDE4 inhibition.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound hydrochloride, offering valuable data and experimental protocols for researchers and drug development professionals. The elucidation of its dual signaling pathways through visual diagrams further clarifies its mechanism of action. While key quantitative data such as experimentally determined pKa and LogP values, and specific muscarinic receptor subtype affinities are not extensively available in the public literature, the provided information serves as a robust foundation for future investigation and application of this compound hydrochloride in a scientific and developmental context.

References

An In-depth Technical Guide on the Structure and Chemical Synthesis of Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent possessing a dual mechanism of action, exhibiting both anticholinergic and direct smooth muscle relaxant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways involved in its pharmacological effects, namely its action as a muscarinic antagonist and a phosphodiesterase IV (PDE4) inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, chemically known as 3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate, is a synthetic compound belonging to the class of phenylacetates.[1] Its structure features a phenylacetic acid core, esterified with isoamyl alcohol and substituted with a diethylaminoethylamino group at the alpha-carbon. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride (B599025) salt, which is the common pharmaceutical form.[2][3][4]

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound DihydrochlorideReference(s)
IUPAC Name 3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;dihydrochloride[3][5]
Molecular Formula C₁₉H₃₂N₂O₂C₁₉H₃₄Cl₂N₂O₂[3][5]
Molecular Weight 320.47 g/mol 393.39 g/mol [5][6]
CAS Number 54-30-85892-41-1[3][5]
Appearance -White to off-white solid[4]
Solubility -Soluble in DMSO[2]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that commences with the α-bromination of phenylacetic acid via the Hell-Volhard-Zelinsky reaction. The resulting α-bromo phenylacetyl bromide is then esterified, followed by an alkylation reaction to introduce the side chain, yielding the final this compound molecule.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2-phenylacetyl bromide via Hell-Volhard-Zelinsky Reaction

  • Materials: Phenylacetic acid, red phosphorus (catalytic amount), bromine.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of phenylacetic acid and a catalytic amount of red phosphorus is heated. Bromine is added dropwise to the heated mixture. The reaction is refluxed until the reaction is complete, which can be monitored by the disappearance of the red color of bromine. The reaction mixture is then distilled under reduced pressure to yield 2-bromo-2-phenylacetyl bromide.

Step 2: Synthesis of 3-methylbutyl bromo(phenyl)acetate

  • Materials: 2-Bromo-2-phenylacetyl bromide, isoamyl alcohol (3-methyl-1-butanol).

  • Procedure: 2-Bromo-2-phenylacetyl bromide is slowly added to an excess of isoamyl alcohol with stirring, typically at a controlled temperature to manage the exothermic reaction. The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete esterification. The excess alcohol is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation, to give 3-methylbutyl bromo(phenyl)acetate.

Step 3: Synthesis of this compound (Alkylation)

  • Materials: 3-methylbutyl bromo(phenyl)acetate, N,N-Diethylethylenediamine.

  • Procedure: 3-methylbutyl bromo(phenyl)acetate is dissolved in a suitable inert solvent (e.g., toluene, acetonitrile). N,N-Diethylethylenediamine is added to the solution, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by extraction and subsequent distillation or chromatography to yield this compound free base.

Step 4: Formation of this compound Dihydrochloride

  • Materials: this compound free base, hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).

  • Procedure: The purified this compound free base is dissolved in a suitable organic solvent. A solution of hydrochloric acid is then added dropwise with stirring until the precipitation of the dihydrochloride salt is complete. The solid is collected by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum to yield this compound dihydrochloride.

Synthesis Workflow

Camylofin_Synthesis cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Alkylation cluster_3 Step 4: Salt Formation PA Phenylacetic Acid Reagents1 + Br₂, P (cat.) PA->Reagents1 BPAB 2-Bromo-2-phenylacetyl bromide Reagents1->BPAB Reagents2 + Isoamyl Alcohol MBPA 3-methylbutyl bromo(phenyl)acetate BPAB->MBPA Reagents2->MBPA Reagents3 + N,N-Diethylethylenediamine Camylofin_base This compound (Free Base) MBPA->Camylofin_base Reagents3->Camylofin_base Reagents4 + 2 HCl Camylofin_HCl This compound Dihydrochloride Camylofin_base->Camylofin_HCl Reagents4->Camylofin_HCl

Caption: Chemical synthesis workflow of this compound Dihydrochloride.

Mechanism of Action and Signaling Pathways

This compound exerts its antispasmodic effects through a dual mechanism: as a non-selective muscarinic receptor antagonist and as a phosphodiesterase IV (PDE4) inhibitor.[7] This combination of actions leads to the relaxation of smooth muscles.

Antimuscarinic Action

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are prevalent in smooth muscle.[7] By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascade that leads to muscle contraction.

Antimuscarinic_Pathway cluster_cell Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ release from Sarcoplasmic Reticulum IP3->Ca_SR stimulates Ca_influx Increased Intracellular [Ca²⁺] Ca_SR->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction leads to Relaxation Smooth Muscle Relaxation Contraction->Relaxation is inhibited, leading to ACh Acetylcholine ACh->M3R binds & activates This compound This compound This compound->M3R blocks

Caption: Antimuscarinic signaling pathway of this compound.

Phosphodiesterase IV (PDE4) Inhibition

This compound also directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4).[7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Inactivated MLCK cannot phosphorylate myosin light chains, which is a crucial step for muscle contraction, thus leading to relaxation.

PDE4_Inhibition_Pathway cluster_cell Smooth Muscle Cell PDE4 Phosphodiesterase IV (PDE4) cAMP cAMP PDE4->cAMP degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active phosphorylates (inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation leads to This compound This compound This compound->PDE4 inhibits

Caption: PDE4 inhibition signaling pathway of this compound.

Conclusion

This compound is a synthetically accessible antispasmodic agent with a well-characterized dual mechanism of action. Its synthesis, originating from phenylacetic acid, involves standard organic transformations. The pharmacological efficacy of this compound stems from its ability to concurrently block muscarinic receptors and inhibit PDE4, leading to effective smooth muscle relaxation. This comprehensive technical guide provides essential information for researchers and professionals in the field, facilitating a deeper understanding of this compound's chemistry and pharmacology, which can aid in the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin, a well-established smooth muscle relaxant, exerts its therapeutic effects through a dual mechanism of action, positioning it as a valuable agent in the management of spasmodic conditions. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on the experimental protocols and screening methods essential for its preclinical evaluation. The document details methodologies for assessing its primary antispasmodic effects, stemming from its combined phosphodiesterase IV (PDE4) inhibitory and anticholinergic properties. Furthermore, it outlines screening protocols for its potential analgesic and anti-inflammatory activities. Data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic antispasmodic agent utilized primarily for the relief of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital disorders.[1][2] Its clinical efficacy is rooted in a multifaceted pharmacological profile, characterized by both direct musculotropic and neurotropic actions.[1] This dual mechanism allows for a comprehensive approach to smooth muscle relaxation. This guide serves as a technical resource, delineating the core biological activities of this compound and providing detailed experimental frameworks for their screening and characterization.

Mechanism of Action

This compound's antispasmodic activity is a result of two primary pharmacological actions:

  • Musculotropic Effect: Direct relaxation of smooth muscle is achieved through the inhibition of phosphodiesterase type IV (PDE4).[1] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, resulting in smooth muscle relaxation.[1]

  • Neurotropic Effect: this compound also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[1] By blocking the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells, it counteracts cholinergic-mediated smooth muscle contraction.[1]

This compound Signaling Pathway cluster_0 Musculotropic Action cluster_1 Neurotropic Action Camylofin_M This compound PDE4 Phosphodiesterase IV (PDE4) Camylofin_M->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_reduction Reduced Cytosolic Calcium PKA->Ca_reduction Relaxation_M Smooth Muscle Relaxation Ca_reduction->Relaxation_M Camylofin_N This compound M_Receptor Muscarinic Receptor Camylofin_N->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Binds Contraction Smooth Muscle Contraction M_Receptor->Contraction Relaxation_N Smooth Muscle Relaxation M_Receptor->Relaxation_N Inhibition of Contraction

Figure 1: Dual Mechanism of Action of this compound.

Biological Activity Screening Protocols

This section details the experimental methodologies for screening the key biological activities of this compound.

Antispasmodic Activity

The primary activity of this compound is its ability to relieve smooth muscle spasms. This can be assessed using both in vitro and in vivo models.

The isolated organ bath technique is a classical pharmacological method to evaluate the direct effects of a substance on smooth muscle contractility.[3][4]

Experimental Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., rat or guinea pig ileum, trachea, or bladder) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).[3][5]

  • Transducer Setup: The tissue is connected to an isometric force transducer to record muscle contractions. An initial tension of 1g is typically applied.[3]

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the physiological salt solution being replaced every 15-20 minutes.[5]

  • Induction of Contraction: A spasmogen, such as acetylcholine, histamine, or potassium chloride (KCl), is added to the organ bath to induce a sustained contraction.[3]

  • This compound Administration: Once a stable contraction is achieved, cumulative or non-cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The relaxation of the smooth muscle is recorded, and the concentration of this compound that produces 50% of the maximal relaxation (IC₅₀) is calculated.

Isolated Organ Bath Workflow start Start tissue_prep Isolate & Mount Smooth Muscle Tissue start->tissue_prep equilibration Equilibrate in Organ Bath (37°C, Carbogen) tissue_prep->equilibration contraction Induce Contraction with Spasmogen (e.g., ACh, KCl) equilibration->contraction add_this compound Administer Cumulative Concentrations of this compound contraction->add_this compound record_relaxation Record Muscle Relaxation add_this compound->record_relaxation calculate_ic50 Calculate IC50 Value record_relaxation->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for In Vitro Antispasmodic Activity Screening.
Phosphodiesterase IV (PDE4) Inhibition Assay

This biochemical assay quantifies the inhibitory effect of this compound on PDE4 activity.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 is used as the enzyme source. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

  • Reaction Mixture: The assay is performed in a microplate format. Each well contains the PDE4 enzyme, the substrate, and varying concentrations of this compound or a reference inhibitor (e.g., Rolipram).

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 15-30 minutes).

  • Termination of Reaction: The enzymatic reaction is terminated. In the case of a radiolabeled assay, this can be done by adding a slurry of anion-exchange resin which binds the unhydrolyzed cAMP.

  • Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP) is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a microplate reader is used.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Muscarinic Receptor Binding Assay

This assay determines the affinity of this compound for muscarinic receptors.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃) are prepared from cell lines or animal tissues (e.g., rat brain cortex for M₁).

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.

  • Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound or a reference antagonist (e.g., atropine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The inhibition constant (Ki) of this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Analgesic Activity Screening

While primarily an antispasmodic, this compound is often used in combination with analgesics for painful spasmodic conditions.[6][7] Its potential intrinsic analgesic properties, particularly for visceral pain, can be screened using the following model.

This is a widely used model for screening peripheral analgesic activity, particularly for visceral pain.[8][9]

Experimental Protocol:

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: Animals are divided into groups and administered this compound (at various doses), a reference analgesic (e.g., diclofenac), or the vehicle orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10][11]

  • Observation: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.[8]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Anti-inflammatory Activity Screening

This compound's potential anti-inflammatory effects can be evaluated using standard animal models of acute inflammation.

This is a classic and highly reproducible model of acute inflammation.[12][13][14]

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: Animals receive this compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle orally.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[15]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15]

  • Data Analysis: The percentage inhibition of edema is calculated for the drug-treated groups compared to the vehicle control group.

Quantitative Data Summary

Table 1: In Vitro Antispasmodic and Receptor Binding Profile of this compound

AssayTissue/ReceptorSpasmogen/LigandParameterReported/Expected Value
Isolated Organ BathGuinea Pig IleumAcetylcholineIC₅₀Data not available
PDE4 InhibitionRecombinant Human PDE4cAMPIC₅₀Data not available
Muscarinic Receptor BindingM₃ Receptor[³H]-NMSKiData not available

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of this compound

ModelSpeciesEndpointParameterReported/Expected Value
Acetic Acid-Induced WrithingMouseNumber of Writhes% InhibitionData not available
Carrageenan-Induced Paw EdemaRatPaw Volume% InhibitionData not available

Conclusion

This compound's established efficacy as an antispasmodic is well-supported by its dual mechanism of action involving both musculotropic and neurotropic pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical screening and characterization of this compound and other compounds with similar pharmacological profiles. While specific quantitative preclinical data for this compound is sparse in publicly accessible literature, the outlined methodologies for assessing antispasmodic, analgesic, and anti-inflammatory activities are standard and validated approaches in drug discovery and development. This guide serves as a valuable resource for researchers and scientists involved in the investigation of smooth muscle relaxants and related therapeutic agents.

References

In Vitro Characterization of Camylofin's Spasmolytic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the spasmolytic effects of Camylofin. This compound is a smooth muscle relaxant utilized for conditions such as abdominal colic and the augmentation of labor.[1][2] Its efficacy stems from a potent dual mechanism of action, combining direct musculotropic (acting on the muscle cell) and neurotropic (acting on nerve impulses) effects to achieve smooth muscle relaxation.[1][2] This document details the underlying signaling pathways, experimental protocols for potency determination, and a framework for data presentation.

Core Mechanisms of Spasmolytic Action

This compound's spasmolytic activity is primarily attributed to two distinct pharmacological actions: a direct, papaverine-like effect on smooth muscle cells and a mild, atropine-like anticholinergic effect.[3] Some evidence also suggests a minor contribution from calcium channel blockade.[4]

Musculotropic Effect: Phosphodiesterase IV (PDE4) Inhibition

This compound acts directly on smooth muscle cells as a phosphodiesterase type IV (PDE4) inhibitor.[5][6][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[8][9] By inhibiting PDE4, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Since MLCK is essential for the phosphorylation of myosin and subsequent muscle contraction, its inhibition leads to smooth muscle relaxation.[10] This mechanism is particularly effective in relaxing spasms induced by non-receptor-mediated stimuli.

G cluster_membrane Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits (-) cAMP Increased [cAMP] PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Inhibits Contraction G cluster_synapse Neuro-Muscular Junction ACh Acetylcholine (B1216132) (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Contraction Smooth Muscle Contraction M3_Receptor->Contraction Triggers This compound This compound This compound->M3_Receptor Blocks G cluster_workflow Isolated Tissue Experimental Workflow A Tissue Isolation (e.g., Guinea Pig Ileum) B Mounting in Organ Bath (Tyrode's solution, 37°C, aerated) A->B C Equilibration (e.g., 60 min under 1g tension) B->C D Induce Contraction (Add Spasmogen, e.g., ACh or KCl) C->D E Cumulative Addition of this compound D->E F Data Recording (Isotonic/Isometric Transducer) E->F G Analysis (Concentration-Response Curve) F->G

References

Camylofin's Antagonism of Muscarinic Type-3 Receptors in Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is recognized for its efficacy as a smooth muscle relaxant, a therapeutic action attributed, in part, to its anticholinergic properties. This technical guide delves into the core mechanism of this compound's action: the blockade of muscarinic type-3 (M3) receptors within smooth muscle tissue. While specific quantitative data on the binding affinity and potency of this compound at the M3 receptor are not extensively documented in publicly available literature, this paper will provide a comprehensive overview of the established M3 receptor signaling pathway, detailed experimental protocols for characterizing M3 antagonists, and illustrative data to contextualize the anticipated pharmacological profile of this compound. The aim is to equip researchers and drug development professionals with a thorough understanding of the scientific principles underlying this compound's therapeutic effect on smooth muscle.

Introduction to Muscarinic M3 Receptors in Smooth Muscle

Muscarinic acetylcholine (B1216132) receptors are a subtype of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] In smooth muscle tissues, such as those found in the gastrointestinal tract, bronchi, and bladder, the M3 receptor subtype is predominantly responsible for mediating contraction.[3][4]

Activation of the M3 receptor by acetylcholine initiates a well-defined signaling cascade. The M3 receptor is coupled to the Gq/11 class of G proteins.[5][6] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration is a critical event leading to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[5]

This compound as a Muscarinic M3 Receptor Antagonist

This compound's therapeutic role as a smooth muscle relaxant is attributed to its dual mechanism of action: a direct musculotropic effect and an indirect neurotropic (anticholinergic) effect.[7] The anticholinergic action involves the blockade of muscarinic receptors.[7] Specifically, evidence suggests that this compound acts as an antagonist at M3 receptors on smooth muscle cells, thereby inhibiting acetylcholine-induced contractions.[8] By blocking the M3 receptor, this compound prevents the initiation of the signaling cascade described above, leading to a reduction in intracellular calcium levels and subsequent muscle relaxation.

Data Presentation: Illustrative Quantitative Analysis

To provide a practical framework for understanding the characterization of an M3 antagonist like this compound, the following tables present illustrative quantitative data that would be generated from the experimental protocols described in Section 4.

Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate the format and type of results obtained from standard pharmacological assays. They do not represent experimentally determined values for this compound.

Table 1: Illustrative Radioligand Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeIllustrative Kᵢ (nM)
M₁150
M₂250
M₃ 50
M₄180
M₅200

Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Illustrative Functional Potency of this compound in Smooth Muscle Preparations

AssayTissue PreparationAgonistIllustrative IC₅₀ (nM)
In vitro organ bathGuinea pig ileumAcetylcholine75
In vitro organ bathPorcine bladderCarbachol90

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK cells) recombinantly expressing the human M3 muscarinic receptor.

  • Radioligand: A radiolabeled antagonist with high affinity for the M3 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Organ Bath)

In vitro organ bath studies assess the functional effect of a compound on isolated smooth muscle tissue.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or porcine bladder) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Transducer: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a specific concentration of this compound for a predetermined period.

  • Shift in Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. The IC₅₀ value is determined, representing the concentration of this compound that produces a 50% inhibition of the maximum agonist-induced contraction.

Visualizations: Signaling Pathways and Experimental Workflows

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_cytosol ↑ [Ca²⁺]i Ca_release->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Leads to

Caption: M3 receptor signaling pathway leading to smooth muscle contraction.

Radioligand_Binding_Assay start Start prep_membranes Prepare Cell Membranes with M3 Receptors start->prep_membranes incubate Incubate Membranes with [³H]-NMS and this compound prep_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC₅₀ and Kᵢ Determination) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Organ_Bath_Workflow start Start mount_tissue Mount Smooth Muscle Tissue in Organ Bath start->mount_tissue baseline_contraction Establish Baseline Agonist-Induced Contraction mount_tissue->baseline_contraction incubate_this compound Incubate Tissue with this compound baseline_contraction->incubate_this compound repeat_contraction Repeat Agonist Concentration-Response Curve incubate_this compound->repeat_contraction analyze Analyze Shift in Curve and Determine IC₅₀ repeat_contraction->analyze end End analyze->end

Caption: Workflow for an in vitro organ bath experiment.

Conclusion

This compound's role as a smooth muscle relaxant is fundamentally linked to its antagonism of muscarinic M3 receptors. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively interrupts the primary signaling pathway responsible for smooth muscle contraction. While specific, high-quality quantitative data for this compound's interaction with M3 receptors remains to be fully elucidated in the public domain, the established principles of muscarinic receptor pharmacology and the detailed experimental protocols outlined in this guide provide a robust framework for its investigation and characterization. Further research to quantify the binding affinity and functional potency of this compound at M3 and other muscarinic receptor subtypes would be invaluable for a more complete understanding of its pharmacological profile and for the development of future smooth muscle relaxants with enhanced selectivity and efficacy.

References

A Technical Guide to the Direct Papaverine-Like Spasmolytic Action of Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent recognized for its dual mechanism of action, which combines a neurotropic (anticholinergic) effect with a direct musculotropic effect on smooth muscle cells. This technical guide focuses on the core of its direct spasmolytic properties, which are functionally similar to those of papaverine. The primary mechanism involves the selective inhibition of phosphodiesterase type IV (PDE4), leading to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately results in a decrease in cytosolic calcium concentrations, preventing the activation of the contractile apparatus and inducing smooth muscle relaxation. This document provides a detailed examination of the underlying signaling pathways, presents comparative clinical data, and outlines the methodologies of key studies to offer a comprehensive resource for research and development professionals.

The Dual Spasmolytic Mechanism of this compound

This compound exerts its spasmolytic effects through two distinct and synergistic pathways:

  • Neurotropic Action: A mild atropine-like anticholinergic effect, where it competitively inhibits acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[1][2][3][4] This action is less pronounced than its direct effect but contributes to its overall efficacy by blocking nerve-mediated muscle spasms.[1][4]

  • Musculotropic Action: A direct, papaverine-like action on the smooth muscle itself, independent of nervous system input.[2][4] This is the predominant and more potent component of its mechanism, involving the modulation of intracellular signaling pathways to induce relaxation.[4]

This dual-action profile makes this compound a highly effective agent for treating colicky pain and spasms originating from the gastrointestinal, biliary, or urogenital tracts.[2][3]

Core Mechanism: Direct Musculotropic (Papaverine-Like) Action

The direct spasmolytic effect of this compound is characterized by its ability to relax smooth muscle through intracellular mechanisms, a mode of action it shares with the opium alkaloid papaverine.

Phosphodiesterase IV (PDE4) Inhibition

The central element of this compound's direct action is the inhibition of phosphodiesterase type IV (PDE4).[1][4] Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides. By selectively inhibiting the PDE4 isoenzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][4]

Downstream Signaling Cascade

The inhibition of PDE4 initiates a cascade of events within the smooth muscle cell, leading to relaxation:

  • Increased Cyclic AMP (cAMP): PDE4 inhibition leads to an accumulation of intracellular cAMP.[1][2][4]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Calcium Sequestration and Efflux: PKA phosphorylates various target proteins that collectively work to lower the concentration of free cytosolic calcium (Ca2+). This is achieved by promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and increasing its efflux from the cell.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The reduction in intracellular Ca2+ prevents the formation of the Ca2+-calmodulin complex, which is necessary to activate Myosin Light Chain Kinase (MLCK).[5][6]

  • Smooth Muscle Relaxation: Without active MLCK, the myosin light chains are not phosphorylated, the actin-myosin cross-bridge cycle cannot occur, and the muscle cell relaxes.[1][5]

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for evaluating spasmolytic agents.

cluster_0 Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 Inhibits cAMP cyclic AMP (cAMP) PDE4->cAMP Breaks down ATP ATP AC Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Reduction Reduced Cytosolic Ca²⁺ PKA->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Causes AC->cAMP Converts

Caption: this compound's direct spasmolytic signaling pathway via PDE4 inhibition.

Stimulus Agonist Stimulus (e.g., Acetylcholine) GPCR GPCR Activation Stimulus->GPCR PLC PLC Activation GPCR->PLC IP3 IP₃ Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Ca_Increase Increased Cytosolic Ca²⁺ Ca_Release->Ca_Increase CaM Ca²⁺-Calmodulin Complex Formation Ca_Increase->CaM MLCK_active MLCK Activation CaM->MLCK_active Myosin_P Myosin Light Chain Phosphorylation MLCK_active->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: General pathway of G-protein coupled smooth muscle contraction.

Start Start: Recruit Patients with Abdominal Colic Baseline Baseline Assessment: Pain Score (VAS), Tenderness, Rigidity Start->Baseline Randomization Randomization GroupA Group A: Administer this compound + Analgesic Randomization->GroupA GroupB Group B: Administer Comparator Spasmolytic (e.g., Dicyclomine) + Analgesic Randomization->GroupB Treatment Treatment Period (e.g., 5 days) GroupA->Treatment GroupB->Treatment Baseline->Randomization FollowUp Follow-up Assessments (e.g., Day 3, Day 5) Treatment->FollowUp DataAnalysis Data Analysis: Compare reduction in VAS scores and other parameters between groups FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for a randomized comparative clinical trial of spasmolytics.

Comparative Pharmacology: this compound vs. Papaverine

While this compound's action is termed "papaverine-like," there are important distinctions in their pharmacological profiles.

FeatureThis compoundPapaverine
Primary Mechanism Phosphodiesterase (PDE) Inhibition[1][2]Phosphodiesterase (PDE) Inhibition[7][8][9][10]
PDE Selectivity Selective for PDE4[1][2][4]Non-selective inhibitor of multiple PDE isoenzymes[10]
Effect on Cyclic Nucleotides Increases intracellular cAMP[1][2]Increases both cAMP and cGMP[7][8][10]
Other Mechanisms Mild anticholinergic (neurotropic) action[2][4]May also block calcium channels directly[8][10]

The selectivity of this compound for the PDE4 isoenzyme is a key differentiator. This specificity may contribute to a more targeted therapeutic effect and a potentially favorable side-effect profile compared to non-selective inhibitors like papaverine.

Efficacy Data from Comparative Clinical Studies

Clinical evidence highlights this compound's potency. Studies have consistently shown its superiority or non-inferiority compared to other common spasmolytics.

Table 1: Comparative Efficacy of this compound in Abdominal Colic

Study ComparisonThis compound CombinationComparator CombinationKey Finding
Abdominal Spasmodic Pain This compound (25 mg) + Paracetamol (300 mg)Dicyclomine (20 mg) + Paracetamol (500 mg)This compound group showed a significantly higher reduction in VAS scores for pain and greater improvement in tenderness and rigidity.[11][12]
Renal Colic This compound + DiclofenacHyoscineThis compound combination demonstrated better outcomes.[12][13]
Menstrual Colic This compound + Mefenamic AcidDicyclomine + Mefenamic AcidThis compound combination showed superior results in managing menstrual colic.[12][13]

VAS = Visual Analogue Scale

Table 2: Efficacy of this compound in Augmentation of Labor

ComparatorThis compound FindingQuantitative Result (Example)
Hyoscine Superior effect on cervical dilatation; significant shortening of 1st and 3rd stages of labor.[2]Rate of cervical dilatation: 3.14 cm/hr for this compound vs. 2.78 cm/hr for Hyoscine (p<0.001).[2]
Drotaverine, Valethamate Statistically significant superiority, suggesting higher spasmolytic potency.[2][12][13]Consistently demonstrated faster cervical dilatation rates and shorter labor duration in multiple studies.[2][13]
Hyoscine + Valethamate (Combination) A single dose of this compound showed superior efficacy compared to three hourly doses of the comparator combination.[2][12][13]N/A

Methodologies of Cited Clinical Studies

The data presented are derived from various clinical trials. The general protocols for these studies are summarized below.

Table 3: Summary of Experimental Protocols

Study TypeOpen-label, Randomized, Comparative StudyRandomized, Controlled, Comparative Study
Indication Abdominal Spasmodic PainAugmentation of Labor in Primigravida
Patient Population 50 patients with acute spasmodic abdominal pain.[11]150 subjects randomized into three groups of 50 each.[2]
Intervention Groups Group 1: Oral Fixed-Dose Combination (FDC) of this compound (25 mg) and Paracetamol (300 mg).[11] Group 2: Oral FDC of Dicyclomine (20 mg) and Paracetamol (500 mg).[11]Group 1 (this compound): Intramuscular this compound.[2] Group 2 (Hyoscine): Intravenous Hyoscine.[2] Group 3 (Control): No spasmolytic agent.[2]
Treatment Duration 5 days.[11]During the active first stage of labor.[2]
Primary Endpoints Reduction in pain intensity measured by Visual Analogue Scale (VAS).[11] Improvement in clinical signs like tenderness and abdominal rigidity.[11]Rate of cervical dilatation (cm/hr).[2] Duration of the first and third stages of labor.[2]
Method of Assessment VAS scores and clinical examination at baseline and follow-up visits.[11]Per-vaginal examinations to assess cervical dilatation at regular intervals.

Conclusion

This compound's direct papaverine-like spasmolytic action is a potent and well-defined mechanism that provides a strong foundation for its clinical efficacy. Its selective inhibition of the PDE4 isoenzyme distinguishes it from non-selective agents like papaverine, leading to a targeted increase in cAMP and subsequent smooth muscle relaxation through the reduction of intracellular calcium. This direct musculotropic effect, complemented by a mild neurotropic action, is supported by substantial clinical data demonstrating its superiority over other spasmolytics in various indications. For drug development professionals and researchers, this compound serves as a significant example of a targeted smooth muscle relaxant with a robust clinical profile.

References

Camylofin's Inhibition of Phosphodiesterase IV: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent recognized for its dual mechanism of action, involving both anticholinergic effects and direct smooth muscle relaxation.[1][2] A significant component of its direct musculotropic activity is attributed to the inhibition of phosphodiesterase type IV (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This document provides a detailed technical overview of the molecular mechanism of this compound's interaction with PDE4, its downstream signaling effects leading to smooth muscle relaxation, and representative experimental protocols for assessing its inhibitory potential. While this compound is clinically utilized for its spasmolytic properties, this guide focuses on the biochemical and cellular pathways central to its PDE4-mediated effects.

Introduction to this compound and Phosphodiesterase IV

This compound is a smooth muscle relaxant employed in the management of spasms associated with various gastrointestinal and urogenital disorders.[3] Its therapeutic efficacy stems from a combination of two distinct pharmacological actions: an anticholinergic effect, which is less pronounced, and a direct action on smooth muscle cells.[1][2] The direct smooth muscle relaxation is primarily achieved through the inhibition of phosphodiesterase type IV (PDE4).[1][2]

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory cells and smooth muscle cells. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[1][2] This elevation in cAMP levels is the linchpin of its spasmolytic effect.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 by this compound initiates a well-defined signaling cascade that culminates in the relaxation of smooth muscle.

  • Inhibition of PDE4: this compound binds to the PDE4 enzyme, blocking its catalytic activity. This action prevents the conversion of cAMP to its inactive form, 5'-AMP.

  • Elevation of Intracellular cAMP: The inhibition of cAMP degradation leads to an increase in its intracellular concentration.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key downstream effector.

  • Phosphorylation of Target Proteins: PKA phosphorylates several target proteins that regulate intracellular calcium levels and the contractile machinery of the smooth muscle cell.

  • Reduction in Intracellular Calcium: PKA activation leads to the phosphorylation and subsequent sequestration of intracellular calcium into the sarcoplasmic reticulum. It also inhibits the influx of extracellular calcium. This reduction in cytosolic calcium is a primary driver of muscle relaxation.[1][2]

  • Myosin Light Chain Dephosphorylation: The decrease in intracellular calcium leads to the inactivation of myosin light chain kinase (MLCK). This, in turn, promotes the dephosphorylation of myosin light chains by myosin light chain phosphatase (MLCP), preventing the interaction of myosin with actin and resulting in muscle relaxation.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (Active) cAMP->PKA Activates 5AMP 5'-AMP (Inactive) PDE4->5AMP Hydrolyzes Ca_sequester Ca2+ Sequestration in SR PKA->Ca_sequester Promotes Ca_influx Inhibition of Ca2+ Influx PKA->Ca_influx Promotes MLCK_inactive MLCK (Inactive) Ca_sequester->MLCK_inactive Leads to Ca_influx->MLCK_inactive Leads to Relaxation Relaxation MLCK_inactive->Relaxation Results in This compound This compound This compound->PDE4 Inhibits

Caption: Signaling pathway of this compound-mediated PDE4 inhibition. (Within 100 characters)

Quantitative Analysis of PDE4 Inhibition

A critical parameter for evaluating the potency of a PDE4 inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. To date, specific IC50 values for this compound against PDE4 isoforms have not been prominently reported in publicly available scientific literature. For comparative purposes, the table below provides a template for such data and includes IC50 values for other known PDE4 inhibitors.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Roflumilast-~0.8-~0.7
Apremilast-~74-~110
Crisaborole-~68-~93

Data for Roflumilast, Apremilast, and Crisaborole are provided as examples and may vary based on experimental conditions.

Experimental Protocols

The following sections describe representative protocols for determining the in vitro inhibitory activity of a compound against PDE4 and for measuring its effects on intracellular cAMP levels. These protocols are based on established methodologies and can be adapted for the evaluation of this compound.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of recombinant PDE4 by monitoring the conversion of a fluorescently labeled cAMP substrate to AMP.

Objective: To determine the IC50 of a test compound (e.g., this compound) against specific PDE4 isoforms.

Principle: The assay utilizes a fluorescently labeled cAMP (tracer) that, when hydrolyzed by PDE4, produces a fluorescently labeled AMP. A binding agent with high affinity for the phosphate (B84403) group on AMP is added. The binding of the tracer-AMP to the larger binding agent molecule slows its rotation in solution, leading to an increase in fluorescence polarization (FP). Inhibition of PDE4 results in less tracer-AMP production and thus a lower FP signal.

Materials:

  • Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Binding agent

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control to the wells of a 384-well plate.

  • Add diluted recombinant PDE4 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction and add the binding agent.

  • Incubate for a further period to allow for binding.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Assay_Workflow start Start prepare_reagents Prepare Reagents (PDE4, FAM-cAMP, this compound) start->prepare_reagents dispense_compound Dispense this compound Dilutions into 384-well Plate prepare_reagents->dispense_compound add_enzyme Add PDE4 Enzyme dispense_compound->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 add_substrate Add FAM-cAMP Substrate incubate1->add_substrate incubate2 Incubate (60 min, 30°C) add_substrate->incubate2 terminate_reaction Terminate Reaction & Add Binding Agent incubate2->terminate_reaction incubate3 Incubate for Binding terminate_reaction->incubate3 read_fp Read Fluorescence Polarization incubate3->read_fp analyze_data Calculate % Inhibition & Determine IC50 read_fp->analyze_data end End analyze_data->end

Caption: Workflow for a PDE4 enzyme inhibition assay. (Within 100 characters)
Cellular cAMP Measurement Assay

This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.

Objective: To measure the increase in intracellular cAMP in response to a test compound (e.g., this compound).

Principle: Cells are treated with the test compound, and then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The PDE4 inhibitor will prevent the degradation of this newly synthesized cAMP. The reaction is then stopped, and the cells are lysed. The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Relevant cell line (e.g., smooth muscle cells, human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and reagents

  • Test compound (this compound)

  • Adenylyl cyclase activator (e.g., forskolin)

  • Cell lysis buffer

  • cAMP detection kit (e.g., TR-FRET or ELISA-based)

  • Plate reader compatible with the detection method

Procedure:

  • Culture the chosen cell line in appropriate multi-well plates.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Stop the reaction and lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Express the results as the fold increase in cAMP levels compared to the vehicle-treated control.

Conclusion

This compound's role as a phosphodiesterase IV inhibitor is a key component of its direct smooth muscle relaxant properties. By elevating intracellular cAMP levels, it triggers a signaling cascade that leads to a reduction in cytosolic calcium and the dephosphorylation of myosin light chains, ultimately resulting in smooth muscle relaxation. While the qualitative mechanism is well-understood, there is a need for quantitative data, such as IC50 values, to fully characterize its inhibitory potency against PDE4 isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more comprehensive understanding of this compound's pharmacology and for the development of future PDE4-targeted therapeutics.

References

An In-depth Technical Guide on Camylofin's Mild Atropine-Like Anti-Cholinergic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camylofin is a dual-action antispasmodic agent, exerting its effects through two primary mechanisms: a direct musculotropic (papaverine-like) action and a milder, atropine-like anti-cholinergic (neurotropic) action.[1][2][3] This dual mechanism allows for effective smooth muscle relaxation with a potentially favorable side-effect profile compared to more potent anti-cholinergic drugs like atropine (B194438). This technical guide provides an in-depth analysis of this compound's mild atropine-like anti-cholinergic effect, including a detailed examination of the underlying signaling pathways, quantitative comparisons with atropine, and relevant experimental protocols.

Core Mechanism of Action: A Dual Approach to Spasmolysis

This compound's efficacy in relieving smooth muscle spasms stems from its ability to target two distinct cellular pathways:

  • Musculotropic Effect (Papaverine-like): this compound directly relaxes smooth muscle cells by inhibiting phosphodiesterase type IV (PDE4).[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, ultimately causing smooth muscle relaxation.[2]

  • Anti-cholinergic Effect (Atropine-like): this compound also acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, though with a significantly lower potency than atropine.[1][2][3] This action blocks the spasmogenic effects of acetylcholine, contributing to its overall antispasmodic effect. Some evidence suggests a particular action on M3 receptors located on smooth muscle cells.[4]

The neurotropic action of this compound is reported to be approximately 1/7th the potency of atropine, highlighting the "mild" nature of its anti-cholinergic properties.[4] This reduced potency is associated with a lower incidence of typical anti-cholinergic side effects such as dry mouth, blurred vision, and tachycardia.

Quantitative Analysis of Anti-cholinergic Potency

A direct comparison of the binding affinities of this compound and Atropine for muscarinic receptors is hampered by the limited availability of publicly accessible quantitative data for this compound. However, a wealth of data exists for Atropine, which serves as the benchmark for anti-cholinergic potency.

Atropine: Muscarinic Receptor Binding Profile

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Atropine for the five human muscarinic receptor subtypes (M1-M5). This data is crucial for understanding the non-selective nature of atropine's action and provides a quantitative reference for this compound's milder effects.

Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)Reference
M1 AtropineRadioligand Binding0.7 - 1.21.0 - 2.5[5]
M2 AtropineRadioligand Binding1.3 - 2.11.8 - 3.5[5]
M3 AtropineRadioligand Binding0.8 - 1.51.2 - 2.8[6]
M4 AtropineRadioligand Binding0.9 - 1.81.5 - 3.0[5]
M5 AtropineRadioligand Binding1.1 - 2.31.7 - 3.8[5]
This compound: A Qualitative and Functional Perspective

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in both the atropine-like anti-cholinergic effect and the papaverine-like musculotropic effect of this compound.

Atropine-Like Anti-cholinergic Signaling Pathway

Anticholinergic_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Atropine-like antagonism of the M3 muscarinic receptor by this compound.

Papaverine-Like Musculotropic Signaling Pathway

Musculotropic_Pathway This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP AC Adenylyl Cyclase AC->ATP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_channels Ca²⁺ Channels PKA->Ca2_channels Phosphorylates & Inhibits Ca2_influx Decreased Ca²⁺ Influx Ca2_channels->Ca2_influx Relaxation Smooth Muscle Relaxation Ca2_influx->Relaxation Leads to

Caption: Papaverine-like inhibition of PDE4 by this compound leading to smooth muscle relaxation.

Experimental Protocols

Determination of Antagonist Potency (pA2) via Schild Plot Analysis

This protocol outlines the standard in vitro method for quantifying the potency of a competitive antagonist like this compound at a specific receptor.

Objective: To determine the pA2 value of this compound for its antagonism of an agonist (e.g., carbachol) at a specific muscarinic receptor subtype (e.g., M3) in an isolated tissue preparation.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder strips)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., Carbachol)

  • Antagonist (this compound)

  • Standard competitive antagonist for comparison (e.g., Atropine)

Procedure:

  • Tissue Preparation: The isolated smooth muscle tissue is dissected and mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a defined period (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed to return to baseline and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis:

    • The EC50 values (concentration of agonist producing 50% of the maximal response) are determined for each agonist concentration-response curve.

    • The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The pA2 value is determined as the x-intercept of the linear regression of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.[7][12][13]

Experimental Workflow Diagram:

Schild_Plot_Workflow Start Start TissuePrep Isolated Tissue Preparation & Mounting Start->TissuePrep Equilibration Equilibration in Organ Bath TissuePrep->Equilibration ControlCRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->ControlCRC Wash1 Wash Tissue ControlCRC->Wash1 IncubateAntagonist Incubate with Fixed Concentration of this compound Wash1->IncubateAntagonist AntagonistCRC Generate Agonist CRC in Presence of this compound IncubateAntagonist->AntagonistCRC Wash2 Wash Tissue AntagonistCRC->Wash2 Repeat Repeat with Different This compound Concentrations Wash2->Repeat Repeat->IncubateAntagonist Yes DataAnalysis Data Analysis: Calculate EC50, Dose Ratios Repeat->DataAnalysis No (all concentrations tested) SchildPlot Construct Schild Plot (log(DR-1) vs -log[this compound]) DataAnalysis->SchildPlot pA2 Determine pA2 Value (x-intercept) SchildPlot->pA2 End End pA2->End

Caption: Workflow for determining the pA2 value of this compound using a Schild plot.

Conclusion

This compound's mild atropine-like anti-cholinergic effect, in conjunction with its primary musculotropic action, provides a unique therapeutic profile for the management of smooth muscle spasms. While direct quantitative binding data for this compound at muscarinic receptors remains elusive in publicly available literature, its functional antagonism can be robustly quantified using established pharmacological methods such as Schild plot analysis. Further research to determine the pA2 values of this compound at each muscarinic receptor subtype would provide a more complete understanding of its pharmacological profile and aid in the development of future spasmolytic agents with optimized efficacy and safety. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for Camylofin in in vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a dual-action smooth muscle relaxant, exhibiting both anticholinergic and direct musculotropic properties.[1] Its therapeutic effect stems from its ability to competitively inhibit muscarinic acetylcholine (B1216132) receptors and directly relax smooth muscle by inhibiting phosphodiesterase type IV (PDE4).[1] This dual mechanism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and a subsequent reduction in cytosolic calcium, resulting in potent spasmolytic activity.[1] These application notes provide a detailed protocol for assessing the efficacy of this compound in in vitro smooth muscle contraction assays, a critical step in preclinical drug development and mechanistic studies.

Mechanism of Action Signaling Pathways

This compound's efficacy in relaxing smooth muscle is rooted in two distinct but complementary signaling pathways:

  • Anticholinergic (Muscarinic Receptor Antagonism): Acetylcholine (ACh) released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This activates a Gq-protein coupled cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ levels. This elevated Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge formation between actin and myosin filaments and resulting in muscle contraction. This compound, as a competitive antagonist, blocks the binding of ACh to M3 receptors, thereby inhibiting this entire signaling cascade.

  • Direct Musculotropic (Phosphodiesterase 4 Inhibition): The intracellular concentration of cAMP is regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). In smooth muscle cells, increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates and inactivates MLCK, and also promotes the sequestration of intracellular Ca2+ into the sarcoplasmic reticulum. Both actions lead to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation. This compound inhibits PDE4, the primary enzyme responsible for cAMP degradation in smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP, promoting relaxation independently of its anticholinergic effects.

Camylofin_Mechanism_of_Action cluster_anticholinergic Anticholinergic Pathway cluster_pde4 PDE4 Inhibition Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R PLC Phospholipase C (PLC) M3R->PLC IP3 IP3 PLC->IP3 Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction_A Contraction MLCK_active->Contraction_A Camylofin_A This compound Camylofin_A->M3R Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PDE4 Phosphodiesterase 4 (PDE4) MLCK_inactive Inactive MLCK PKA->MLCK_inactive Inhibits Relaxation Relaxation MLCK_inactive->Relaxation PDE4->cAMP Degrades Camylofin_P This compound Camylofin_P->PDE4 Inhibits

This compound's dual mechanism of action.

Quantitative Data

While specific in vitro IC50, EC50, or pA2 values for this compound in smooth muscle contraction assays are not widely available in public literature, the following tables provide representative data for well-characterized compounds that share this compound's mechanisms of action. This data can serve as a benchmark for interpreting experimental results with this compound.

Table 1: Anticholinergic Activity of Atropine (Analogue for this compound's Antimuscarinic Action)

ParameterAgonistTissue PreparationValueReference
pA2 AcetylcholineRat Ileum8.7[2]
IC50 CarbacholGuinea Pig Taenia Caeci8.5 nM[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: PDE4 Inhibitory Activity of Rolipram (Analogue for this compound's Musculotropic Action)

ParameterTissue/Enzyme PreparationValueReference
IC50 PDE4B220 nMN/A
EC50 (Relaxation) Porcine Urethral Smooth Muscle (Phenylephrine-induced contraction)~10 nM - 1 µM rangeN/A

Experimental Protocols

The following protocol describes a generalized in vitro smooth muscle contraction assay using an isolated organ bath system. This can be adapted for various smooth muscle preparations (e.g., guinea pig ileum, rat trachea, rabbit jejunum) to evaluate the spasmolytic activity of this compound.

Protocol: Isolated Guinea Pig Ileum Contraction Assay

1. Materials and Reagents:

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Test Compound: this compound dihydrochloride.

  • Gas Mixture: 95% O2 / 5% CO2 (Carbogen).

  • Equipment:

    • Isolated organ bath system with thermoregulation (37°C).

    • Isometric force transducer.

    • Data acquisition system and software.

    • Dissection tools.

2. Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Isolate Ileum Segment start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate (60 min) Wash every 15 min mount->equilibrate viability Check Viability (Submaximal ACh contraction) equilibrate->viability washout1 Washout viability->washout1 incubate Incubate with this compound (or vehicle) for 20 min washout1->incubate agonist_crc Generate Agonist Cumulative Concentration- Response Curve (CRC) incubate->agonist_crc washout2 Washout agonist_crc->washout2 measure Measure Contraction Amplitude agonist_crc->measure plot Plot CRC measure->plot calculate Calculate EC50 / pA2 plot->calculate

References

Application Notes and Protocols for Camylofin in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a potent smooth muscle relaxant exhibiting a dual mechanism of action. It functions as both an antimuscarinic agent and a phosphodiesterase type IV (PDE4) inhibitor.[1][2] This dual functionality makes it a valuable tool in physiological and pharmacological research, particularly in studies involving smooth muscle contractility. These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its spasmolytic effects and elucidate its mechanisms of action.

Mechanism of Action

This compound exerts its smooth muscle relaxant effects through two primary pathways:

  • Antimuscarinic Action: this compound competitively antagonizes muscarinic receptors, primarily the M3 subtype, on smooth muscle cells.[2] This action inhibits acetylcholine-induced contractions, a common mechanism for smooth muscle activation in the gastrointestinal and other systems. While effective, its anticholinergic effects are reported to be less pronounced than those of atropine (B194438).[2]

  • Phosphodiesterase IV (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[3][4][5]

This dual mechanism allows this compound to counteract smooth muscle spasms induced by both cholinergic stimulation and other contractile agents.

Data Presentation

While specific quantitative data for this compound in isolated organ bath experiments is not extensively published, the following tables provide a template for presenting such data, with representative values for analogous compounds.

Table 1: Antimuscarinic Activity of this compound (Hypothetical Data)

ParameterValueTissue PreparationAgonist
pA27.5 - 8.5Guinea Pig IleumAcetylcholine (B1216132)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. For comparison, the pA2 value for atropine against acetylcholine in guinea pig ileum is approximately 8.9 - 9.9.[1][6][7]

Table 2: PDE4 Inhibitory Activity of this compound (Hypothetical Data)

ParameterValue (nM)Assay Type
IC5050 - 200Recombinant Human PDE4 Enzyme Assay

The IC50 value is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. Lower IC50 values indicate greater inhibitory potency. For context, the IC50 values for the selective PDE4 inhibitor Roflumilast are in the low nanomolar range (e.g., 0.84 nM for PDE4B and 0.68 nM for PDE4D).[8]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on isolated smooth muscle preparations.

Protocol 1: Evaluation of this compound's Antagonism of Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum

Objective: To determine the antimuscarinic potency of this compound by constructing a concentration-response curve for acetylcholine in the absence and presence of this compound.

Materials:

  • Animal: Male Dunkin-Hartley guinea pig (250-350 g)

  • Isolated Tissue: Terminal ileum

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5). The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Drugs: Acetylcholine chloride, this compound dihydrochloride

  • Equipment: Isolated organ bath system, isotonic transducer, data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Perform a laparotomy to expose the abdominal cavity.

    • Locate the ileocecal junction and excise a segment of the terminal ileum.

    • Place the tissue in a petri dish containing warm, aerated Tyrode's solution.

    • Gently flush the lumen of the ileum to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Tissue Mounting:

    • Mount a segment of the ileum in a 10-20 mL organ bath containing aerated Tyrode's solution at 37°C.

    • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve for Acetylcholine (Control):

    • After equilibration, record a stable baseline.

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh Tyrode's solution until the baseline returns to the pre-stimulation level.

  • Concentration-Response Curve for Acetylcholine in the Presence of this compound:

    • Incubate the tissue with a fixed concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, or 10⁻⁶ M) for 20-30 minutes.

    • In the continued presence of this compound, repeat the cumulative addition of acetylcholine and record the contractile responses.

    • Repeat this procedure with at least two other concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of contraction at each acetylcholine concentration for all conditions.

    • Plot the percentage of maximal contraction against the logarithm of the acetylcholine concentration to generate concentration-response curves.

    • Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound to determine the pA2 value. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of this compound to the EC50 in the absence of this compound.

Protocol 2: Investigation of this compound's Direct Relaxant Effect on Pre-contracted Isolated Rat Ileum

Objective: To evaluate the direct relaxant (musculotropic) effect of this compound, likely mediated by PDE4 inhibition, on a smooth muscle preparation contracted with a non-cholinergic agent.

Materials:

  • Animal: Wistar rat (200-250 g)

  • Isolated Tissue: Ileum

  • Physiological Salt Solution (PSS): Tyrode's solution (composition as in Protocol 1).

  • Drugs: Potassium chloride (KCl), this compound dihydrochloride

  • Equipment: Isolated organ bath system, isotonic transducer, data acquisition system.

Procedure:

  • Tissue Preparation and Mounting: Follow the same procedure as described in Protocol 1, using a rat ileum.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This depolarizes the cell membrane, opening voltage-gated calcium channels and causing contraction independent of receptor stimulation.

    • Allow the contraction to stabilize.

  • Cumulative Addition of this compound:

    • Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the initial KCl-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value for this compound-induced relaxation.

Visualizations

Signaling Pathway of this compound in Smooth Muscle Cells

Camylofin_Signaling cluster_antimuscarinic Antimuscarinic Pathway cluster_pde4 PDE4 Inhibition Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds PLC Phospholipase C M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Sarcoplasmic Reticulum Ca²⁺ Store IP3->Ca_Store Acts on Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction1 Contraction Ca_Release->Contraction1 Relaxation Relaxation ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase IV cAMP->PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Ca_Sequestration Ca²⁺ Sequestration (e.g., SERCA pump) PKA->Ca_Sequestration Promotes Ca_Influx_Inhibition Inhibition of Ca²⁺ Influx PKA->Ca_Influx_Inhibition Promotes Ca_Sequestration->Relaxation Ca_Influx_Inhibition->Relaxation This compound This compound This compound->M3R Antagonizes This compound->PDE4 Inhibits

Caption: Dual mechanism of this compound leading to smooth muscle relaxation.

Experimental Workflow for Isolated Organ Bath Studies

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration (30-60 min) mounting->equilibration viability_check Viability Check (e.g., with KCl) equilibration->viability_check control_crc Protocol 1: Control CRC (Agonist alone) viability_check->control_crc protocol2_start Protocol 2: Induce Contraction (e.g., with high KCl) viability_check->protocol2_start washout1 Washout control_crc->washout1 incubation Incubation with this compound washout1->incubation test_crc Protocol 1: Test CRC (Agonist + this compound) incubation->test_crc data_analysis Data Analysis (EC50, pA2, etc.) test_crc->data_analysis protocol2_relax Protocol 2: Add this compound (Cumulative Doses) protocol2_start->protocol2_relax protocol2_relax->data_analysis end End data_analysis->end

References

Application Notes and Protocols for HPLC Quantification of Camylofin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin, an antispasmodic agent, functions through a dual mechanism involving anticholinergic and direct smooth muscle relaxant properties. Its anticholinergic action is achieved by antagonizing muscarinic receptors, while its musculotropic effect is attributed to the inhibition of phosphodiesterase (PDE) enzymes.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This document provides a detailed application note and protocol for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of this compound

This compound exerts its antispasmodic effects through two primary signaling pathways:

  • Anticholinergic (Muscarinic Antagonist) Pathway: Acetylcholine (B1216132), a neurotransmitter, typically binds to muscarinic receptors (M2/M3) on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[3][4] this compound, as a muscarinic antagonist, competitively blocks these receptors, thereby inhibiting the action of acetylcholine and preventing muscle spasms.[5][6]

  • Phosphodiesterase (PDE) Inhibition Pathway: this compound also acts as a phosphodiesterase inhibitor. PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in smooth muscle relaxation. By inhibiting PDEs, this compound increases the intracellular levels of cAMP and cGMP, leading to the activation of protein kinases that promote smooth muscle relaxation.[7][8]

Camylofin_Signaling_Pathway cluster_anticholinergic Anticholinergic Pathway cluster_pde Phosphodiesterase Inhibition Pathway Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor (M2/M3) Acetylcholine->MuscarinicReceptor Binds Contraction Smooth Muscle Contraction MuscarinicReceptor->Contraction Activates Camylofin_anti This compound Camylofin_anti->MuscarinicReceptor Blocks ATP_GTP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Synthesizes PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Promotes AMP_GMP AMP/GMP PDE->AMP_GMP Degrades Camylofin_pde This compound Camylofin_pde->PDE Inhibits Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (PPT) BiologicalSample->ProteinPrecipitation LiquidLiquidExtraction Liquid-Liquid Extraction (LLE) BiologicalSample->LiquidLiquidExtraction SolidPhaseExtraction Solid-Phase Extraction (SPE) BiologicalSample->SolidPhaseExtraction HPLC_Analysis HPLC Analysis ProteinPrecipitation->HPLC_Analysis LiquidLiquidExtraction->HPLC_Analysis SolidPhaseExtraction->HPLC_Analysis Data_Acquisition Data Acquisition & Quantification HPLC_Analysis->Data_Acquisition

References

Application Note: Gas Chromatography-FID Analysis of Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Camylofin is a smooth muscle relaxant that exhibits a dual mode of action: a direct musculotropic effect by inhibiting phosphodiesterase type IV (PDE4) and a neurotropic (anticholinergic) effect.[1][2] Its primary therapeutic application is in the treatment of smooth muscle spasms, such as those associated with abdominal colic.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical preparations using Gas Chromatography with Flame Ionization Detection (GC-FID). The described method is based on established analytical principles for the analysis of pharmaceutical compounds and is suitable for quality control and research purposes.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism for smooth muscle relaxation involves the inhibition of PDE4. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium ion (Ca2+) concentration and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation.[1][2][5]

Camylofin_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate Adenylyl_Cyclase->cAMP Converts to Calcium_Reduction Decreased Intracellular Ca2+ Concentration PKA->Calcium_Reduction Leads to Relaxation Smooth Muscle Relaxation Calcium_Reduction->Relaxation GC_FID_Workflow start Start prep Prepare Standards and Samples start->prep gc_setup Set Up GC-FID Instrument prep->gc_setup inject Inject Sample/ Standard gc_setup->inject separation Chromatographic Separation inject->separation detection FID Detection separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Generate Report analysis->report end End report->end

References

Application Notes and Protocols for In Vivo Models of Gastrointestinal Motility Using Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a synthetic antispasmodic agent with a dual mechanism of action, exhibiting both anticholinergic and direct smooth muscle relaxant properties.[1] Its primary therapeutic application is in the management of abdominal cramps and spasms associated with various gastrointestinal disorders.[2] The anticholinergic effect is achieved by blocking muscarinic receptors, while the direct smooth muscle relaxation results from the inhibition of phosphodiesterase type IV (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) and a subsequent reduction in cytosolic calcium.[1] This dual action makes this compound an interesting candidate for modulating gastrointestinal motility.

These application notes provide detailed protocols for evaluating the effects of this compound on gastrointestinal motility in preclinical in vivo models. The described models are essential for characterizing the pharmacological profile of this compound and similar antispasmodic compounds.

Mechanism of Action: Signaling Pathway

This compound exerts its spasmolytic effects through two primary pathways on gastrointestinal smooth muscle cells.

Camylofin_Mechanism cluster_anticholinergic Anticholinergic Pathway cluster_pde4 Direct Muscle Relaxant Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor PLC PLC Activation M3_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Camylofin1 This compound Camylofin1->M3_Receptor Blocks ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP Ca_Influx Decreased Intracellular Ca²⁺ PKA->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Camylofin2 This compound Camylofin2->PDE4 Inhibits

Caption: Dual mechanism of action of this compound on smooth muscle cells.

Key In Vivo Models and Experimental Protocols

The following protocols are designed to assess the antispasmodic and motility-modulating effects of this compound in rodent models.

Charcoal Meal Test for Intestinal Transit

This model evaluates the effect of a test compound on the propulsion of a non-absorbable marker through the small intestine.[3]

Experimental Workflow:

Charcoal_Meal_Workflow Fasting Fast Mice (e.g., 6-18 hours) with free access to water Treatment Administer this compound (i.p. or p.o.) or Vehicle Fasting->Treatment Charcoal Administer Charcoal Meal (p.o.) after a set time (e.g., 30 min) Treatment->Charcoal Wait Wait for a defined period (e.g., 20-30 min) Charcoal->Wait Euthanasia Euthanize Mice Wait->Euthanasia Dissection Dissect Small Intestine (pylorus to ileocecal junction) Euthanasia->Dissection Measurement Measure Total Length of Small Intestine and Distance Traveled by Charcoal Dissection->Measurement Analysis Calculate Percent Intestinal Transit Measurement->Analysis

Caption: Workflow for the charcoal meal intestinal transit test.

Detailed Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 6-18 hours with free access to water to ensure an empty stomach and upper gastrointestinal tract.[4]

  • Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., atropine, 1 mg/kg, i.p.), and this compound treatment groups at various doses.

  • Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Charcoal Meal Preparation: Prepare a 10% activated charcoal suspension in 5% gum acacia or 1% methylcellulose (B11928114) in water.[3]

  • Charcoal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 0.3 mL per mouse) using a gavage needle.[3]

  • Transit Time: After 20-30 minutes, euthanize the animals by cervical dislocation.

  • Measurement: Immediately dissect the small intestine from the pyloric sphincter to the ileocecal junction. Lay the intestine flat without stretching and measure its total length. Also, measure the distance traveled by the charcoal front from the pylorus.

  • Data Analysis: Calculate the percent intestinal transit for each animal using the formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100.

Expected Quantitative Data:

Treatment GroupDose (mg/kg)RouteMean Intestinal Transit (%) ± SEM
Vehicle Control-i.p.75.2 ± 3.5
Atropine1i.p.35.8 ± 2.9
This compound10i.p.60.1 ± 4.1
This compound25i.p.48.5 ± 3.7
This compound50i.p.39.3 ± 3.2
Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.
Gastric Emptying Assay (Phenol Red Method)

This assay measures the rate at which a liquid meal containing a non-absorbable marker (phenol red) is emptied from the stomach.[5]

Detailed Protocol:

  • Animals: Male Wistar rats (180-220 g) are suitable for this assay.

  • Fasting: Fast the rats for 12-18 hours with free access to water.

  • Grouping and Dosing: Group the animals and administer this compound or vehicle as described in the charcoal meal test protocol.

  • Test Meal Preparation: Prepare a test meal containing 0.5 mg/mL of phenol (B47542) red in a 5% glucose solution.[5]

  • Test Meal Administration: 30 minutes after drug administration, give each rat 1.5 mL of the phenol red test meal via oral gavage.[5]

  • Euthanasia: After a fixed time (e.g., 20 minutes), euthanize the rats.

  • Stomach Removal: Clamp the pyloric and cardiac ends of the stomach and carefully remove it.

  • Phenol Red Extraction: Place the stomach in a homogenizer with a known volume of 0.1 N NaOH to extract the phenol red. After homogenization, add trichloroacetic acid to precipitate proteins and centrifuge.

  • Quantification: To the supernatant, add 0.5 N NaOH to develop the color and measure the absorbance at 560 nm using a spectrophotometer.

  • Data Analysis: A standard curve for phenol red is used to determine the amount of phenol red remaining in the stomach. Gastric emptying is calculated as follows: % Gastric Emptying = (1 - [Amount of phenol red recovered from the test animal's stomach / Average amount of phenol red recovered from a control group sacrificed at time 0]) x 100.

Expected Quantitative Data:

Treatment GroupDose (mg/kg)RouteMean Gastric Emptying (%) ± SEM
Vehicle Control-p.o.65.4 ± 4.2
Atropine1p.o.28.9 ± 3.1
This compound10p.o.52.1 ± 3.8
This compound25p.o.41.7 ± 3.5
This compound50p.o.33.6 ± 2.9
Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to vehicle control.
Loperamide-Induced Constipation Model

This model is used to evaluate the potential of a test compound to alleviate constipation by antagonizing the inhibitory effect of loperamide (B1203769) on gastrointestinal motility.[6][7]

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Constipation Induction: Administer loperamide (e.g., 4-5 mg/kg, s.c. or p.o.) once or twice daily for 3-4 consecutive days to induce constipation.[2] A control group receives the vehicle.

  • Treatment: On the day of the experiment, administer this compound or vehicle to the loperamide-treated mice. A positive control group may receive a prokinetic agent like prucalopride.

  • Assessment: Measure one or more of the following parameters:

    • Fecal Pellet Output: House individual mice in metabolic cages for a defined period (e.g., 6-8 hours) and count the number of fecal pellets, and measure their wet and dry weight.[6]

    • Intestinal Transit: Perform the charcoal meal test as described above.

  • Data Analysis: Compare the fecal parameters and intestinal transit time between the different treatment groups.

Expected Quantitative Data:

GroupTreatmentMean Fecal Pellets (in 6h) ± SEMMean Intestinal Transit (%) ± SEM
Normal ControlVehicle15.6 ± 1.278.3 ± 4.1
LoperamideVehicle4.2 ± 0.830.5 ± 2.7
LoperamideThis compound (25 mg/kg)9.8 ± 1.1#55.1 ± 3.9#
LoperamideThis compound (50 mg/kg)12.3 ± 1.3#68.7 ± 4.2#
*Note: Data are hypothetical. p < 0.05 vs Normal Control; #p < 0.05 vs Loperamide + Vehicle.
Castor Oil-Induced Diarrhea Model

This model assesses the antidiarrheal potential of a compound by measuring its ability to inhibit the diarrhea induced by castor oil, which increases intestinal motility and secretion.[8]

Logical Relationship of the Model:

Castor_Oil_Model CastorOil Castor Oil Administration RicinoleicAcid Hydrolysis to Ricinoleic Acid CastorOil->RicinoleicAcid Prostaglandins Prostaglandin Release RicinoleicAcid->Prostaglandins MotilitySecretion Increased Intestinal Motility and Secretion Prostaglandins->MotilitySecretion Diarrhea Diarrhea MotilitySecretion->Diarrhea This compound This compound (Antispasmodic) This compound->MotilitySecretion Inhibits

Caption: Pathophysiology of castor oil-induced diarrhea and this compound's site of action.

Detailed Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Fasting: Fast the mice for 18-24 hours with free access to water.[8]

  • Grouping and Dosing: Group the animals (n=6-8) and administer this compound (p.o.) or vehicle. A positive control group should receive loperamide (3 mg/kg, p.o.).[1]

  • Diarrhea Induction: One hour after drug administration, administer 0.5 mL of castor oil orally to each mouse.[8]

  • Observation: Place each mouse in an individual cage lined with blotting paper. Observe the animals for 4 hours and record the onset of diarrhea, the total number of fecal pellets, and the number of wet (diarrheic) fecal pellets.

  • Data Analysis: Calculate the percentage inhibition of diarrhea using the formula: % Inhibition = ([Mean number of wet pellets in control group - Mean number of wet pellets in test group] / Mean number of wet pellets in control group) x 100.

Expected Quantitative Data:

Treatment GroupDose (mg/kg)RouteMean Number of Wet Feces (in 4h) ± SEM% Inhibition of Diarrhea
Vehicle Control-p.o.12.4 ± 1.1-
Loperamide3p.o.2.1 ± 0.583.1
This compound25p.o.7.3 ± 0.941.1
This compound50p.o.4.5 ± 0.763.7
Note: Data are hypothetical. p < 0.05 compared to vehicle control.

Conclusion

The in vivo models described provide a robust framework for characterizing the effects of this compound on gastrointestinal motility. By utilizing these standardized protocols, researchers can obtain reliable and reproducible data on the antispasmodic and motility-modulating properties of this compound and other novel drug candidates. The dual mechanism of action of this compound suggests it may be effective in models of both hyper- and hypo-motility, depending on the underlying pathology, which can be further elucidated using these experimental setups.

References

Application Notes and Protocols for Camylofin in Uterine Smooth Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a potent smooth muscle relaxant with a dual mechanism of action, making it a molecule of significant interest in gynecological and obstetric research. It is primarily recognized for its clinical applications in accelerating cervical dilation during labor and alleviating spasmodic pain associated with dysmenorrhea.[1][2] These effects are attributed to its ability to modulate uterine smooth muscle contractility. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on uterine smooth muscle preparations, intended for researchers in pharmacology and drug development.

This compound's primary mechanism is a musculotropic effect , acting as a selective phosphodiesterase type IV (PDE4) inhibitor.[1][3][4] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, resulting in smooth muscle relaxation.[4][5] Additionally, this compound exhibits a secondary, less pronounced neurotropic (anticholinergic) effect , where it inhibits the binding of acetylcholine (B1216132) to muscarinic receptors.[3][4] This dual action provides a comprehensive approach to inducing smooth muscle relaxation. Animal studies have demonstrated that this compound can abolish spasms induced by both cholinergic agents (like carbachol) and direct muscle stimulants (like barium chloride).[4][6]

Clinically, this compound is noted for its preferential action on the cervix, promoting dilation without significantly impairing uterine contractility, an effect attributed to its PDE4 isoenzyme selectivity.[3][7] This makes it a valuable agent for managing prolonged labor.

Data Presentation: Effects of PDE4 Inhibition on Uterine Contractility

While specific in vitro quantitative data for this compound is limited in publicly accessible literature, the effects can be extrapolated from studies on other selective PDE4 inhibitors, such as Rolipram, which share the same primary mechanism of action. The following tables summarize representative data on the inhibitory effects of a PDE4 inhibitor on induced uterine contractions in isolated human myometrial strips.

Table 1: Effect of a PDE4 Inhibitor (Rolipram) on Oxytocin-Induced Contractions in Human Myometrial Strips

Treatment ConditionConcentrationMean Peak Amplitude Reduction (%)
Oxytocin (B344502) (Baseline)1 µM0%
Rolipram (PDE4 Inhibitor)100 µM52.02%
Salbutamol (β2-agonist)100 µM43.93%
Rolipram + Salbutamol100 µM each70.9%

Data adapted from a study on the utero-relaxant effect of Rolipram on oxytocin-induced contractions.[8] The percentage reduction is calculated from the reported decrease to 47.98% of the baseline amplitude.

Table 2: Comparative Efficacy of this compound in Clinical Settings (Labor Augmentation)

ComparisonParameterImprovement with this compoundStatistical Significance
vs. Hyoscine (20 mg)Rate of Cervical Dilatation+0.5 cm/hrp = 0.02[7]
vs. ValethamateRate of Cervical Dilatation+0.6 cm/hrp < 0.0001[7]
vs. DrotaverineRate of Cervical Dilatation+0.17 cm/hrp = 0.002[1]
vs. Hyoscine (20 mg)Duration of First Stage of Labor-59.9 minutesp = 0.04[7]

This table presents clinical data to provide context on this compound's functional outcomes, which are a result of its effects on smooth muscle.

Signaling Pathways and Experimental Workflow


dot TD {
bgcolor="#F1F3F4"
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

subgraph "Musculotropic Pathway (Primary)" { Camylofin_M [label="this compound", fillcolor="#FBBC05"]; PDE4 [label="Phosphodiesterase IV\n(PDE4)", fillcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF"]; cAMP [label="cAMP\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FFFFFF"]; Ca_channels [label="Ca²⁺ Channels", fillcolor="#FFFFFF"]; Ca_influx [label="↓ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation_M [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "Neurotropic Pathway (Secondary)" { Camylofin_N [label="this compound", fillcolor="#FBBC05"]; ACh [label="Acetylcholine\n(ACh)", shape=ellipse, fillcolor="#FFFFFF"]; M_Receptor [label="Muscarinic\nReceptor", fillcolor="#FFFFFF"]; Contraction_N [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

} }

Figure 1: Dual mechanism of action of this compound on uterine smooth muscle cells.


dot TD {
bgcolor="#F1F3F4";
graph [fontname="Arial", fontsize=10, fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Tissue Preparation" { A1 [label="Obtain Uterine Biopsy\n(e.g., from Cesarean Section)"]; A2 [label="Place in Cold Krebs Solution"]; A3 [label="Dissect Myometrial Strips\n(longitudinal, ~10x2 mm)"]; A1 -> A2 -> A3; }

subgraph "Organ Bath Setup" { B1 [label="Mount Strip in Organ Bath\n(37°C, aerated with 95% O₂/5% CO₂)"]; B2 [label="Apply Passive Tension (e.g., 2g)"]; B3 [label="Equilibrate for 90-120 min\n(wash every 15-20 min)"]; B1 -> B2 -> B3; }

subgraph "Experiment" { C1 [label="Record Spontaneous Contractions\n(Baseline Activity)"]; C2 [label="Induce Contractions (Optional)\n(e.g., Oxytocin 1 µM)"]; C3 [label="Add Cumulative Doses of this compound\n(e.g., 1 nM to 100 µM)"]; C4 [label="Record Contractile Activity\nat each concentration"]; C1 -> C2 -> C3 -> C4; }

subgraph "Data Analysis" { D1 [label="Measure Contraction Parameters:\nAmplitude, Frequency, AUC"]; D2 [label="Calculate % Inhibition\nvs. Baseline/Induced Activity"]; D3 [label="Generate Dose-Response Curve\nand Calculate IC₅₀"]; D1 -> D2 -> D3; }

A3 -> B1 [style=dashed]; B3 -> C1 [style=dashed]; C4 -> D1 [style=dashed]; }

Figure 2: Experimental workflow for studying this compound's effect on uterine contractility.

Experimental Protocols

The following protocols are adapted from established methodologies for ex vivo uterine smooth muscle contractility studies.

Protocol 1: Assessment of this compound's Effect on Spontaneous Uterine Contractions

Objective: To determine the inhibitory effect of this compound on the spontaneous contractility of isolated uterine smooth muscle strips.

Materials:

  • Human or animal (e.g., rat, guinea pig) uterine tissue

  • Krebs-Henseleit Physiological Salt Solution (PSS): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose.

  • This compound dihydrochloride (B599025) stock solution (e.g., in distilled water or DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Obtain fresh uterine tissue biopsies and immediately place them in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully dissect longitudinal strips of myometrium, approximately 10 mm in length and 2 mm in width. Remove any adherent connective or endometrial tissue.

  • Mounting and Equilibration:

    • Mount the myometrial strips vertically or horizontally in organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 1.5-2 grams to each strip and allow the tissue to equilibrate for 90-120 minutes. During this period, replace the Krebs solution every 15-20 minutes. Spontaneous phasic contractions should develop and stabilize.

  • Experimental Procedure:

    • Once stable spontaneous contractions are established, record a baseline period of activity for 20-30 minutes.

    • Prepare serial dilutions of this compound from the stock solution.

    • Begin the cumulative addition of this compound to the organ bath, starting with the lowest concentration (e.g., 1 nM).

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next, higher concentration in a stepwise manner (e.g., half-log increments) up to a maximum concentration (e.g., 100 µM).

  • Data Analysis:

    • Continuously record the isometric tension throughout the experiment.

    • For the baseline period and for each this compound concentration, quantify the following parameters:

      • Amplitude: The peak force of the contractions (in mN or grams).

      • Frequency: The number of contractions per unit of time (e.g., per 10 minutes).

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity over a set period.

    • Calculate the percentage inhibition of each parameter relative to the stable baseline activity.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the contractile activity is inhibited).

Protocol 2: Assessment of this compound's Effect on Agonist-Induced Uterine Contractions

Objective: To evaluate the ability of this compound to antagonize contractions induced by a uterotonic agent like oxytocin.

Materials:

  • Same as Protocol 1.

  • Oxytocin stock solution.

Procedure:

  • Tissue Preparation and Mounting:

    • Follow steps 1 and 2 from Protocol 1.

  • Induction of Contractions:

    • After the equilibration period, add a submaximal concentration of oxytocin (e.g., 1 µM) to the organ bath to induce stable, robust, and rhythmic contractions.[8]

    • Allow the oxytocin-induced contractions to stabilize for at least 30 minutes, recording this as the induced baseline.

  • Application of this compound:

    • Once a stable plateau of induced contractions is achieved, begin the cumulative addition of this compound as described in step 3 of Protocol 1.

  • Data Analysis:

    • Analyze the data as described in step 4 of Protocol 1, using the stable oxytocin-induced activity as the baseline for calculating percentage inhibition. This will determine this compound's potency as a functional antagonist to oxytocin-induced contractions.

Conclusion

This compound presents a compelling profile as a uterine smooth muscle relaxant, distinguished by its dual musculotropic and neurotropic actions. The provided protocols offer a robust framework for researchers to quantitatively assess its effects on uterine contractility ex vivo. Such studies are essential for further elucidating its precise pharmacological properties, comparing its potency with other tocolytic agents, and exploring its potential in developing novel therapies for managing uterine motility disorders. The preferential action of this compound, particularly its ability to promote cervical relaxation with minimal impact on uterine contractility, warrants further detailed investigation at the tissue and cellular levels.

References

Application Note: Investigating Camylofin's Dual Mechanism on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Camylofin is a smooth muscle relaxant utilized for managing abdominal cramps and spasms.[1] Its therapeutic effect stems from a dual mechanism of action: a mild anticholinergic (neurotropic) effect and a more pronounced direct musculotropic effect.[2] The musculotropic action involves the inhibition of phosphodiesterase type IV (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) and a subsequent reduction in cytosolic calcium.[3] The anticholinergic effect is produced by inhibiting acetylcholine's binding to muscarinic receptors.[3] Understanding the contribution of each pathway to the overall reduction in intracellular calcium ([Ca2+]i) is critical for drug development and mechanistic studies. This document outlines a detailed protocol for quantifying the effects of this compound on intracellular calcium mobilization in a smooth muscle cell line using a fluorescent calcium indicator.

Principle of the Assay

This protocol employs Fluo-4 AM, a cell-permeant fluorescent dye, to measure changes in intracellular calcium concentration.[4] Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fluo-4 dye.[4] The fluorescence intensity of Fluo-4 increases over 100-fold upon binding to free Ca2+.[4] By pre-treating cells with this compound and then stimulating them with a muscarinic agonist (e.g., Carbachol), it is possible to quantify this compound's inhibitory effect on agonist-induced calcium release. The assay can be adapted to investigate the PDE4 inhibition pathway by stimulating cAMP production and observing the downstream effects on calcium levels.

Signaling Pathway and Experimental Logic

This compound's dual action converges on the reduction of intracellular calcium. The following diagrams illustrate the proposed signaling pathway and the logical flow of the experimental design.

Caption: Dual mechanism of this compound action on intracellular calcium.

Experimental Protocol

This protocol is designed for a 96-well plate format using a fluorescence plate reader.

1. Materials and Reagents

  • Cell Line: Human uterine smooth muscle cells (or other relevant smooth muscle cell line).

  • This compound Dihydrochloride (B599025): (Purity >98%).

  • Fluo-4 AM: (e.g., from Abcam, Thermo Fisher).[5]

  • Muscarinic Agonist: Carbachol or Acetylcholine.

  • Pluronic® F-127: 20% (w/v) in anhydrous DMSO.[4]

  • Probenecid (optional): Anion-transport inhibitor.[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.[5]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Anhydrous DMSO.

  • 96-well black, clear-bottom microplates.

2. Reagent Preparation

  • This compound Stock Solution (10 mM): Dissolve this compound dihydrochloride in sterile water or DMSO. Aliquot and store at -20°C.

  • Fluo-4 AM Stock Solution (2 mM): Dissolve Fluo-4 AM in anhydrous DMSO. It is recommended to prepare this fresh, but it can be stored at -20°C for up to a week, protected from light and moisture.[4]

  • Pluronic® F-127 Stock (20% w/v): Dissolve in anhydrous DMSO. Store at 4°C.[4]

  • Carbachol Stock Solution (10 mM): Dissolve in sterile water. Aliquot and store at -20°C.

  • Fluo-4 AM Loading Solution:

    • For one 96-well plate, mix 20 µL of 2 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127.

    • Dilute this mixture into 10 mL of Assay Buffer to achieve a final Fluo-4 AM concentration of 4 µM.[5]

    • If using, add Probenecid to a final concentration of 1-2.5 mM to reduce dye leakage.[4]

    • Vortex thoroughly. This solution should be used within 2 hours.[6]

3. Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Assay A Seed cells (40,000-80,000 cells/well) in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Wash cells with Assay Buffer D Add Fluo-4 AM Loading Solution (100 µL/well) C->D E Incubate for 60 min at 37°C, then 30 min at RT D->E F Wash cells twice with Assay Buffer E->F G Add this compound dilutions (or vehicle control) F->G H Incubate for 15-30 min G->H I Place plate in reader and establish baseline fluorescence H->I J Add Carbachol (agonist) using injector system I->J K Measure fluorescence kinetics (Ex/Em = 490/525 nm) J->K

Caption: Workflow for the intracellular calcium mobilization assay.

4. Detailed Assay Procedure

  • Cell Plating (Day 1): Seed smooth muscle cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[5] Incubate overnight.

  • Dye Loading (Day 2):

    • Aspirate the growth medium.

    • Wash cells once with 100 µL of Assay Buffer.

    • Add 100 µL of Fluo-4 AM Loading Solution to each well.[5]

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.[4][5]

  • Compound Addition:

    • Gently wash the cells twice with 100 µL of Assay Buffer.

    • Add 100 µL of Assay Buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO/water concentration matched to the highest this compound dose).

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence microplate reader equipped with injectors.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.[6]

    • Record a baseline fluorescence reading for 15-20 seconds.

    • Inject the muscarinic agonist (e.g., Carbachol, final concentration 10 µM) into each well.

    • Immediately begin kinetic reading, recording fluorescence intensity every 1-2 seconds for at least 120 seconds to capture the peak calcium response and subsequent decay.

5. Data Analysis

  • Normalization: For each well, normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to get the fluorescence ratio (F/F₀).

  • Response Calculation: Determine the peak fluorescence ratio after agonist addition. The inhibitory effect of this compound is calculated as a percentage of the response seen in the vehicle-treated control wells.

    • % Inhibition = (1 - (Peak_Signal_this compound - Baseline) / (Peak_Signal_Vehicle - Baseline)) * 100

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced calcium response).

Data Presentation

Quantitative data should be summarized to compare the potency of this compound against different stimuli or in different conditions.

Table 1: this compound Potency in Inhibiting Agonist-Induced Calcium Mobilization

Parameter Agonist (Concentration) This compound IC₅₀ (µM) Hill Slope n (replicates)
Calcium Mobilization Carbachol (10 µM) 25.5 ± 3.1 -1.1 4

| Calcium Mobilization | Acetylcholine (10 µM) | 30.2 ± 4.5 | -0.9 | 4 |

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Table 2: Key Parameters for Fluo-4 AM Calcium Assay

Parameter Recommended Value/Range Reference
Fluo-4 AM Stock Concentration 1-5 mM in anhydrous DMSO [4]
Fluo-4 AM Working Concentration 1-5 µM [4]
Pluronic F-127 Final Concentration 0.02% - 0.1% [4][6]
Probenecid Final Concentration 1-2.5 mM (Optional) [4]
Loading Temperature 37°C [6]
Loading Duration 60 minutes [6]
De-esterification Period 30 minutes [4]

| Excitation / Emission Wavelengths | 490 nm / 525 nm |[5] |

References

Application Notes and Protocols for the Analytical Method Development and Validation of Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is an antispasmodic and anticholinergic drug used to relieve pain from smooth muscle spasms. To ensure its quality, safety, and efficacy in pharmaceutical formulations, robust analytical methods for its quantification are essential. This document provides detailed application notes and protocols for the development and validation of analytical methods for this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. These methods are in accordance with the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity.[1] A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is particularly valuable for assessing the presence of degradation products.[2]

Experimental Protocol: RP-HPLC Method for this compound

This protocol is designed for the determination of this compound in a drug substance.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Zorbax eclipse-XDB C18 (150mm × 4.6 mm, 5 μm) or equivalent.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.05% Trifluoroacetic acid in water.[2]

    • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.[2]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from any potential impurities or degradation products.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound dihydrochloride (B599025) reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 500 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 250-750 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a concentration within the linearity range.

3. Method Validation Parameters:

The developed method must be validated according to ICH guidelines, covering the following parameters:

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters like theoretical plates, tailing factor, and %RSD of peak areas should be monitored.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the good resolution of the this compound peak from other peaks.[2]

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.[2][3]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150%). The recovery should typically be within 98-102%.[1][3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision studies should be less than 2%.[1][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, pH, temperature) to examine the method's reliability.[1][3]

Quantitative Data Summary: HPLC Method Validation
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity Range250-750 µg/mLCorrelation coefficient (r²) > 0.999[3]
Accuracy (% Recovery)98.0 - 102.0%99.7 - 100.2%[2]
Precision (%RSD)≤ 2%< 2%[1][3]
LOD-0.20 µg/mL[5]
LOQ-0.50 µg/mL[5]

Workflow Diagram: HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application Dev1 Literature Review & Analyte Characterization Dev2 Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) Dev1->Dev2 Dev3 Method Optimization Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Quality Control Analysis Val6->App1 App2 Stability Studies Val6->App2 HPTLC_Workflow Prep Sample & Standard Preparation Spot Spotting on HPTLC Plate Prep->Spot Dev Chromatographic Development (Mobile Phase) Spot->Dev Dry Drying of the Plate Dev->Dry Scan Densitometric Scanning at 254 nm Dry->Scan Quant Quantification Scan->Quant Simultaneous_Equation cluster_Measurement Absorbance Measurement cluster_Constants Determine Absorptivity Constants cluster_Calculation Concentration Calculation A1 Measure Absorbance of Sample at λ1 (A1) Eq1 A1 = ax1*Cx + ay1*Cy A1->Eq1 A2 Measure Absorbance of Sample at λ2 (A2) Eq2 A2 = ax2*Cx + ay2*Cy A2->Eq2 ax1 Absorptivity of Drug X at λ1 (ax1) ax1->Eq1 ay1 Absorptivity of Drug Y at λ1 (ay1) ay1->Eq1 ax2 Absorptivity of Drug X at λ2 (ax2) ax2->Eq2 ay2 Absorptivity of Drug Y at λ2 (ay2) ay2->Eq2 Solve Solve for Cx and Cy Eq1->Solve Eq2->Solve

References

Application Notes: Camylofin as a Tool Compound for Studying Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a dual-action smooth muscle relaxant that offers a unique profile for researchers studying smooth muscle physiology and pharmacology. Its ability to target two distinct signaling pathways simultaneously makes it a valuable tool for investigating the complex mechanisms that govern smooth muscle tone and contractility. This compound functions as both an anticholinergic agent and a phosphodiesterase type 4 (PDE4) inhibitor.[1] This dual mechanism allows for the comprehensive relaxation of smooth muscle, making it effective in conditions characterized by spasms, such as those in the gastrointestinal, biliary, and renal tracts.[2][3] For researchers, this compound can be used to probe the interplay between muscarinic signaling and cyclic nucleotide pathways in various smooth muscle preparations.

Mechanism of Action

This compound exerts its spasmolytic effects through two primary mechanisms:

  • Anticholinergic (Neurotropic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of smooth muscle cells.[2] By blocking the binding of acetylcholine, it prevents the activation of the Gq/11 protein-coupled signaling cascade. This inhibits the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and the subsequent release of calcium (Ca²⁺) from the sarcoplasmic reticulum, a critical step for the initiation of smooth muscle contraction.[4][5] Its anticholinergic potency is reported to be milder than that of atropine.[2]

  • Direct Musculotropic Action: this compound directly relaxes smooth muscle by inhibiting phosphodiesterase type 4 (PDE4).[2][6] PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in smooth muscle cells.[7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote muscle relaxation.[8] Key effects include the inhibition of myosin light chain kinase (MLCK) and the reduction of cytosolic calcium concentrations, leading to vasodilation and relaxation.[1][8]

The following diagram illustrates the dual signaling pathways targeted by this compound.

Camylofin_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space M3_Receptor Muscarinic M3 Receptor PLC Phospholipase C (PLC) M3_Receptor->PLC Activates Gq PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_ion Cytosolic Ca²⁺ SR->Ca_ion Releases Ca²⁺ CaM Ca²⁺/Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Contraction MLCK->Contraction Promotes PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK Inhibits Relaxation Relaxation PKA->Relaxation PKA->Ca_ion Reduces Ca_ion->CaM Activates This compound This compound This compound->M3_Receptor Inhibits This compound->PDE4 Inhibits ACh Acetylcholine ACh->M3_Receptor Activates ATP ATP ATP->cAMP AC AMP AMP Organ_Bath_Workflow start Start prep 1. Tissue Dissection - Isolate smooth muscle tissue (e.g., rat ileum). - Cut into uniform strips (2-3 mm wide, 15-20 mm long). - Place in cold Physiological Salt Solution (PSS). start->prep mount 2. Mounting - Mount tissue strips in organ bath chambers containing PSS. - Attach one end to a fixed hook and the other to an isometric force transducer. prep->mount setup 3. System Setup - Maintain PSS at 37°C. - Continuously aerate with Carbogen (95% O₂ / 5% CO₂). mount->setup equilibrate 4. Equilibration & Tension - Equilibrate for 60-90 minutes. - Apply optimal resting tension (e.g., 1.0 g) and maintain. - Wash tissue with fresh PSS every 15-20 min. setup->equilibrate viability 5. Viability Test - Induce contraction with a high-K⁺ solution (e.g., 80 mM KCl) or a receptor agonist (e.g., Carbachol). equilibrate->viability washout 6. Washout - Wash tissue repeatedly until tension returns to baseline. viability->washout experiment 7. Experimental Procedure - A) Induce stable contraction with an agonist (e.g., 1 µM Carbachol). - B) Add this compound cumulatively (e.g., 1 nM to 100 µM). - C) Record the relaxation response at each concentration. washout->experiment analysis 8. Data Analysis - Measure the percentage of relaxation relative to the agonist-induced tone. - Plot a concentration-response curve. - Calculate the EC₅₀ value for this compound. experiment->analysis end End analysis->end cAMP_Workflow start Start culture 1. Cell Culture - Plate smooth muscle cells (e.g., HASM, A7r5) in 96- or 384-well plates. - Grow to 80-90% confluency. start->culture starve 2. Serum Starvation - Replace growth medium with serum-free medium. - Incubate for 4-24 hours to reduce basal signaling. culture->starve preincubate 3. Pre-incubation - Add a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to all wells. - Incubate for 15-30 minutes to prevent cAMP degradation by other PDEs. starve->preincubate stimulate 4. Stimulation - Add this compound at various concentrations. - (Optional) Add a Gs-coupled receptor agonist (e.g., Isoproterenol) to potentiate cAMP production. - Incubate for a defined period (e.g., 15-30 minutes) at 37°C. preincubate->stimulate lyse 5. Cell Lysis - Add lysis buffer provided in the cAMP assay kit to each well. - Incubate as per kit instructions to release intracellular cAMP. stimulate->lyse assay 6. cAMP Detection - Add detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer) to the lysate. - Incubate to allow for competitive binding. lyse->assay read 7. Signal Measurement - Read the plate using a suitable plate reader (e.g., HTRF-compatible reader). assay->read analyze 8. Data Analysis - Generate a cAMP standard curve. - Convert sample readings to cAMP concentrations. - Plot cAMP concentration vs. This compound concentration to determine EC₅₀. read->analyze end End analyze->end Calcium_Workflow start Start culture 1. Cell Culture - Plate smooth muscle cells on glass-bottom dishes or coverslips suitable for microscopy. start->culture loading 2. Dye Loading - Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM). - Incubate for 30-60 minutes at 37°C. culture->loading wash 3. Wash & De-esterification - Wash cells with a physiological buffer (e.g., HBSS) to remove excess dye. - Incubate for 30 minutes to allow for complete de-esterification of the AM ester. loading->wash baseline 4. Baseline Recording - Mount the dish on a fluorescence microscope. - Perfuse with buffer and record baseline fluorescence for 2-5 minutes. wash->baseline agonist 5. Agonist Stimulation - Add a muscarinic agonist (e.g., Carbachol) to induce Ca²⁺ release and influx. - Record the sharp increase in fluorescence. baseline->agonist This compound 6. This compound Treatment - Once the Ca²⁺ signal is elevated or reaches a plateau, add this compound. - Continue recording to measure the inhibition of the Ca²⁺ signal. agonist->this compound analysis 7. Data Analysis - Select regions of interest (ROIs) over individual cells. - Quantify fluorescence intensity over time. - For ratiometric dyes like Fura-2, calculate the 340/380 nm ratio to determine [Ca²⁺]i. - Compare the peak and sustained Ca²⁺ levels before and after this compound treatment. This compound->analysis end End analysis->end

References

Application Notes and Protocols for the Delivery of Camylofin in Animal Models of Visceral Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin is a spasmolytic agent with a dual mechanism of action, exhibiting both musculotropic and neurotropic properties. It is clinically used for the management of abdominal colic and spasmodic pain. These application notes provide a framework for evaluating the efficacy of this compound in preclinical animal models of visceral pain. Due to a lack of publicly available preclinical studies that specifically quantify the effects of this compound in these models, this document outlines the established protocols for inducing and assessing visceral pain in rodents. These protocols can be adapted to test the analgesic potential of this compound.

Mechanism of Action of this compound

This compound exerts its spasmolytic effects through two primary pathways:

  • Musculotropic Action: It directly relaxes smooth muscles, similar to papaverine. This is achieved through the inhibition of phosphodiesterase type 4 (PDE4), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.

  • Neurotropic Action: It possesses a mild anticholinergic effect, antagonizing muscarinic receptors on smooth muscle cells, which counteracts the contractile effects of acetylcholine.

This dual action makes this compound a compound of interest for mitigating visceral pain originating from smooth muscle spasms.

Experimental Protocols for Animal Models of Visceral Pain

Two of the most common and well-validated animal models for studying visceral pain are the acetic acid-induced writhing test and the colorectal distension (CRD) model.

Acetic Acid-Induced Writhing Test

This model is a chemical method for inducing visceral pain of peripheral origin and is widely used for screening analgesic drugs.

Principle: Intraperitoneal injection of a dilute acetic acid solution irritates the peritoneal lining, causing a stereotyped stretching and writhing behavior in the animal, which is quantifiable. A reduction in the number of writhes is indicative of analgesic activity.

Experimental Protocol:

Animals:

  • Male Swiss albino mice (20-25 g) are commonly used.

  • Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Animals should be fasted for 12-18 hours before the experiment with free access to water.

Materials:

  • This compound dihydrochloride

  • Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose)

  • Acetic acid (glacial)

  • Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

  • Syringes and needles for administration

  • Observation chambers (transparent)

  • Stopwatch

Procedure:

  • Grouping: Divide the animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle control (receives only the vehicle).

    • Group II: Positive control (receives the standard analgesic).

    • Group III-V: Test groups (receive different doses of this compound, e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer the vehicle, standard drug, or this compound via the desired route (e.g., intraperitoneally or orally). The administration volume should be consistent across all groups (e.g., 10 ml/kg).

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally (10 ml/kg) to each animal.

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start the stopwatch.

  • Data Collection: After a latency period of 5 minutes, count the total number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Workflow for Acetic Acid-Induced Writhing Test:

WrithingTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Mice fasting Fast Animals (12-18h) acclimatize->fasting grouping Group Animals (n=6-8) fasting->grouping drug_admin Administer Vehicle, Standard, or this compound grouping->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment acetic_acid Inject 0.6% Acetic Acid (i.p.) pretreatment->acetic_acid observe Observe and Count Writhes (10-20 min) acetic_acid->observe calculate Calculate % Inhibition of Writhing observe->calculate compare Compare Test Groups to Controls calculate->compare

Caption: Workflow of the acetic acid-induced writhing test.

Colorectal Distension (CRD) Model

This model is a more specific and clinically relevant method for assessing visceral hypersensitivity.

Principle: A balloon is inserted into the colon of the animal and inflated to specific pressures. The animal's response to this mechanical stimulus, typically measured as the visceromotor response (VMR), is quantified. A reduction in the VMR indicates an analgesic effect.

Experimental Protocol:

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Acclimatize animals as described above.

Materials:

  • This compound dihydrochloride

  • Vehicle

  • Standard analgesic (e.g., Morphine, 2 mg/kg)

  • Distension balloon (e.g., made from a latex condom) attached to a flexible catheter

  • Pressure transducer and inflation system

  • Electromyography (EMG) electrodes and recording system (optional, for VMR measurement)

  • Anesthesia (for electrode implantation, if applicable)

Procedure:

  • Electrode Implantation (for EMG):

    • Anesthetize the rat.

    • Implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Allow the animal to recover from surgery for at least 4-5 days.

  • Balloon Insertion:

    • On the day of the experiment, lightly restrain the rat.

    • Gently insert the lubricated balloon catheter into the colon via the anus to a depth of approximately 6-8 cm.

    • Secure the catheter to the tail with tape.

    • Allow the animal to adapt in a small enclosure for 30-60 minutes.

  • Drug Administration: Administer the vehicle, standard drug, or this compound via the desired route.

  • Colorectal Distension:

    • After the pretreatment period, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • Each distension should last for a fixed duration (e.g., 10-20 seconds) with a sufficient rest period in between (e.g., 3-5 minutes).

  • Data Collection:

    • Visceromotor Response (VMR): Record the EMG activity during the distension periods. The VMR is quantified by integrating the EMG signal.

    • Abdominal Withdrawal Reflex (AWR): Alternatively, a semi-quantitative behavioral score can be used:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen.

      • 4: Body arching and lifting of pelvic structures.

  • Analysis: Compare the VMR or AWR scores before and after drug administration, and between the different treatment groups.

Workflow for Colorectal Distension (CRD) Model:

CRDWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats emg_implant EMG Electrode Implantation (Optional) acclimatize->emg_implant recovery Surgical Recovery (4-5 days) emg_implant->recovery balloon_insert Insert Colorectal Balloon recovery->balloon_insert adaptation Adaptation Period (30-60 min) balloon_insert->adaptation drug_admin Administer Vehicle, Standard, or this compound adaptation->drug_admin distension Perform Graded Colorectal Distension drug_admin->distension record_vmr Record VMR (EMG) or AWR Score distension->record_vmr analyze_data Analyze and Compare Responses record_vmr->analyze_data

Caption: Workflow of the colorectal distension model.

Data Presentation

As no specific preclinical data for this compound in these models is publicly available, the following tables are presented as templates for how to structure the data once obtained.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice (Template)

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-[Insert Data]-
Standard (e.g., Diclofenac)10[Insert Data][Insert Data]
This compound10[Insert Data][Insert Data]
This compound25[Insert Data][Insert Data]
This compound50[Insert Data][Insert Data]

Table 2: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension in Rats (Template)

Treatment GroupDose (mg/kg)VMR (Area Under the Curve) at 40 mmHg (Mean ± SEM)VMR (Area Under the Curve) at 60 mmHg (Mean ± SEM)VMR (Area Under the Curve) at 80 mmHg (Mean ± SEM)
Vehicle Control-[Insert Data][Insert Data][Insert Data]
Standard (e.g., Morphine)2[Insert Data][Insert Data][Insert Data]
This compound10[Insert Data][Insert Data][Insert Data]
This compound25[Insert Data][Insert Data][Insert Data]
This compound50[Insert Data][Insert Data][Insert Data]

Signaling Pathway of this compound's Spasmolytic Action

The diagram below illustrates the proposed dual mechanism of action of this compound in inducing smooth muscle relaxation.

Caption: Dual mechanism of this compound's spasmolytic action.

Conclusion

The protocols described provide a robust framework for the preclinical evaluation of this compound's analgesic effects on visceral pain. The acetic acid-induced writhing test serves as an effective initial screening tool, while the colorectal distension model offers a more detailed and clinically translatable assessment of visceral hypersensitivity. The successful application of these models will be crucial in elucidating the therapeutic potential of this compound for visceral pain management. Further research is warranted to generate specific dose-response data and to further explore the underlying molecular mechanisms in these animal models.

Troubleshooting & Optimization

Technical Support Center: Camylofin Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Camylofin in physiological buffers. Given that this compound is susceptible to degradation, particularly hydrolysis, understanding its stability in your specific experimental conditions is crucial for obtaining reliable and reproducible results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing variable or lower-than-expected activity of this compound in my in-vitro experiments. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a strong indicator of compound instability. This compound, being an ester, is prone to hydrolysis in aqueous physiological buffers, which can lead to a decrease in the concentration of the active compound over the course of your experiment. This degradation can result in underestimated efficacy and poor reproducibility.

Q2: What are the primary factors that can affect this compound's stability in my experiments?

A2: The main factors influencing this compound stability in physiological buffers are:

  • pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of degradation is often pH-dependent.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Buffer Composition: Certain buffer components can potentially interact with this compound or influence its degradation rate.

  • Incubation Time: The longer the incubation period, the greater the potential for significant degradation.

  • Presence of Enzymes: If using cell lysates or serum-containing media, esterases can enzymatically hydrolyze this compound.

Q3: What are the likely degradation products of this compound in physiological buffers?

A3: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This results in the formation of 2-(2-(diethylamino)ethylamino)-2-phenylacetic acid and isoamyl alcohol (3-methyl-1-butanol).

Q4: How can I improve the stability of this compound in my experimental setup?

A4: Consider the following strategies:

  • Prepare Fresh Solutions: Prepare this compound solutions in your physiological buffer immediately before use.

  • Optimize pH: If your experimental design allows, use a buffer with a pH closer to neutral, as extreme pH values can accelerate hydrolysis.

  • Control Temperature: Perform experiments at the lowest feasible temperature to slow down degradation.

  • Minimize Incubation Time: Reduce the duration of experiments whenever possible.

  • Consider Co-solvents: Although not always biologically compatible, the addition of a small percentage of an organic co-solvent like DMSO might improve stability in some stock solutions. However, its final concentration in the assay should be minimal (typically <0.5%).

  • Investigate Formulation Strategies: For drug development purposes, formulation approaches like co-crystallization with fumaric acid have been shown to enhance this compound's stability.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent/Non-reproducible experimental results. This compound degradation during the experiment.Conduct a stability study of this compound in your specific physiological buffer and under your experimental conditions (see Protocol 1). Prepare fresh solutions for each experiment.
Loss of this compound concentration over time confirmed by HPLC. Hydrolysis of the ester linkage in the aqueous buffer.Refer to the strategies for improving stability in FAQ Q4. If degradation is rapid, you may need to adjust your experimental design (e.g., shorter time points).
Appearance of new peaks in HPLC chromatogram during the experiment. Formation of degradation products.The primary degradation pathway is ester hydrolysis. Use a stability-indicating HPLC method (see Protocol 2) to separate and quantify this compound and its degradants.
Precipitation of this compound upon addition to the buffer. Poor aqueous solubility or "solvent shock" if using a concentrated organic stock.Ensure the final concentration of this compound is below its solubility limit in the buffer. Add the stock solution dropwise while vortexing. Pre-warming the buffer may also help.

Experimental Protocols

Protocol 1: Assessing this compound Stability in a Physiological Buffer (e.g., PBS, pH 7.4)

Objective: To determine the rate of degradation of this compound in a specific physiological buffer under experimental conditions.

Materials:

  • This compound Dihydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with UV detector

  • Calibrated incubator or water bath (e.g., at 37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Prepare Spiked Buffer Solution: Spike a pre-warmed (e.g., 37°C) volume of your physiological buffer (e.g., PBS, pH 7.4) with the this compound stock solution to achieve your final experimental concentration. Ensure the final concentration of the organic solvent from the stock is minimal (e.g., <0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked buffer, and either inject it directly into the HPLC system or quench the degradation (e.g., by adding an equal volume of cold acetonitrile) and store at -20°C until analysis.

  • Incubation: Place the remaining spiked buffer solution in a calibrated incubator at your desired experimental temperature (e.g., 37°C).

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Process each sample immediately as in step 3.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life (t½).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Several HPLC methods have been reported for the analysis of this compound.[2][3][4] A common approach involves reversed-phase chromatography.

Example HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm[2]

  • Mobile Phase A: 0.05% Trifluoroacetic acid in water[2]

  • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 220 nm[2][4]

  • Gradient Program: A gradient elution may be necessary to effectively separate the more polar degradation products from the parent this compound. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

Method Validation: To ensure the method is "stability-indicating," you should perform a forced degradation study. This involves subjecting this compound to stress conditions (e.g., strong acid, strong base, oxidation) and confirming that the degradation product peaks are well-resolved from the parent drug peak.[2]

Data Summary

Table 1: Stability of this compound in Physiological Buffer (Template)

Time (hours)Temperature (°C)pH% this compound Remaining (Mean ± SD)
0377.4100
1377.4Data to be generated
2377.4Data to be generated
4377.4Data to be generated
8377.4Data to be generated
12377.4Data to be generated
24377.4Data to be generated

Visualizations

G cluster_0 This compound Structure cluster_1 Degradation Conditions cluster_2 Degradation Products This compound This compound (Ester) H2O H₂O (Physiological Buffer) This compound->H2O Ester Hydrolysis (pH, Temp dependent) Acid 2-(2-(diethylamino)ethylamino) -2-phenylacetic acid H2O->Acid Alcohol Isoamyl Alcohol H2O->Alcohol

Caption: this compound degradation via ester hydrolysis.

G start Start: Inconsistent Results prep_sol Prepare fresh this compound solution in buffer start->prep_sol run_exp Run experiment with fresh solution prep_sol->run_exp check_results Are results now consistent? run_exp->check_results stability_study Conduct stability study (Protocol 1) check_results->stability_study No end_ok End: Problem solved check_results->end_ok Yes analyze_data Analyze stability data: Determine degradation rate stability_study->analyze_data is_stable Is degradation significant? analyze_data->is_stable optimize Optimize experiment: - Shorter incubation - Lower temperature is_stable->optimize Yes is_stable->end_ok No end_adjust End: Adjust experimental design or formulation optimize->end_adjust

Caption: Troubleshooting workflow for this compound instability.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare this compound stock solution (e.g., in MeOH) prep_buffer 2. Spike physiological buffer with stock solution prep_stock->prep_buffer sample_t0 3. Take T=0 sample immediately prep_buffer->sample_t0 incubate 4. Incubate at experimental temp (e.g., 37°C) sample_t0->incubate sample_tx 5. Collect samples at various time points incubate->sample_tx hplc_analysis 6. Analyze all samples by stability-indicating HPLC sample_tx->hplc_analysis data_analysis 7. Plot % Remaining vs. Time Calculate half-life hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Camylofin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Camylofin in in vitro experimental settings. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a spasmolytic agent with a dual mechanism of action. It exhibits both a musculotropic effect by inhibiting phosphodiesterase type IV (PDE4) and a neurotropic (anticholinergic) effect by acting as a muscarinic receptor antagonist.[1]

  • Musculotropic Action: By inhibiting PDE4, this compound increases the intracellular concentration of cyclic AMP (cAMP), which leads to the depletion of intracellular calcium and results in smooth muscle relaxation.[1]

  • Neurotropic Action: It also demonstrates a mild atropine-like effect, blocking acetylcholine (B1216132) from binding to muscarinic receptors on smooth muscle, further contributing to its spasmolytic properties.[1]

Q2: How should I prepare a stock solution of this compound dihydrochloride (B599025)?

A2: this compound dihydrochloride is soluble in solvents such as methanol (B129727) and DMSO.[2] For in vitro cell culture experiments, preparing a high-concentration stock in sterile DMSO is a common practice.

  • Preparation: Aseptically weigh the desired amount of this compound dihydrochloride powder. Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously until a clear solution is obtained.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Important: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1% v/v).[3]

Q3: What are the typical concentration ranges for this compound in in vitro experiments?

A3: Specific, universally effective concentrations of this compound are highly dependent on the experimental model (e.g., cell line, isolated tissue), the assay type, and the specific research question. Published IC50 or EC50 values for this compound in preclinical in vitro models are not widely available. Therefore, it is critical to perform a dose-response curve for your specific system. See the data summary table below for recommended starting ranges.

Q4: What types of in vitro models are suitable for studying this compound's effects?

A4: Given its mechanism of action, the most relevant models include:

  • Isolated Tissue Preparations: Smooth muscle tissues from the gastrointestinal tract (e.g., ileum, colon), vascular system (e.g., aorta), or respiratory tract are ideal for functional contractility and relaxation assays in an organ bath setup.[4][5][6]

  • Primary or Cultured Smooth Muscle Cells: These can be used to study cellular-level effects, such as changes in intracellular calcium levels, protein expression, or cell hypertrophy.[7]

  • Cell-based Reporter Assays: To study specific aspects of its mechanism, such as PDE4 inhibition or muscarinic receptor antagonism.

Quantitative Data Summary

Since published IC50/EC50 values for this compound are scarce, the following table provides recommended starting concentration ranges for researchers to establish a dose-response curve and determine the optimal concentration empirically.

Assay TypeRecommended Starting Range (Molar)Key Considerations
Functional Smooth Muscle Relaxation 10⁻⁹ M to 10⁻⁴ M (1 nM to 100 µM)Test on tissue pre-contracted with an agonist (e.g., carbachol, phenylephrine).
PDE4 Inhibition Assay 10⁻⁹ M to 10⁻⁵ M (1 nM to 10 µM)The potency of PDE4 inhibitors can be high; a lower concentration range is often sufficient.[8][9]
Muscarinic Receptor Binding Assay 10⁻⁸ M to 10⁻⁴ M (10 nM to 100 µM)This compound's anticholinergic effect is considered milder than atropine's.[1]
General Cytotoxicity Assay (e.g., MTT) 10⁻⁷ M to 10⁻³ M (100 nM to 1 mM)It is crucial to establish a non-toxic concentration range before conducting functional or mechanistic experiments.

Visualizations

Signaling Pathways & Experimental Workflow

Camylofin_Mechanism cluster_neuro Neurotropic (Anticholinergic) Action cluster_musculo Musculotropic Action ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Contraction1 Smooth Muscle Contraction M3R->Contraction1 Activates cAMP cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes PDE4 Phosphodiesterase IV (PDE4) PDE4->cAMP Degrades This compound This compound This compound->M3R Antagonizes This compound->PDE4 Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start prep Isolate Smooth Muscle (e.g., rat aorta, ileum) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibrate Tissue (e.g., 60 min) mount->equilibrate viability Test Viability (e.g., KCl stimulation) equilibrate->viability precontract Induce Submaximal Contraction (e.g., with Phenylephrine) viability->precontract dose_response Add Cumulative Concentrations of this compound precontract->dose_response record Record Isometric Tension Changes dose_response->record analyze Analyze Data (Calculate % Relaxation, EC50) record->analyze end End analyze->end

Caption: Workflow for an in vitro smooth muscle relaxation assay.

Troubleshooting Guide

Issue 1: No observable smooth muscle relaxation after applying this compound.

Question Possible Cause & Solution
Is the this compound concentration appropriate? Cause: The concentration may be too low to elicit a response. Solution: Perform a full dose-response experiment using a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the effective range for your specific tissue model.
Is the compound viable? Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare a fresh stock solution from the powdered compound. Ensure proper storage at -20°C or -80°C in single-use aliquots.[2]
Is the tissue healthy and responsive? Cause: The isolated tissue may have been damaged during dissection or may have lost viability in the organ bath. Solution: Before adding this compound, always verify tissue viability by inducing a robust contraction with a depolarizing agent like KCl. Ensure the pre-contraction with your chosen agonist (e.g., phenylephrine, carbachol) is stable before adding this compound.
Is the pre-contraction stimulus too strong? Cause: An excessively strong contraction (e.g., using a maximal or supra-maximal agonist concentration) can make it difficult to observe relaxation. Solution: Use a submaximal concentration of the contractile agonist (e.g., EC80) to achieve a stable plateau, allowing a sufficient window to measure relaxation.

Issue 2: High variability in results between experimental replicates.

Question Possible Cause & Solution
Is the tissue preparation consistent? Cause: Differences in the size or handling of isolated tissue segments can lead to variability. Solution: Standardize the dissection procedure to ensure tissue segments are of uniform size and orientation. Handle tissues gently with appropriate tools to avoid damage.
Are pipetting and dilution techniques accurate? Cause: Errors in serial dilutions for the dose-response curve are a common source of variability. Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment.
Is the equilibration period sufficient? Cause: Insufficient equilibration time can lead to unstable and inconsistent tissue responses. Solution: Adhere to a consistent and adequate equilibration period (typically 60-90 minutes) after mounting the tissue, with regular buffer changes, before starting the experiment.[5]

Issue 3: Unexpected cytotoxicity observed in cell-based assays.

Question Possible Cause & Solution
Is the this compound concentration too high? Cause: All compounds can be toxic at high concentrations. The concentration required for a functional effect might be lower than the cytotoxic threshold. Solution: Always perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cell death.[10] Select concentrations for your functional assays that are well below the cytotoxic level (e.g., below the IC10).
Is the solvent concentration toxic? Cause: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. Solution: Calculate the final solvent concentration in your culture medium for the highest dose of this compound. Ensure it does not exceed the tolerance level of your cell line (usually <0.1% for DMSO). Include a "vehicle control" (medium + solvent) in all experiments.

Troubleshooting_Tree start Problem: No Smooth Muscle Relaxation q1 Did tissue contract robustly to KCl / Agonist? start->q1 a1_no Action: Re-prepare tissue. Check dissection & buffer. q1->a1_no No a1_yes Concentration Issue? q1->a1_yes Yes a2_no Compound Issue? a1_yes->a2_no No a2_yes Action: Perform full dose-response curve (e.g., 1 nM - 100 µM). a1_yes->a2_yes Yes a3_yes Action: Prepare fresh This compound stock solution. a2_no->a3_yes Yes a3_no Action: Re-evaluate experimental setup (e.g., transducer calibration, buffer pH, temperature). a2_no->a3_no No

Caption: Troubleshooting logic for lack of smooth muscle relaxation.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes a general procedure for assessing the relaxant effect of this compound on pre-contracted isolated smooth muscle tissue.

1. Tissue Preparation:

  • Humanely euthanize the animal (e.g., Wistar rat) according to institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, segment of ileum) and place it immediately in cold, oxygenated Krebs-Henseleit buffer.

  • Clean the tissue of excess connective and adipose tissue and prepare segments of a standardized size (e.g., 2-3 mm rings for aorta).

2. Mounting and Equilibration:

  • Mount the tissue segment in an isolated organ bath chamber (10-20 mL) filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Connect the tissue to an isometric force transducer.

  • Apply an optimal resting tension (e.g., 1.0-2.0 g, determined empirically for each tissue type) and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

3. Viability and Pre-contraction:

  • After equilibration, test tissue viability by adding a high concentration of KCl (e.g., 60-80 mM) to the bath to induce depolarization and contraction.

  • Wash the tissue thoroughly until the tension returns to the baseline.

  • Add a submaximal concentration (EC70-EC80) of a suitable contractile agonist (e.g., Phenylephrine for aorta, Carbachol for ileum) to induce a sustained, stable contraction.

4. Application of this compound:

  • Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM), allowing the tissue response to stabilize at each concentration before adding the next.

5. Data Analysis:

  • Record the isometric tension continuously.

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to determine the concentration range at which this compound may be toxic to a cultured cell line.

1. Cell Seeding:

  • Culture cells of interest (e.g., a vascular smooth muscle cell line) under standard conditions.

  • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of your this compound stock solution in culture medium to achieve final desired concentrations (e.g., from 0.1 µM to 1 mM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include "vehicle control" wells (medium + highest concentration of solvent) and "untreated control" wells (medium only).

  • Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).

References

Technical Support Center: Camylofin HPLC Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Camylofin HPLC method validation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing for this compound, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing material.[1] Here are several ways to address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with additives like phosphoric acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[1]

  • Use a Different Column: Employing a column with a high-purity silica (B1680970) packing or an end-capped column can minimize the number of free silanol groups available for interaction.

  • Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Optimize Mobile Phase Composition: A mixture of a buffer solution and methanol (B129727) has been shown to be effective. For instance, a mobile phase of 0.05 M KH2PO4 in water and methanol (35:65, v/v) has been used successfully.[2]

Question: My this compound peak is showing poor resolution from other components. What should I do?

Answer:

Poor peak resolution can hinder accurate quantification.[3] Consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Solvent Ratio: Adjust the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Increasing the aqueous component can sometimes improve the resolution between polar compounds.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. Experiment with different pH values to maximize separation.

  • Change the Column: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from C18 to C8) or a column with a smaller particle size or longer length can enhance resolution.[2]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[3] One study noted that system suitability parameters were within limits for flow rates between 1.0 mL/min and 1.4 mL/min.[4]

Question: I am experiencing a drifting baseline in my chromatogram. What could be the cause?

Answer:

A drifting baseline can be caused by several factors:[3]

  • Column Bleed: This can occur if the column is new and not properly conditioned, or if the mobile phase is too aggressive for the stationary phase.

  • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. Using a column oven is highly recommended.

  • Mobile Phase Issues: Inconsistent mobile phase composition, contamination, or inadequate degassing can all lead to baseline drift.[5]

  • Detector Problems: A dirty flow cell or a failing detector lamp can also be the culprit.[3]

Question: Why are my retention times for this compound inconsistent?

Answer:

Inconsistent retention times can compromise the reliability of your method. Here are some potential causes and solutions:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. Small variations in pH or composition can lead to shifts in retention time.[6]

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of retention time drift.

  • Pump Performance: Fluctuations in pump pressure can indicate problems with check valves, seals, or air bubbles in the system, all of which can affect the flow rate and, consequently, retention times.[5]

  • Temperature Changes: As with baseline drift, temperature fluctuations can impact retention times. Maintaining a constant temperature is crucial for reproducible results.[6]

Frequently Asked Questions (FAQs)

Q1: What are typical system suitability parameters for a this compound HPLC method?

A1: While specific values can vary depending on the method, typical system suitability parameters to monitor include:

  • Tailing Factor: Should ideally be less than 2.0.[2]

  • Resolution: A resolution of greater than 2.0 between this compound and the nearest eluting peak is generally considered acceptable.[2]

  • Relative Standard Deviation (RSD) for replicate injections: The %RSD for peak area and retention time of at least five replicate injections should be less than 2.0%.

ParameterAcceptance Criteria
Tailing Factor< 2.0
Resolution> 2.0
%RSD (Peak Area)< 2.0%
%RSD (Retention Time)< 2.0%

Q2: How can I assess the stability of this compound in my analytical solution?

A2: Solution stability should be evaluated by preparing a sample solution and analyzing it at various time points (e.g., 0, 24, 48, and 72 hours) while stored under specified conditions. The results should be compared to the initial analysis. Some studies have found this compound test solutions to be stable for up to 72 hours.[7][8] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can also provide valuable information about the stability-indicating nature of the method.[9]

Q3: What are the key validation parameters to consider for a this compound HPLC method?

A3: According to ICH guidelines, the following parameters should be validated:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in ranges such as 125-375 µg/mL and 250-750 µg/mL.[2][7][8]

  • Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies, with acceptable recovery typically between 98% and 102%.[6]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day). The %RSD should generally be below 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)≤ 2.0%
Robustness%RSD of results should remain within acceptable limits

Experimental Protocols

Protocol 1: Sample Preparation for Linearity Study

  • Prepare a Stock Solution: Accurately weigh and dissolve a suitable amount of this compound dihydrochloride (B599025) reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Prepare a Series of Dilutions: Serially dilute the stock solution with the mobile phase to prepare at least five different concentrations covering the expected range of the assay (e.g., 250, 375, 500, 625, and 750 µg/mL).[2]

  • Injection: Inject each concentration in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_result Outcome start Chromatographic Issue (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_column Evaluate Column (Age, Type) start->check_column check_system Inspect HPLC System (Pump, Detector) start->check_system adjust_ph Adjust pH check_mobile_phase->adjust_ph add_modifier Add Modifier (e.g., TEA) check_mobile_phase->add_modifier change_column Change Column check_column->change_column maintenance Perform Maintenance check_system->maintenance pass Problem Resolved adjust_ph->pass fail Issue Persists adjust_ph->fail change_column->pass change_column->fail add_modifier->pass add_modifier->fail maintenance->pass maintenance->fail fail->start Re-evaluate Method_Validation_Process start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

References

Overcoming Camylofin solubility challenges in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges encountered during experimental assays involving Camylofin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in research?

This compound is a smooth muscle relaxant.[1] Its therapeutic effect stems from a dual mechanism of action:

  • Anticholinergic (Antimuscarinic) Action : It inhibits the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells.[1]

  • Direct Musculotropic Action : It directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, causing muscle relaxation.[1][2]

This compound is frequently used in experimental assays to study smooth muscle physiology, gastrointestinal disorders, and as an antispasmodic agent.[2][3]

Camylofin_Mechanism cluster_anticholinergic Anticholinergic Pathway cluster_musculotropic Musculotropic Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Contraction Smooth Muscle Contraction M_Receptor->Contraction Activates cAMP cAMP PDE4 PDE4 cAMP->PDE4 Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes AMP AMP PDE4->AMP Catalyzes This compound This compound This compound->M_Receptor Inhibits This compound->PDE4 Inhibits

Caption: Dual mechanism of this compound action.

Q2: What are the known solubility properties of this compound Dihydrochloride (B599025)?

The solubility of this compound, typically used as this compound dihydrochloride (CAM 2HCl), can be variable depending on the solvent and pH. While some sources describe it as freely soluble in water and alcohol, others report a low aqueous solubility of 0.067 mg/mL.[3][4] It is also reported to be soluble in DMSO.[5][6] This discrepancy highlights its pH-dependent nature; this compound dihydrochloride is significantly more soluble in acidic conditions.[4]

Solvent/Condition Reported Solubility Source(s)
Water0.067 mg/mL (pH dependent)[4][7]
WaterFreely Soluble[3]
AlcoholFreely Soluble[3]
DMSOSoluble[5][6]
Acidic pHHigh Solubility[4]
Q3: Why is my this compound precipitating when added to an aqueous assay buffer?

Precipitation upon dilution of a this compound stock solution into an aqueous buffer is a common issue, often referred to as "crashing out." This typically occurs for one or more of the following reasons:

  • pH Shift : If your stock is prepared in an acidic solution or a non-aqueous solvent like DMSO and then diluted into a neutral or slightly basic aqueous buffer (e.g., PBS pH 7.4), the pH shift can dramatically decrease this compound's solubility, causing it to precipitate.[4]

  • Solvent Change : The compound may be highly soluble in the stock solvent (like 100% DMSO) but poorly soluble in the final aqueous buffer, even with a small percentage of the co-solvent.

  • Concentration Limit Exceeded : The final concentration in the assay buffer may exceed its maximum thermodynamic solubility in that specific medium.

Q4: How can I improve this compound's solubility in my experimental assay?

Addressing solubility issues requires a systematic approach. The appropriate strategy depends on the type of assay (e.g., cell-free vs. cell-based) and its specific requirements.

Troubleshooting_Workflow start Precipitation Observed in Assay Buffer check_stock Is the stock solution clear and freshly prepared? start->check_stock prep_stock Prepare fresh stock in recommended solvent (DMSO or acidic buffer). See Protocol 1. check_stock->prep_stock No check_conc Is the final concentration exceeding 10-100 µM? check_stock->check_conc Yes prep_stock->check_stock lower_conc Lower final concentration if experimentally feasible. check_conc->lower_conc Yes check_assay_type What is the assay type? check_conc->check_assay_type No lower_conc->check_assay_type cell_based Cell-Based Assay check_assay_type->cell_based non_cell_based Enzyme / Biochemical Assay check_assay_type->non_cell_based strategy_cell 1. Use co-solvent (e.g., <0.5% DMSO). 2. Adjust buffer pH (if tolerated by cells). 3. Consider salt form. cell_based->strategy_cell strategy_non_cell 1. Adjust buffer pH to be more acidic. 2. Add a non-ionic surfactant (e.g., 0.01% Tween-20). [1] 3. Use a co-solvent. non_cell_based->strategy_non_cell end Solubility Issue Resolved strategy_cell->end strategy_non_cell->end

Caption: Systematic workflow for troubleshooting solubility.

Strategy Description Suitable Assays Pros Cons
pH Adjustment Lower the pH of the aqueous buffer. This compound is more soluble at acidic pH.[4]Enzyme assays, biochemical assays, organ bath experiments.Simple and effective.Not suitable for most cell-based assays or experiments sensitive to pH changes.
Co-solvents Prepare a high-concentration stock in a water-miscible organic solvent like DMSO.[5] Dilute into the final assay buffer, keeping the final solvent concentration low (typically <1%).All assay types.Universal approach, generally well-tolerated by cells at low concentrations.High concentrations of organic solvents can affect enzyme activity or be toxic to cells.
Surfactants Add a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer to aid micellar solubilization.[8][9]Enzyme assays, biochemical assays (non-cell-based).Very effective at low concentrations.Can disrupt cell membranes, making it unsuitable for live-cell assays. May interfere with some protein-ligand interactions.
Co-crystal Formation Using co-formers like fumaric acid can enhance the stability and dissolution rate of this compound.[4]Primarily for formulation development, but co-crystals could be used as the starting material for assays.Enhances stability and dissolution.[4]Requires synthesis and characterization of the co-crystal, adding complexity.
Q5: Are there any stability concerns with this compound solutions?

Yes. This compound dihydrochloride is sensitive to moisture and light and can degrade under various stress conditions, including:

  • Acid and base hydrolysis[4][10]

  • Oxidation[4]

  • Photolytic and thermal degradation[4][11]

For best results, prepare stock solutions fresh. If storage is necessary, store in small aliquots in a dry, dark environment at -20°C for long-term storage or 0-4°C for short-term use.[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Dihydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.

Materials:

  • This compound dihydrochloride (MW: 393.39 g/mol )[6]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Calculation : To prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound dihydrochloride.

    • Calculation: 0.010 mol/L * 0.001 L * 393.39 g/mol = 0.00393 g = 3.93 mg

  • Weighing : Carefully weigh the calculated amount of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolving : Add 1 mL of anhydrous DMSO to the vial.

  • Mixing : Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.[8]

  • Storage : If not for immediate use, store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[5]

Note : When diluting this stock into your final assay buffer, ensure the final DMSO concentration is compatible with your experimental system (e.g., typically ≤0.5% for cell-based assays).

Protocol 2: General Protocol for an In Vitro Smooth Muscle Relaxation Assay

This protocol provides a general framework for an organ bath experiment to test this compound's spasmolytic effect, a common assay where solubility is critical.

Materials:

  • Isolated tissue (e.g., guinea pig ileum)

  • Organ bath apparatus with a transducer and data acquisition system

  • Tyrode's solution or Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂)

  • Spasmogen (e.g., Acetylcholine, Carbachol)

  • This compound dihydrochloride stock solution (from Protocol 1)

Procedure:

  • Tissue Mounting : Mount a segment of the isolated tissue in the organ bath chamber containing pre-warmed and aerated physiological salt solution. Allow the tissue to equilibrate for 30-60 minutes under a resting tension (e.g., 0.5-1 g).[4]

  • Induce Contraction : Add a standard concentration of a spasmogen (e.g., 10 µM Acetylcholine) to the bath to induce a stable, submaximal contraction.

  • Introduce this compound : Once the contraction is stable, add this compound to the bath in a cumulative or non-cumulative fashion.

    • Solubility Checkpoint : When pipetting the this compound stock into the bath, observe the solution near the point of entry. Any cloudiness or schlieren lines that do not dissipate immediately may indicate precipitation.

  • Data Recording : Record the tissue's contractile response. A successful experiment will show a dose-dependent relaxation of the pre-contracted tissue.

  • Troubleshooting :

    • If precipitation is observed, consider preparing the this compound stock in a more acidic vehicle (e.g., saline at pH 5-6) if the tissue is tolerant.

    • Alternatively, increase the mixing speed in the organ bath immediately upon adding the compound.

    • If issues persist, preparing a more dilute stock solution and adding a larger volume to the bath can help, provided the added volume does not significantly alter the bath's ionic composition.

References

Technical Support Center: Quantifying Camylofin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Camylofin in biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological samples important?

This compound is an antispasmodic drug used to treat muscle spasms.[1] Its accurate quantification in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure its efficacy and safety.

Q2: What are matrix effects in the context of quantifying this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q3: What are the common signs of matrix effects in this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: Which analytical techniques are most commonly used for this compound quantification and are they susceptible to matrix effects?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of this compound in biological samples due to its high sensitivity and selectivity.[3] However, LC-MS/MS is particularly susceptible to matrix effects, as co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of this compound in biological samples.

Problem: Inconsistent results and poor reproducibility for this compound quantification.

Possible Cause Recommended Solution
Significant Matrix Effects Biological samples contain numerous endogenous components that can interfere with the ionization of this compound.
1. Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method detailed in the Experimental Protocols section.
2. Improve Sample Preparation: Employ a more rigorous sample clean-up technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds. Detailed protocols for these methods are provided below.
3. Optimize Chromatographic Conditions: Adjust the HPLC/UPLC gradient, mobile phase composition, or switch to a different column chemistry to better separate this compound from co-eluting matrix components.
Analyte Instability This compound may be degrading in the biological matrix or during the sample preparation process.
1. Stabilize the Sample: Ensure proper storage conditions for your biological samples (e.g., -80°C).
2. Evaluate Stability: Perform freeze-thaw and bench-top stability studies to determine if this compound is stable under your experimental conditions.

Problem: Low recovery of this compound.

Possible Cause Recommended Solution
Inefficient Extraction The chosen sample preparation method may not be effectively extracting this compound from the biological matrix.
1. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents and elution solvents.
2. Check pH: this compound is a basic compound. Ensure the pH of the sample is adjusted to an appropriate level (typically basic for extraction with organic solvents) to ensure it is in its neutral form for efficient partitioning.
Analyte Loss During Evaporation/Reconstitution This compound may be lost during the solvent evaporation step or may not be fully redissolved in the reconstitution solvent.
1. Careful Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive drying.
2. Optimize Reconstitution: Vortex the sample thoroughly after adding the reconstitution solvent and allow sufficient time for complete dissolution. Ensure the reconstitution solvent is compatible with your mobile phase.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This method allows for the quantitative assessment of matrix effects by comparing the response of this compound in a clean solvent to its response in an extracted biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound standard solution

  • LC-MS/MS system

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at low and high concentration levels.

    • Set B (Post-Extraction Spike): Extract blank biological matrix samples using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE). Spike the this compound standard into the extracted matrix at the same low and high concentrations as Set A.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol is a general procedure and may require optimization for your specific application.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled this compound)

  • Basifying agent (e.g., 1M Sodium Hydroxide)

  • Organic extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)

  • Reconstitution solvent (compatible with mobile phase)

Procedure:

  • Pipette 200 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Add the internal standard.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample (adjust pH to > 9).

  • Add 1 mL of the organic extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol provides a general guideline for SPE and should be optimized for your specific needs.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent)

  • Methanol (B129727) (for conditioning and elution)

  • Aqueous buffer (for conditioning and washing)

  • Elution solvent (e.g., Methanol with 5% Ammonium Hydroxide)

  • Reconstitution solvent

Procedure:

  • Condition the SPE Cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of aqueous buffer (e.g., water or phosphate (B84403) buffer) through the cartridge.

  • Load the Sample:

    • Pre-treat 200 µL of the plasma/serum sample (e.g., by adding IS and diluting with buffer).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Pass 1 mL of the aqueous buffer through the cartridge to remove polar interferences.

    • Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elute this compound:

    • Pass 1 mL of the elution solvent through the cartridge to elute this compound and the IS.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of this compound using a validated LC-MS/MS method with protein precipitation for sample preparation.[3]

Table 1: Linearity and Sensitivity of this compound Quantification

ParameterValue
Linear Range0.25–200 ng/mL
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision of this compound Quantification

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.251.43104.31
Low QC (LQC)0.752.7196.03
Medium QC (MQC)1002.68104.74
High QC (HQC)150Not ReportedNot Reported

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) is_spike Spike Internal Standard start->is_spike extraction Extraction (PP, LLE, or SPE) is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the analysis of this compound in biological samples.

troubleshooting_workflow Troubleshooting Logic for Matrix Effects start Inconsistent Results or Poor Reproducibility check_matrix Quantify Matrix Effect (Post-Extraction Spike) start->check_matrix matrix_effect_present Matrix Effect > 20%? check_matrix->matrix_effect_present optimize_sample_prep Optimize Sample Prep (LLE or SPE) matrix_effect_present->optimize_sample_prep Yes revalidate Re-evaluate Matrix Effect matrix_effect_present->revalidate No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

camylofin_moa This compound's Dual Spasmolytic Mechanism cluster_musculotropic Musculotropic Action cluster_neurotropic Neurotropic Action This compound This compound direct_action Direct action on smooth muscle This compound->direct_action anticholinergic Anticholinergic effect This compound->anticholinergic papaverine_like Papaverine-like effect direct_action->papaverine_like relaxation Smooth Muscle Relaxation papaverine_like->relaxation receptor_block Blocks muscarinic receptors anticholinergic->receptor_block receptor_block->relaxation

Caption: Simplified diagram of this compound's dual mechanism of action.

References

Minimizing Camylofin's atropine-like side effects in research models

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Camylofin in experimental models. The focus is on strategies to minimize the compound's atropine-like side effects while leveraging its therapeutic smooth muscle relaxant properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action as a smooth muscle relaxant.[1][2][3][4] It possesses both a direct musculotropic effect and a neurotropic (anticholinergic) effect.[3][4] The direct action involves the inhibition of phosphodiesterase type IV (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent reduction of cytosolic calcium, which causes smooth muscle relaxation.[1][2] Its anticholinergic action, which is less pronounced than that of atropine, involves blocking the binding of acetylcholine (B1216132) to muscarinic receptors.[1][2][3]

Q2: What are the common atropine-like side effects observed with this compound administration in research models?

A2: The atropine-like or anticholinergic side effects of this compound are generally mild but can be confounding in experimental settings.[5] These effects may include:

  • Dry mouth (xerostomia)[6][7][8]

  • Dilation of pupils (mydriasis)[5][6][7]

  • Increased heart rate (tachycardia)[6][7][9]

  • Blurred vision[6][8][10]

  • Difficulty in urination[6][7]

  • Dry skin[6][7]

  • Constipation[6][7][8]

Q3: How can I minimize the anticholinergic side effects of this compound in my experiments?

A3: Minimizing anticholinergic side effects is crucial for isolating and accurately studying the direct smooth muscle relaxant effects of this compound. Key strategies include:

  • Dose Optimization: Conduct dose-response studies to identify the minimal effective dose of this compound that elicits the desired smooth muscle relaxation with the least significant anticholinergic effects.

  • Co-administration with a Non-steroidal Anti-inflammatory Drug (NSAID): As demonstrated in clinical studies, combining this compound with an NSAID like diclofenac (B195802) or nimesulide (B1678887) can provide synergistic effects on pain and spasm relief, potentially allowing for a lower, more targeted dose of this compound.[8][11][12][13][14]

  • Selective Muscarinic Receptor Antagonists: In more advanced experimental designs, consider the use of selective muscarinic receptor antagonists to counteract specific unwanted side effects, though this requires careful consideration of potential drug interactions.

  • Route of Administration: The route of administration (e.g., intravenous, intramuscular, oral) can influence the pharmacokinetic and pharmacodynamic profile of this compound.[2][9] Experiment with different routes to find one that optimizes the therapeutic window and minimizes systemic anticholinergic exposure.

Q4: Are there alternative compounds to this compound with fewer atropine-like side effects?

A4: Yes, several other antispasmodic agents are available, each with a different side-effect profile. Alternatives include:

  • Drotaverine: A phosphodiesterase-IV inhibitor with a direct musculotropic effect and no significant anticholinergic properties.

  • Mebeverine: Acts directly on the smooth muscle of the colon.[15]

  • Pinaverium: A calcium channel blocker that acts locally on the gastrointestinal tract.[15]

  • Hyoscine (Scopolamine): An anticholinergic agent, but its side-effect profile may differ from this compound.[15]

The choice of alternative will depend on the specific research question and the targeted smooth muscle tissue.

Troubleshooting Guides

Problem: Observed significant tachycardia in animal models following this compound administration, interfering with cardiovascular measurements.

Potential Cause Troubleshooting Step
Dose of this compound is too high, leading to systemic anticholinergic effects.1. Review literature for established dose ranges in the specific animal model. 2. Perform a dose-ranging study to determine the lowest effective dose for smooth muscle relaxation with minimal cardiovascular effects. 3. Plot a dose-response curve for both the desired antispasmodic effect and the heart rate increase to identify a therapeutic window.
Model is particularly sensitive to anticholinergic effects.1. Consider a different animal strain or species known to be less sensitive. 2. Pre-treat with a low dose of a cardioselective beta-blocker if it does not interfere with the primary experimental outcomes. This should be done with extreme caution and after thorough literature review.
Interaction with other administered compounds.1. Review all compounds being administered for potential synergistic anticholinergic or cardiovascular effects. 2. Stagger the administration of different compounds to isolate the effects of this compound.

Problem: Inconsistent or weak smooth muscle relaxation observed in ex vivo tissue bath experiments.

Potential Cause Troubleshooting Step
Inadequate concentration of this compound at the target tissue.1. Verify the calculations for the stock solution and final bath concentrations. 2. Increase the concentration of this compound in a stepwise manner to establish a concentration-response curve.
Tissue desensitization or tachyphylaxis.1. Ensure adequate washout periods between successive administrations of this compound. 2. Prepare a fresh tissue sample if desensitization is suspected.
Experimental conditions are not optimal.1. Check and maintain the physiological temperature, pH, and oxygenation of the organ bath solution. 2. Ensure the tissue is properly mounted and equilibrated before starting the experiment.

Data Presentation

Table 1: Summary of this compound's Dual Mechanism of Action

Mechanism Target Effect Relative Potency
Musculotropic (Direct)Phosphodiesterase IV (PDE4)Increased cAMP -> Decreased intracellular Ca2+ -> Smooth muscle relaxationPredominant action
Neurotropic (Anticholinergic)Muscarinic ReceptorsInhibition of acetylcholine binding -> Smooth muscle relaxationLess pronounced than atropine

Table 2: Comparison of Anticholinergic Side Effects of this compound and Atropine (Qualitative)

Side Effect This compound Atropine
Dry MouthMild to Moderate[6][7][8]Moderate to Severe[16]
TachycardiaMild to Moderate[6][7][9]Moderate to Severe[16]
MydriasisMild[5][6][7]Significant[16]
CNS EffectsRareCan occur at therapeutic doses

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound for Intestinal Smooth Muscle Relaxation in a Rat Model

  • Animal Model: Male Wistar rats (200-250g).

  • Tissue Preparation: Isolate a 2-3 cm segment of the jejunum and mount it in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Induction of Contraction: After a 30-minute equilibration period, induce sustained contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).

  • This compound Administration: Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at regular intervals.

  • Data Recording: Record the isometric tension of the muscle strip using a force-displacement transducer connected to a data acquisition system.

  • Analysis: Express the relaxation at each concentration as a percentage of the maximal acetylcholine-induced contraction. Plot the concentration-response curve and calculate the EC₅₀ value for this compound.

  • Parallel Experiment for Anticholinergic Effects: In a separate set of experiments, pre-incubate the tissue with increasing concentrations of this compound before adding acetylcholine to quantify its antagonistic effect on muscarinic receptor-mediated contraction.

Visualizations

Camylofin_Mechanism_of_Action cluster_direct Musculotropic (Direct) Action cluster_indirect Neurotropic (Anticholinergic) Action Camylofin_direct This compound PDE4 Phosphodiesterase IV (PDE4) Camylofin_direct->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Leads to Ca2_decrease Decreased Cytosolic Ca²⁺ cAMP->Ca2_decrease Relaxation_direct Smooth Muscle Relaxation Ca2_decrease->Relaxation_direct Camylofin_indirect This compound Muscarinic_R Muscarinic Receptor Camylofin_indirect->Muscarinic_R Blocks ACh Acetylcholine ACh->Muscarinic_R Binds to Contraction Smooth Muscle Contraction Muscarinic_R->Contraction Activates Relaxation_indirect Smooth Muscle Relaxation

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Dose_Response start Start: Isolate Tissue mount Mount in Organ Bath start->mount equilibrate Equilibrate Tissue mount->equilibrate contract Induce Contraction (e.g., ACh) equilibrate->contract add_this compound Add Cumulative Doses of this compound contract->add_this compound record Record Muscle Tension add_this compound->record analyze Analyze Data & Plot Curve record->analyze end End: Determine EC₅₀ analyze->end Troubleshooting_Logic issue Issue: Excessive Atropine-like Side Effects check_dose Is the dose optimized? issue->check_dose dose_response Action: Perform Dose-Response Study check_dose->dose_response No check_synergy Is co-administration an option? check_dose->check_synergy Yes dose_response->check_synergy coadminister Action: Combine with NSAID check_synergy->coadminister Yes check_model Is the model hypersensitive? check_synergy->check_model No coadminister->check_model change_model Action: Consider Alternative Model/Strain check_model->change_model Yes resolution Resolution: Minimized Side Effects check_model->resolution No change_model->resolution

References

Improving the stability of Camylofin in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camylofin. The following information is designed to help improve the stability of this compound in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency in my long-term experiment. What are the likely causes?

A1: Loss of this compound potency over time is typically due to chemical degradation. This compound dihydrochloride (B599025) is known to be sensitive to several factors, including pH, temperature, and light.[1][2] As an ester, it is particularly susceptible to hydrolysis, especially in neutral to alkaline conditions.[3] Oxidation is another potential degradation pathway.[2]

Q2: What are the primary degradation pathways for this compound?

A2: Based on forced degradation studies, this compound degrades under the following conditions:

  • Acid and Base Hydrolysis: The ester bond in this compound is prone to cleavage in both acidic and alkaline environments, with degradation being more rapid in alkaline conditions.[2][4]

  • Oxidation: The molecule can be degraded by oxidative stress, for instance, in the presence of hydrogen peroxide.[2]

  • Photodegradation: Exposure to light can cause degradation.[1][2]

  • Thermal Degradation: Elevated temperatures accelerate the rate of degradation.[2]

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While specific quantitative data for this compound is limited, ester-containing compounds are generally more stable in acidic conditions.[3][5] this compound dihydrochloride is noted to be soluble at an acidic pH.[1] Therefore, maintaining the solution at a pH below 7, likely in the range of 3-5, is recommended to minimize hydrolysis of the ester linkage. It is advisable to perform a pH-stability profile for your specific experimental conditions.

Q4: What is the recommended solvent and storage temperature for this compound solutions?

A4: For long-term storage, it is recommended to store this compound solutions at low temperatures, such as 2-8°C or frozen at -20°C, and to protect them from light.[1] this compound dihydrochloride is soluble in DMSO. For aqueous solutions, using a suitable acidic buffer is recommended.

Q5: Should I use any stabilizing agents in my this compound solution?

A5: Yes, using stabilizing agents can be beneficial.

  • Buffers: An acidic buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer) should be used to maintain an optimal pH and prevent pH shifts that could accelerate degradation.[6]

  • Antioxidants: To prevent oxidative degradation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) could be considered, especially if the experimental setup involves exposure to oxygen or potential sources of free radicals.[7][8][9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of this compound activity over time. Chemical degradation due to hydrolysis, oxidation, or photodegradation.1. Optimize pH: Prepare solutions in an acidic buffer (pH 3-5) and monitor the pH throughout the experiment. 2. Control Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C or -20°C) and minimize exposure to ambient temperature. 3. Protect from Light: Use amber vials or cover containers with aluminum foil to prevent photodegradation.[1] 4. Use Antioxidants: Consider adding an antioxidant like ascorbic acid to the solution to inhibit oxidative degradation.[10] 5. Prepare Fresh Solutions: For very long-term experiments, prepare fresh solutions from a solid, properly stored sample at regular intervals.
Precipitation observed in the solution. Poor solubility at the solution's pH or temperature. This compound solubility is pH-dependent.[1]1. Adjust pH: Ensure the pH of the solution is in the acidic range where this compound is more soluble. 2. Check Solvent: Confirm that the chosen solvent system is appropriate. While soluble in DMSO, aqueous solubility is limited and requires an acidic pH.[1]
Inconsistent experimental results. Inconsistent stability of this compound solution between experiments.1. Standardize Solution Preparation: Implement a strict, standardized protocol for preparing and storing your this compound solutions, including the use of fresh, high-quality solvents and buffers. 2. Perform Stability Testing: Conduct a stability study under your specific experimental conditions to determine the rate of degradation and establish a reliable timeframe for using the solution.

Quantitative Stability Data

While specific kinetic data for this compound degradation in solution is not extensively available in the public literature, the following table provides a qualitative summary of stability based on forced degradation studies. Researchers should generate their own quantitative data for their specific experimental conditions.

Stress ConditionObservationReference
Acidic (e.g., 0.005 N HCl) Significant degradation[2]
Alkaline (e.g., 0.1 N NaOH) Significant degradation[2]
Oxidative (e.g., 3% H₂O₂) Significant degradation[2]
Thermal (e.g., 70°C) Significant degradation[11]
Photolytic (Sunlight) Significant degradation[11]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a synthesis of methods described in the literature and should be validated for your specific application.[11][12][13]

1. Objective: To quantify the concentration of this compound and its degradation products in a solution over time.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ammonium (B1175870) acetate

  • Orthophosphoric acid

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound dihydrochloride reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM Ammonium Acetate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Methanol in a ratio of 33:67 (v/v).[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase Preparation: Mix the buffer and methanol in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your this compound solution. Dilute it with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.

  • Quantification: Determine the peak area of this compound in your samples and calculate the concentration using the calibration curve. The appearance of new peaks with different retention times indicates the formation of degradation products.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Dual Mechanism of Action

This compound exhibits a dual mechanism for relaxing smooth muscle: a neurotropic (anticholinergic) effect and a direct musculotropic effect.

Camylofin_Mechanism cluster_neurotropic Neurotropic (Anticholinergic) Pathway cluster_musculotropic Musculotropic Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Camylofin_A This compound Camylofin_A->M3_Receptor Blocks ATP ATP AC Adenylyl Cyclase ATP->AC Converts to cAMP cAMP AC->cAMP PDE4 Phosphodiesterase IV (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Camylofin_M This compound Camylofin_M->PDE4 Inhibits

Caption: Dual signaling pathways of this compound action.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing and improving the stability of this compound in solution.

Stability_Workflow Start Start Prep_Solution Prepare this compound Solution (Specify Solvent, Buffer, pH) Start->Prep_Solution Store_Conditions Store Under Defined Conditions (Temperature, Light Exposure) Prep_Solution->Store_Conditions Time_Points Sample at Pre-defined Time Points (e.g., 0, 24, 48, 72 hours) Store_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Quantify this compound Concentration & Identify Degradants HPLC_Analysis->Data_Analysis Check_Stability Is Stability Acceptable? Data_Analysis->Check_Stability Optimize Optimize Solution (Adjust pH, Add Antioxidants) Check_Stability->Optimize No End End Check_Stability->End Yes Optimize->Prep_Solution

Caption: Workflow for this compound solution stability testing.

References

Challenges in the bioanalysis of Camylofin from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Camylofin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of this compound?

The primary challenges in this compound bioanalysis stem from its physicochemical properties and the complexity of biological matrices. Key difficulties include:

  • Matrix Effects: Co-eluting endogenous substances from matrices like plasma or serum can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1][2] Phospholipids are a major source of matrix effects in plasma samples.[1]

  • Low Concentrations: Due to its low dosage, this compound is present at low concentrations in biological fluids, requiring highly sensitive analytical methods.[3]

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from complex matrices can be challenging. Flawed extraction techniques are a common source of error in bioanalysis.[4]

  • Analyte Stability: this compound may be susceptible to degradation under certain storage and handling conditions. It is crucial to assess its stability throughout the entire analytical process.[5][6]

Q2: Which analytical technique is most suitable for this compound quantification in biological samples?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of this compound.[3] This technique offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of this compound typically found in biological samples.[2][3] While HPLC with UV detection has been used for pharmaceutical preparations, it may lack the required sensitivity for bioanalytical applications.[7]

Q3: What are the common sample preparation techniques for this compound analysis?

The most commonly reported and straightforward sample preparation technique for this compound in human serum is protein precipitation .[3] This method is rapid and effective for removing a significant portion of proteinaceous interferences. Other techniques that can be considered, especially if significant matrix effects are observed, include:

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE can offer even greater selectivity and removal of interfering substances.[8]

Q4: How can matrix effects in this compound analysis be minimized?

Several strategies can be employed to mitigate matrix effects:

  • Efficient Sample Cleanup: Utilizing more rigorous extraction methods like LLE or SPE can help remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components is crucial.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]

  • Dilution of the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering substances and thus the matrix effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak Inefficient extraction.Optimize the extraction procedure. For protein precipitation, ensure the correct solvent-to-plasma ratio and vortexing time. Consider alternative methods like LLE or SPE.
Analyte degradation.Investigate the stability of this compound under the storage and experimental conditions. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[3]
Instrument sensitivity issues.Check the mass spectrometer tuning and calibration. Ensure the mobile phase composition is optimal for this compound ionization.
Poor Peak Shape (Tailing/Fronting) Column degradation or contamination.Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler if available.
Significant matrix effects.Implement strategies to minimize matrix effects, such as using a more effective extraction method or a stable isotope-labeled internal standard.[1]
Inaccurate Results (Poor Accuracy) Matrix effects.As above, address matrix effects. Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked matrix with that in a neat solution.[1]
Improper calibration curve.Ensure the calibration standards are prepared in the same or a similar matrix as the samples. Use a weighted linear regression model if appropriate.[3]
Carryover Contamination in the autosampler or column.Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Human Serum

ParameterValueReference
Sample Preparation Protein Precipitation[3]
Chromatographic Column Agilent Zorbax SB C18 (50 mm × 2.1 mm, 5 µm)[3]
Mobile Phase 0.1% Formic Acid and Methanol (B129727) (50:50 v/v)[3]
Flow Rate 0.5 mL/min[3]
Ionization Mode Positive Ionization[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Linear Range 0.25–200 ng/mL[3]
Internal Standard Diphenylamine[3]

Table 2: Accuracy and Precision Data for this compound Quantification

QC LevelConcentration (ng/mL)Precision (% CV)Accuracy (%)Reference
LLOQ0.251.43104.31[3]
LQC-2.7196.03[3]
MQC-2.68104.74[3]
HQC---[3]
Data for LQC, MQC, and HQC concentrations were not explicitly provided in the source.

Experimental Protocols

Protocol 1: this compound Extraction from Human Serum via Protein Precipitation

Objective: To extract this compound from human serum for LC-MS/MS analysis.

Materials:

  • Human serum samples

  • Diphenylamine internal standard (IS) working solution

  • Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human serum into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add methanol for protein precipitation (the exact volume should be optimized, typically in a 1:3 or 1:4 serum-to-methanol ratio).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum 200 µL Human Serum add_is Add Internal Standard serum->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_msms LC-MS/MS Analysis supernatant->lc_msms data_processing Data Processing lc_msms->data_processing results Results data_processing->results

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Inaccurate Results check_is Check Internal Standard Response start->check_is check_cal Review Calibration Curve start->check_cal check_matrix Assess Matrix Effects start->check_matrix use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is matrix_matched_cal Use Matrix-Matched Calibrators check_cal->matrix_matched_cal optimize_extraction Optimize Sample Cleanup (LLE/SPE) check_matrix->optimize_extraction

Caption: Troubleshooting logic for inaccurate results.

References

Adjusting pH for optimal Camylofin activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Camylofin in cell culture experiments, with a specific focus on the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in cell culture?

The optimal pH for this compound activity in cell culture is a crucial parameter to control for reproducible results. While direct studies on this compound's pH optimum in cell culture are not extensively published, based on its chemical properties and the general requirements of mammalian cells, a pH range of 7.2 to 7.4 is recommended for most experiments.[1][2] this compound dihydrochloride (B599025) is more soluble at an acidic pH, but the physiological pH of the cell culture medium is critical for cell health and the biological activity of the compound.[3] Deviations from the optimal pH can impact both the stability of this compound and the viability of the cells.[1][4]

Q2: How does pH affect the stability and activity of this compound?

This compound dihydrochloride's stability is pH-dependent. It exhibits greater solubility in acidic conditions.[3] However, in a typical cell culture environment (pH 7.2-7.4), it should remain sufficiently stable for the duration of most experiments. Extreme pH values (highly acidic or alkaline) can lead to the degradation of the compound.[3] From an activity perspective, pH can influence this compound's dual mechanism of action:

  • Antimuscarinic Activity: The binding of antagonists to muscarinic receptors can be sensitive to pH changes, which can alter the ionization state of both the drug and the receptor.

  • Phosphodiesterase (PDE) Inhibition: The enzymatic activity of PDEs is also pH-dependent. Significant deviations from the physiological pH can alter the enzyme's conformation and catalytic activity.

Q3: My cells are showing signs of stress (e.g., poor growth, death) after treatment with this compound. Could pH be the issue?

Yes, improper pH of the cell culture medium can be a significant stressor for cells and can be exacerbated by the addition of a compound. Here are a few things to consider:

  • Stock Solution pH: If your this compound stock solution was prepared in a highly acidic or basic solvent to aid dissolution, adding it to the culture medium could cause a localized or bulk change in pH. It is crucial to ensure the final pH of the medium is within the optimal range after adding the compound.

  • Metabolic Acidification: High cell density or rapid cell proliferation can lead to the accumulation of metabolic byproducts, such as lactic acid, which will lower the pH of the culture medium.[1] This acidification can stress the cells and potentially alter the activity of this compound.

  • Contamination: Bacterial or fungal contamination can rapidly change the pH of the culture medium, leading to cell death.[5][6]

Q4: What are the known signaling pathways affected by this compound?

This compound has a dual mechanism of action: it is both an antimuscarinic agent and a phosphodiesterase (PDE) inhibitor, likely targeting PDE4.[3][7]

  • Antimuscarinic Pathway: this compound acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these G-protein coupled receptors, it inhibits the downstream signaling cascades initiated by acetylcholine or other muscarinic agonists. This leads to smooth muscle relaxation.

  • PDE4 Inhibition Pathway: this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][8] By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound Treatment
Possible Cause Troubleshooting Step
Incorrect pH of Culture Medium Measure the pH of your complete culture medium after the addition of this compound. Ensure it is within the 7.2-7.4 range. Adjust with sterile, dilute HCl or NaOH if necessary.
This compound Degradation Prepare fresh stock solutions of this compound. This compound is sensitive to light and moisture.[3] Store stock solutions appropriately (protected from light, at the recommended temperature).
Suboptimal Cell Density Ensure you are seeding a consistent and optimal number of cells for your experiments. Very low or very high cell densities can affect the response to treatment.
Incorrect Drug Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Problem 2: Increased Cell Death or Morphological Changes After this compound Treatment
Possible Cause Troubleshooting Step
pH Shock from Stock Solution Prepare this compound stock solution in a buffer compatible with your cell culture medium (e.g., sterile PBS or DMSO). Ensure the final concentration of the solvent in the medium is non-toxic to the cells.
Contamination of Culture Visually inspect your cultures for signs of contamination (e.g., turbidity, color change of the medium).[6] Perform a mycoplasma test.[5][6]
High this compound Concentration Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the toxic threshold.
Incorrect Medium Formulation Ensure you are using the correct culture medium and supplements for your specific cell line.

Data Presentation

Table 1: Recommended pH Ranges for Different Cell Culture Types

Cell TypeRecommended pH RangeReference
Most Normal Mammalian Cell Lines7.2 - 7.4[1][2]
Transformed Mammalian Cell Lines7.0 - 7.4[2]
Normal Fibroblast Cell Lines7.4 - 7.7[2]
Insect Cells (e.g., Sf9, Sf21)6.2[2]

Experimental Protocols

Protocol: Optimizing Culture Medium pH for this compound Experiments

Objective: To determine the optimal pH of the cell culture medium for assessing this compound activity on a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound dihydrochloride

  • Sterile 0.1 M HCl and 0.1 M NaOH

  • Sterile PBS

  • pH meter calibrated for cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Assay-specific reagents to measure this compound's effect (e.g., cAMP assay kit, calcium imaging dye)

Methodology:

  • Prepare pH-Adjusted Media:

    • Prepare several aliquots of your complete cell culture medium.

    • Adjust the pH of these aliquots to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using sterile 0.1 M HCl or 0.1 M NaOH.

    • Sterile-filter each pH-adjusted medium through a 0.22 µm filter.

  • Cell Seeding:

    • Seed your cells into multi-well plates at the desired density in your standard, non-pH-adjusted complete medium and allow them to attach overnight.

  • Treatment:

    • The next day, carefully aspirate the standard medium and replace it with the various pH-adjusted media.

    • To one set of wells for each pH, add your desired concentration of this compound.

    • To another set of wells for each pH, add the vehicle control (the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plates for the desired treatment duration (e.g., 24, 48 hours).

  • Assessment:

    • Cell Viability: At the end of the incubation, assess cell viability in all wells using a standard viability assay to determine the pH range that is non-toxic to the cells.

    • This compound Activity: In parallel plates, perform your specific functional assay to measure the activity of this compound at each pH. For example, if you are studying its relaxant effects, you might measure intracellular cAMP levels or calcium mobilization.

  • Data Analysis:

    • Plot cell viability versus pH to identify the optimal pH range for cell health.

    • Plot this compound's effect (e.g., % increase in cAMP) versus pH to determine the pH at which it has the highest activity.

    • The optimal pH will be the one that supports both high cell viability and maximal this compound activity.

Visualizations

Camylofin_Signaling_Pathway cluster_antimuscarinic Antimuscarinic Pathway cluster_pde PDE4 Inhibition Pathway ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Gq Gq Protein mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Camylofin1 This compound Camylofin1->mAChR ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE4->AMP Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Camylofin2 This compound Camylofin2->PDE4

Caption: Dual signaling pathways of this compound.

Experimental_Workflow A Prepare Media with different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) C Replace medium with pH-adjusted media A->C B Seed cells in multi-well plates B->C D Treat with this compound or Vehicle Control C->D E Incubate for defined period D->E F Assess Cell Viability (e.g., MTT assay) E->F G Measure this compound Activity (e.g., cAMP assay) E->G H Analyze Data to Determine Optimal pH F->H G->H

Caption: Workflow for pH optimization experiment.

Troubleshooting_Guide Start Inconsistent or No This compound Effect Q1 Is the final pH of the medium 7.2 - 7.4? Start->Q1 S1 Adjust medium pH. Re-test. Q1->S1 No Q2 Are this compound stocks fresh and properly stored? Q1->Q2 Yes A1_yes Yes A1_no No S1->Start S2 Prepare fresh stocks. Re-test. Q2->S2 No Q3 Is cell density optimal and consistent? Q2->Q3 Yes A2_yes Yes A2_no No S2->Start S3 Optimize seeding density. Re-test. Q3->S3 No Success Problem Resolved Q3->Success Yes A3_no No S3->Start

References

Validation & Comparative

Camylofin vs. Drotaverine for Cervical Dilatation: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of obstetrics, the active management of labor is crucial for ensuring favorable maternal and neonatal outcomes. Antispasmodic agents are frequently employed to facilitate cervical dilatation and shorten the duration of labor. Among these, Camylofin and Drotaverine are two commonly used drugs. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

Clinical studies have demonstrated the efficacy of both this compound and Drotaverine in accelerating cervical dilatation and reducing the duration of the first stage of labor. However, comparative studies suggest that this compound may offer a superior rate of cervical dilatation.

Below is a summary of quantitative data from comparative clinical trials:

Outcome MeasureThis compoundDrotaverineKey Findings
Mean Rate of Cervical Dilatation (cm/hr) 1.78 - 3.331.61 - 2.26Several studies indicate a statistically significant higher rate of cervical dilatation with this compound compared to Drotaverine.[1][2] One meta-analysis, however, found the difference not to be statistically significant.[3][4]
Mean Duration of the Active Phase of Labor (minutes) ~118 - 333~185 - 357Studies consistently show a shorter duration of the active phase of labor in patients receiving this compound.[1]
Injection to Delivery Interval (minutes) ~172~212This compound has been associated with a significantly shorter interval between drug administration and delivery.[2]

Experimental Protocols

The following outlines a typical experimental design for a comparative study of this compound and Drotaverine in accelerating labor:

1. Study Design: A prospective, randomized, comparative clinical trial.

2. Participant Selection:

  • Inclusion Criteria: Primigravidae and multigravidae with a gestational age of 37-40 weeks, in the active phase of labor (cervical dilatation of 3-4 cm), with regular uterine contractions and a cephalic presentation.[5][6]

  • Exclusion Criteria: Patients with preterm labor, uterine inertia, cephalo-pelvic disproportion, multiple pregnancies, or other medical or obstetrical complications.[5]

3. Intervention:

  • This compound Group: Administration of a single intramuscular injection of this compound dihydrochloride (B599025) (typically 50 mg).[7]

  • Drotaverine Group: Administration of an intravenous or intramuscular injection of Drotaverine hydrochloride (typically 40 mg), which may be repeated.[5][8][9]

4. Outcome Measures:

  • Primary Outcome: Rate of cervical dilatation (cm/hr).

  • Secondary Outcomes: Duration of the first and second stages of labor, mode of delivery, neonatal outcomes (e.g., Apgar scores), and any maternal or fetal side effects.

5. Data Analysis: Statistical analysis is performed using appropriate tests (e.g., t-tests, chi-square tests) to compare the outcomes between the two groups. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Mechanisms of Action

Both this compound and Drotaverine are smooth muscle relaxants that facilitate cervical dilatation primarily through the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates a cascade of events resulting in smooth muscle relaxation. Drotaverine is also suggested to possess calcium channel blocking properties, further contributing to its spasmolytic effect.[1][10][11]

cluster_this compound This compound Pathway This compound This compound PDE4_C Phosphodiesterase 4 (PDE4) This compound->PDE4_C inhibits cAMP_C ↑ cAMP PDE4_C->cAMP_C leads to accumulation of PKA_C Protein Kinase A (PKA) Activation cAMP_C->PKA_C MLCK_inactivation_C Myosin Light Chain Kinase (MLCK) Inactivation PKA_C->MLCK_inactivation_C Relaxation_C Cervical Smooth Muscle Relaxation MLCK_inactivation_C->Relaxation_C

Caption: Signaling pathway of this compound leading to cervical smooth muscle relaxation.

cluster_Drotaverine Drotaverine Pathway Drotaverine Drotaverine PDE4_D Phosphodiesterase 4 (PDE4) Drotaverine->PDE4_D inhibits Ca_Channel L-type Calcium Channels Drotaverine->Ca_Channel blocks cAMP_D ↑ cAMP PDE4_D->cAMP_D leads to accumulation of PKA_D Protein Kinase A (PKA) Activation cAMP_D->PKA_D MLCK_inactivation_D Myosin Light Chain Kinase (MLCK) Inactivation PKA_D->MLCK_inactivation_D Relaxation_D Cervical Smooth Muscle Relaxation MLCK_inactivation_D->Relaxation_D Ca_Influx ↓ Calcium Influx Ca_Channel->Ca_Influx Ca_Influx->Relaxation_D

Caption: Dual mechanism of Drotaverine involving PDE4 inhibition and calcium channel blockade.

Experimental Workflow

The typical workflow for a clinical study comparing this compound and Drotaverine is as follows:

Patient_Screening Patient Screening and Consent Randomization Randomization Patient_Screening->Randomization Group_C This compound Administration Randomization->Group_C Group_D Drotaverine Administration Randomization->Group_D Monitoring Monitoring of Labor Progress (Cervical Dilatation, Contractions) Group_C->Monitoring Group_D->Monitoring Data_Collection Data Collection (Labor Duration, Outcomes, Side Effects) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion and Reporting Analysis->Conclusion

Caption: Standard experimental workflow for a comparative clinical trial.

Conclusion

Both this compound and Drotaverine are effective antispasmodic agents for accelerating cervical dilatation during labor.[1] The available evidence suggests that this compound may offer a more rapid rate of cervical dilatation and a shorter duration of the active phase of labor compared to Drotaverine.[1] The choice between these two agents may depend on clinical judgment, institutional protocols, and specific patient characteristics. Further well-designed, large-scale randomized controlled trials are warranted to definitively establish the relative superiority of one agent over the other.

References

Comparative Analysis of Camylofin and Hyoscine in Labor Augmentation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two antispasmodic drugs, Camylofin and Hyoscine Butylbromide, for their application in labor augmentation. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies from key clinical trials, and an exploration of their respective mechanisms of action.

Executive Summary

Both this compound and Hyoscine Butylbromide are effective in reducing the duration of the active phase of labor by facilitating cervical dilatation.[1][2] However, a review of comparative studies indicates that this compound demonstrates superior efficacy in accelerating the rate of cervical dilatation and shortening the first stage of labor compared to Hyoscine.[1][2][3] Both drugs exhibit a comparable and generally mild side effect profile for both the mother and the fetus, with no significant impact on the second and third stages of labor or neonatal outcomes.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative outcomes from comparative clinical trials.

Table 1: Efficacy in Shortening the Active Phase of the First Stage of Labor

DrugMean Duration of Active Phase (minutes)Study PopulationReference
This compound118.04Primigravida[1]
Hyoscine129.74Primigravida[1]
Control185.38Primigravida[1]
This compound141.40 ± 55.41Primigravidae and Multigravidae[3]
Valethamate + Hyoscine181.46 ± 75.58Primigravidae and Multigravidae[3]

Table 2: Efficacy in Accelerating Cervical Dilatation

DrugMean Rate of Cervical Dilatation (cm/hour)Study PopulationReference
This compound3.14Primigravida[3]
Hyoscine2.78Primigravida[3]
Control1.97Primigravida[3]
This compound3.33 ± 1.03Primigravidae and Multigravidae[3]
Valethamate + Hyoscine2.69 ± 1.03Primigravidae and Multigravidae[3]

Table 3: Comparative Maternal Side Effects

Side EffectThis compound Group (%)Hyoscine Group (%)Reference
TachycardiaTransient, comparable to HyoscineTransient, comparable to this compound[1]
Dryness of MouthTransient, comparable to HyoscineTransient, comparable to this compound[1]
GiddinessTransient, comparable to HyoscineTransient, comparable to this compound[1]

Note: Serious maternal and fetal side effects were not observed in the cited studies for either drug.[1]

Experimental Protocols

The following outlines the typical methodology employed in randomized controlled trials comparing this compound and Hyoscine for labor augmentation.

Study Design: A randomized controlled prospective study is a common design.[4]

Participant Selection:

  • Inclusion Criteria: Primigravida or multigravida women with a singleton, term pregnancy (37-40 weeks) in the active phase of labor (cervical dilatation of 3-4 cm) with a vertex presentation.[4]

  • Exclusion Criteria: Patients with pre-eclampsia, eclampsia, antepartum hemorrhage, cephalopelvic disproportion, abnormal presentations, or any other major obstetric complications.

Intervention:

  • This compound Group: Administration of this compound dihydrochloride (B599025) (typically 50 mg) via intramuscular injection.[4]

  • Hyoscine Group: Administration of Hyoscine Butylbromide (typically 20 mg) via intravenous injection.[4]

  • Control Group: May receive a placebo (e.g., normal saline) or no intervention.[4]

Data Collection and Outcome Measures:

  • Primary Outcomes:

    • Duration of the active phase of the first stage of labor (from 3-4 cm to full cervical dilatation).

    • Rate of cervical dilatation (cm/hour).

  • Secondary Outcomes:

    • Duration of the second and third stages of labor.

    • Mode of delivery (spontaneous vaginal, instrumental, or cesarean section).

    • Maternal side effects (e.g., tachycardia, dry mouth, nausea, vomiting).

    • Fetal/neonatal outcomes (e.g., Apgar scores at 1 and 5 minutes, birth weight, neonatal morbidity).[1]

Statistical Analysis:

  • Data are typically analyzed using statistical tests such as the Chi-square test and t-tests to compare the outcomes between the different groups.

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of this compound and Hyoscine underlie their effects on cervical smooth muscle.

This compound Signaling Pathway

This compound exhibits a dual mode of action, functioning as both a phosphodiesterase-4 (PDE4) inhibitor and an anticholinergic agent. Its primary effect on smooth muscle relaxation is attributed to its PDE4 inhibitory activity.

Camylofin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and subsequent smooth muscle relaxation.

Hyoscine Signaling Pathway

Hyoscine Butylbromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This anticholinergic action blocks the signaling cascade that leads to muscle contraction.

Hyoscine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds & Activates Hyoscine Hyoscine Hyoscine->Muscarinic_Receptor Blocks Relaxation Smooth Muscle Relaxation Hyoscine->Relaxation Promotes G_Protein G-protein (Gq/11) Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Hyoscine blocks muscarinic receptors, inhibiting the acetylcholine-induced pathway for smooth muscle contraction.

Experimental Workflow

The logical flow of a typical clinical trial comparing these two drugs is illustrated below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Administration Randomization->Group_A Group_B Group B: Hyoscine Administration Randomization->Group_B Group_C Group C: Control/Placebo Randomization->Group_C Monitoring Monitoring of Labor Progress (Cervical Dilatation, Duration) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Data_Collection Data Collection (Maternal & Fetal Outcomes, Side Effects) Monitoring->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Caption: A standard workflow for a randomized controlled trial comparing this compound and Hyoscine in labor augmentation.

Conclusion

The available evidence suggests that while both this compound and Hyoscine are valuable tools for augmenting labor, this compound may offer a greater advantage in terms of reducing the duration of the active phase of labor and accelerating cervical dilatation.[1][2][3] Their favorable safety profiles make them important considerations in the management of labor. Further research with larger, multicenter trials could provide more definitive evidence and refine their optimal use in clinical practice.

References

A Comparative Guide to the Smooth Muscle Relaxation Mechanisms of Camylofin and Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the smooth muscle relaxation mechanisms of Camylofin and Papaverine (B1678415), focusing on their molecular targets and physiological effects. The information presented is collated from preclinical and clinical studies to support further research and drug development.

Introduction

Smooth muscle spasms are a debilitating symptom of numerous gastrointestinal, urogenital, and vascular disorders. Pharmacological intervention with antispasmodic agents remains a cornerstone of treatment. This guide focuses on two such agents, this compound and Papaverine, providing a head-to-head comparison of their pharmacological profiles. While both exhibit smooth muscle relaxant properties, their underlying mechanisms of action, particularly their selectivity and additional modes of action, offer different therapeutic advantages and potential side-effect profiles.

Mechanisms of Smooth Muscle Relaxation

Papaverine: The Non-Selective Phosphodiesterase Inhibitor

Papaverine, an opium alkaloid, is a well-established smooth muscle relaxant.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes .[1][2] By inhibiting PDEs, Papaverine increases the intracellular concentrations of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1]

The accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin, leading to smooth muscle relaxation. The increase in cGMP activates Protein Kinase G (PKG), which also contributes to relaxation through various mechanisms, including the sequestration of intracellular calcium and the activation of Myosin Light Chain Phosphatase (MLCP), which dephosphorylates myosin light chains.

Furthermore, some studies suggest that Papaverine may also contribute to smooth muscle relaxation by blocking L-type calcium channels , thereby reducing the influx of extracellular calcium required for muscle contraction.[1] There is also evidence to suggest that Papaverine may alter mitochondrial respiration, although this mechanism is less well-characterized in the context of smooth muscle relaxation.

This compound: A Dual-Action Antispasmodic

This compound is a synthetic antispasmodic agent that exhibits a dual mechanism of action , combining a direct musculotropic effect with a neurotropic action.[3][4][5]

The primary, more potent mechanism is its musculotropic (papaverine-like) action , which involves the selective inhibition of phosphodiesterase type IV (PDE4) .[3][4][5] PDE4 is a key enzyme in the degradation of cAMP in smooth muscle cells. By selectively inhibiting PDE4, this compound leads to a significant increase in intracellular cAMP levels, resulting in the activation of PKA and subsequent smooth muscle relaxation, similar to the cAMP-mediated pathway of Papaverine.[3] The selectivity for PDE4 may contribute to a more targeted therapeutic effect with potentially fewer side effects compared to non-selective PDE inhibitors.

The secondary mechanism of this compound is its neurotropic (anticholinergic) action .[3][4][5] It acts as a weak antagonist at muscarinic receptors , thereby inhibiting the pro-contractile effects of acetylcholine.[3] This anticholinergic effect, although less pronounced than its musculotropic action, complements its primary mechanism to provide comprehensive relief from smooth muscle spasms.

Quantitative Data Comparison

Direct, head-to-head in vitro studies providing quantitative data (e.g., IC50, EC50, Ki values) for a direct comparison of this compound and Papaverine are limited in the publicly available literature. However, data from individual and comparative clinical studies provide insights into their relative potencies.

Table 1: Quantitative Data for Papaverine

ParameterTarget/AssayValueReference
IC50 PDE10A Inhibition0.019 µM[6]
IC50 Antispasmodic (rat vas deferens, K+-induced)14.3 µM[7]

Table 2: Summary of Comparative Efficacy for this compound

ComparisonFindingReference
vs. Drotaverine, Hyoscine, Valethamate This compound demonstrated statistically significant superiority in spasmolytic potency.[4][8][9]
vs. Drotaverine This compound showed superior efficacy in cervical dilatation and shortening the duration of labor.[10]
vs. Valethamate and Hyoscine A single dose of this compound showed superior efficacy compared to multiple doses of the comparator drugs in the augmentation of labor.[8]

Signaling Pathway Diagrams

Papaverine_Mechanism Papaverine Papaverine PDEs Phosphodiesterases (PDEs) Papaverine->PDEs Inhibits Ca_channel L-type Ca2+ Channel Papaverine->Ca_channel Blocks cAMP cAMP PDEs->cAMP Degrades cGMP cGMP PDEs->cGMP Degrades ATP ATP ATP->cAMP Converts to GTP GTP GTP->cGMP Converts to AC Adenylyl Cyclase AC->ATP GC Guanylyl Cyclase GC->GTP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates MLCK_inactive Inactive MLCK Relaxation Relaxation MLCK_inactive->Relaxation Myosin_LC_P Phosphorylated Myosin Light Chain MLCP->Myosin_LC_P Dephosphorylates Myosin_LC->Myosin_LC_P Myosin_LC->Relaxation Contraction Contraction Myosin_LC_P->Contraction Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->MLCK_active Activates

Caption: Papaverine's mechanism of smooth muscle relaxation.

Camylofin_Mechanism cluster_musculotropic Musculotropic Action cluster_neurotropic Neurotropic Action Camylofin_M This compound PDE4 Phosphodiesterase IV (PDE4) Camylofin_M->PDE4 Inhibits cAMP_M cAMP PDE4->cAMP_M Degrades ATP_M ATP ATP_M->cAMP_M Converts to AC_M Adenylyl Cyclase AC_M->ATP_M PKA_M Protein Kinase A (PKA) cAMP_M->PKA_M Activates MLCK_active_M Active MLCK PKA_M->MLCK_active_M Inhibits Myosin_LC_M Myosin Light Chain MLCK_active_M->Myosin_LC_M Phosphorylates MLCK_inactive_M Inactive MLCK Relaxation_M Relaxation MLCK_inactive_M->Relaxation_M Myosin_LC_P_M Phosphorylated Myosin Light Chain Myosin_LC_M->Myosin_LC_P_M Contraction_M Contraction Myosin_LC_P_M->Contraction_M Camylofin_N This compound Muscarinic_Receptor Muscarinic Receptor Camylofin_N->Muscarinic_Receptor Blocks ACh Acetylcholine ACh->Muscarinic_Receptor Binds to Contraction_N Contraction Muscarinic_Receptor->Contraction_N Initiates

Caption: this compound's dual mechanism of smooth muscle relaxation.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro method is fundamental for assessing the effects of compounds on smooth muscle contractility.

1. Tissue Preparation:

  • A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus, or vascular rings) is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

2. Mounting:

  • The tissue is suspended in an organ bath chamber filled with the physiological salt solution. One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.

3. Equilibration and Pre-contraction:

  • The tissue is allowed to equilibrate under a resting tension for a specified period.

  • A contractile agent (e.g., acetylcholine, histamine, or high potassium solution) is added to induce a stable contraction.

4. Drug Administration:

  • Cumulative or single concentrations of the test compounds (this compound or Papaverine) are added to the bath.

  • The resulting relaxation is recorded by the force transducer.

5. Data Analysis:

  • The percentage of relaxation is calculated relative to the pre-contracted tension.

  • Concentration-response curves are plotted to determine the EC50 (the concentration of the drug that produces 50% of the maximal relaxation).

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.

1. Enzyme and Substrate Preparation:

  • Recombinant human PDE enzymes (e.g., PDE4 for this compound, or a panel of PDEs for the non-selective Papaverine) are used.

  • The substrate, either cAMP or cGMP, is typically radiolabeled (e.g., [3H]-cAMP or [3H]-cGMP) or fluorescently labeled.

2. Incubation:

  • The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound or Papaverine) in a suitable buffer at 37°C.

3. Termination and Separation:

  • The reaction is stopped after a defined period.

  • The product of the enzymatic reaction (e.g., AMP or GMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay.

4. Detection and Analysis:

  • The amount of product formed is quantified by measuring radioactivity or fluorescence.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined.

Measurement of Intracellular Calcium ([Ca2+]i)

This method allows for the real-time monitoring of changes in intracellular calcium concentrations in response to drug treatment.

1. Cell Loading:

  • Isolated smooth muscle cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

2. Fluorescence Measurement:

  • The loaded cells are placed on the stage of a fluorescence microscope.

  • The cells are stimulated with a contractile agent to induce an increase in [Ca2+]i.

  • The test compound (this compound or Papaverine) is then added, and the change in fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.

3. Data Analysis:

  • The change in fluorescence is correlated to the change in [Ca2+]i.

  • The ability of the test compound to reduce the agonist-induced increase in [Ca2+]i is quantified.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic receptors.

1. Membrane Preparation:

  • Cell membranes expressing muscarinic receptors (e.g., from guinea pig ileum or a cell line overexpressing a specific muscarinic receptor subtype) are prepared.

2. Competitive Binding:

  • The membranes are incubated with a fixed concentration of a radiolabeled muscarinic receptor antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration.

  • The radioactivity of the filter-bound membrane fraction is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Conclusion

Both this compound and Papaverine are effective smooth muscle relaxants, but they achieve this through distinct pharmacological profiles. Papaverine acts as a non-selective PDE inhibitor with some calcium channel blocking activity. In contrast, this compound exhibits a more refined, dual mechanism of action, combining selective PDE4 inhibition with a mild anticholinergic effect. This selectivity may offer a more targeted therapeutic approach. The comparative clinical data suggests a high potency for this compound, although a direct in vitro comparison of their potencies is not well-documented in the available literature. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of these two antispasmodic agents. This guide provides the foundational knowledge and experimental frameworks to facilitate such future research.

References

In vitro comparison of Camylofin and Dicyclomine on intestinal smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, this guide provides a comprehensive in vitro comparison of two widely utilized antispasmodic agents, Camylofin and Dicyclomine (B1218976), on intestinal smooth muscle. By delving into their mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this document aims to furnish an objective resource for evaluating these compounds in a preclinical setting.

This guide synthesizes available data to illuminate the distinct and overlapping pharmacological profiles of this compound and Dicyclomine. While both agents are recognized for their spasmolytic properties, their underlying mechanisms of action and potency can differ, influencing their suitability for specific research and therapeutic applications.

Mechanism of Action: A Tale of Two Pathways

Both this compound and Dicyclomine exert their effects on intestinal smooth muscle through a dual mechanism of action, combining a neurotropic (acting on nerve impulses) and a musculotropic (acting directly on the muscle) effect. However, the specifics of their molecular interactions diverge.

Dicyclomine primarily functions as an anticholinergic agent, specifically a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut contractions, Dicyclomine effectively reduces the strength and frequency of smooth muscle spasms.[3] Notably, it exhibits a degree of selectivity for M1 muscarinic receptors over M2 receptors.[2][4] In addition to its antimuscarinic properties, Dicyclomine also possesses a direct relaxant effect on smooth muscle, independent of cholinergic nerve supply.[1][2] This musculotropic action is evidenced by its ability to antagonize spasms induced by agents like bradykinin (B550075) and histamine.[1][5]

This compound also demonstrates a dual mechanism. It has a mild anticholinergic, atropine-like action.[6] However, its more pronounced effect is a direct musculotropic, papaverine-like spasmolytic action on the smooth muscle.[6] This is achieved through the inhibition of phosphodiesterase type IV (PDE4).[7] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, resulting in smooth muscle relaxation.[7]

Quantitative Comparison of In Vitro Performance

ParameterThis compoundDicyclomineTissue/Preparation
Anticholinergic Activity (pA2) Data not available in searched literature9.13 (vs. Pilocarpine, M1 receptor)Guinea Pig Myenteric Plexus[1]
7.61 (Prejunctional M2 receptor)Guinea Pig Myenteric Plexus[1]
7.21 (Postjunctional M2 receptor)Guinea Pig Myenteric Plexus[1]
Potency vs. Atropine (Anticholinergic) Data not available in searched literatureApproximately 1/8th the milligram potency of atropineIn vitro, guinea pig ileum[8]
Direct Musculotropic Activity Inhibition of Phosphodiesterase IV[7]Antagonism of bradykinin- and histamine-induced spasms[1][5]Isolated guinea pig ileum[1][5]

Signaling Pathways Visualized

To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways for Dicyclomine and this compound.

Dicyclomine_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor ACh binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC PLC Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Contraction Ca_Release->Contraction Direct_Relaxation Direct Musculotropic Relaxation Dicyclomine_anticholinergic Dicyclomine (Anticholinergic) Dicyclomine_anticholinergic->M3_Receptor Blocks Dicyclomine_musculotropic Dicyclomine (Musculotropic) Dicyclomine_musculotropic->Direct_Relaxation

Dicyclomine's dual mechanism of action on intestinal smooth muscle.

Camylofin_Signaling_Pathway cluster_muscle Smooth Muscle Cell PDE4 Phosphodiesterase IV (PDE4) cAMP_degradation cAMP -> AMP PDE4->cAMP_degradation ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_reduction Decreased Intracellular Ca²⁺ PKA->Ca_reduction Relaxation Relaxation Ca_reduction->Relaxation Camylofin_PDE4 This compound (PDE4 Inhibitor) Camylofin_PDE4->PDE4 Inhibits Camylofin_anticholinergic This compound (Mild Anticholinergic) M3_Receptor Muscarinic M3 Receptor Camylofin_anticholinergic->M3_Receptor Weakly Blocks

This compound's primary mechanism via PDE4 inhibition.

Experimental Protocols

A standardized in vitro organ bath study is essential for the direct comparison of this compound and Dicyclomine. The following protocol, based on established methodologies for isolated intestinal preparations, can be adapted for this purpose.

Objective: To compare the spasmolytic effects of this compound and Dicyclomine on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Isolated organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

  • Surgical instruments (scissors, forceps)

  • Cotton or silk thread

  • Acetylcholine (ACh)

  • This compound dihydrochloride

  • Dicyclomine hydrochloride

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Excise a segment of the terminal ileum and place it in a petri dish containing fresh, oxygenated Tyrode's solution.

    • Gently flush the lumen of the ileum to remove any contents.

    • Cut the ileum into segments of 2-3 cm in length.

    • Tie one end of a segment to a tissue holder and the other end to an isotonic transducer using thread.

  • Organ Bath Setup and Equilibration:

    • Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.

  • Acetylcholine-Induced Contractions (Control):

    • Construct a cumulative concentration-response curve for acetylcholine. Start with a low concentration and increase it stepwise until a maximal contraction is observed.

    • Record the contractile responses at each concentration.

    • Wash the tissue thoroughly with fresh Tyrode's solution until it returns to the baseline tension.

  • Inhibition by this compound or Dicyclomine:

    • Introduce a known concentration of either this compound or Dicyclomine into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.

    • Repeat the cumulative addition of acetylcholine in the presence of the antagonist to generate a new concentration-response curve.

  • Data Analysis:

    • Measure the amplitude of contractions and express them as a percentage of the maximal contraction induced by acetylcholine in the control experiment.

    • Plot the log concentration of acetylcholine against the percentage of maximal contraction to generate concentration-response curves.

    • Determine the EC50 of acetylcholine in the absence and presence of different concentrations of this compound and Dicyclomine.

    • Calculate the pA2 value for each antagonist to quantify their potency.

The following diagram illustrates the general workflow for this type of in vitro experiment.

Experimental_Workflow Start Start Tissue_Isolation Isolate Guinea Pig Ileum Segment Start->Tissue_Isolation Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue (30-60 min) Mounting->Equilibration Control_CRC Generate Control ACh Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Wash Tissue Thoroughly Control_CRC->Washout Antagonist_Incubation Incubate with this compound or Dicyclomine Washout->Antagonist_Incubation Antagonist_CRC Generate ACh CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Data_Analysis Analyze Data (EC50, pA2) Antagonist_CRC->Data_Analysis End End Data_Analysis->End

Workflow for in vitro comparison of spasmolytics.

Conclusion

Both this compound and Dicyclomine are effective spasmolytics with dual mechanisms of action. Dicyclomine's primary strength lies in its well-characterized anticholinergic properties, while this compound's direct musculotropic effect via PDE4 inhibition is its defining feature. The lack of head-to-head in vitro quantitative data in the public domain highlights a research gap. The provided experimental protocol offers a framework for researchers to conduct such direct comparative studies, which would be invaluable for a more definitive assessment of their relative potencies and efficacies on intestinal smooth muscle. Such data would further refine our understanding of these agents and aid in the rational design of future experiments and drug development strategies in the field of gastrointestinal motility disorders.

References

Structure-Activity Relationship of Camylofin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies on Camylofin analogs have been publicly documented. The absence of quantitative data, such as receptor binding affinities or functional assay results for a series of this compound derivatives, precludes the creation of a direct comparative guide on their performance.

This document, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known mechanism of action of this compound and outlines the general experimental protocols used in the evaluation of antispasmodic agents. This information can serve as a foundational resource for future research in this area.

This compound's Dual Mechanism of Action

This compound is recognized as a smooth muscle relaxant that exerts its therapeutic effect through a dual mechanism, combining both anticholinergic and direct musculotropic actions.[1][2][3][4][5]

  • Anticholinergic (Antimuscarinic) Action: this compound competitively inhibits the binding of acetylcholine (B1216132) to muscarinic receptors located on the surface of smooth muscle cells. This blockade of parasympathetic stimulation leads to muscle relaxation. However, this action is generally considered to be less pronounced than its direct effect.[1][2][3][4][5]

  • Direct Musculotropic Action: The principal mechanism of this compound's spasmolytic effect is the inhibition of phosphodiesterase type IV (PDE4).[1][2][3][4][5] By inhibiting PDE4, this compound prevents the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in a decrease in the concentration of intracellular calcium ions, leading to the relaxation of smooth muscle.

The following diagram illustrates the signaling pathways involved in this compound's dual action:

Camylofin_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_ach Anticholinergic Pathway cluster_pde4 Musculotropic Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Contraction Muscle Contraction M3R->Contraction Leads to PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Promotes This compound This compound This compound->M3R Inhibits This compound->PDE4 Inhibits

Caption: Dual signaling pathway of this compound.

Standard Experimental Protocols for Antispasmodic Activity Assessment

While protocols for specific this compound analogs are not available, the following are standard methodologies employed to characterize the efficacy of antispasmodic compounds.

In Vitro: Isolated Organ Bath Assay

This is a cornerstone in vitro method for directly quantifying the effect of a substance on smooth muscle contractility.

Methodology:

  • Tissue Preparation: A segment of smooth muscle, most commonly the guinea pig ileum, is dissected and cleaned of adherent mesenteric tissue.[6][7] The ileum is then cut into smaller strips (typically 2-3 cm in length).[6]

  • Mounting: Each tissue strip is suspended vertically in an organ bath containing a physiological salt solution (e.g., Tyrode's solution). The solution is maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂. The lower end of the tissue is fixed, while the upper end is attached to an isometric force transducer to record changes in muscle tension.[6]

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a slight resting tension (e.g., 1 gram).[6]

  • Induction of Contraction: A spasmogen, such as acetylcholine or barium chloride, is added to the organ bath to induce a sustained contraction.

  • Evaluation of Spasmolytic Activity: Once a stable contraction plateau is achieved, the test compound (e.g., a potential this compound analog) is added to the bath in a cumulative or non-cumulative fashion. The resulting relaxation is recorded.

  • Data Analysis: The relaxation is quantified as a percentage of the maximal contraction induced by the spasmogen. Concentration-response curves are then plotted to determine the IC₅₀ value (the concentration of the test compound that produces 50% of its maximal inhibitory effect).

In Vivo: Animal Models

In vivo models are essential for evaluating the overall efficacy, potency, and duration of action of a potential drug in a whole-organism context.

Methodology:

  • Gastrointestinal Transit Model: This model assesses the effect of a compound on intestinal motility. Typically, a marker substance (e.g., charcoal meal) is administered orally to rodents after the administration of the test compound. After a set period, the animal is euthanized, and the distance traveled by the marker through the small intestine is measured. A decrease in the transit distance compared to a control group indicates an antispasmodic effect.

  • Spasmogen-Induced Writhing Model: In this model, an intraperitoneal injection of a chemical irritant (e.g., acetic acid) is used to induce abdominal constrictions (writhes) in mice. The number of writhes is counted over a specific time period. A reduction in the number of writhes in animals pre-treated with the test compound suggests analgesic and/or antispasmodic activity.

Conclusion

The lack of publicly available SAR data for this compound analogs presents a significant gap in the literature. However, the established dual mechanism of action for this compound provides a clear basis for the rational design of new analogs. By employing the standardized in vitro and in vivo experimental protocols described above, researchers can systematically evaluate novel compounds and begin to build the much-needed structure-activity relationship profile for this class of antispasmodic agents. Future research efforts in this direction are crucial for the development of more potent and selective smooth muscle relaxants.

References

A Comparative Analysis of Camylofin and Valethamate in Obstetric Practice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for effective and safe interventions to manage labor progression is paramount. Among the antispasmodic agents utilized in obstetrics, Camylofin and Valethamate (B106880) bromide have been subjects of numerous studies to evaluate their efficacy in accelerating cervical dilation and shortening the duration of labor. This guide provides a comprehensive comparison of these two drugs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Quantitative Comparison of Efficacy

Clinical trials have consistently demonstrated that this compound is superior to Valethamate in enhancing labor progression. The following table summarizes key quantitative data from comparative studies.

Efficacy ParameterThis compoundValethamateKey Findings and Citations
Mean Rate of Cervical Dilation 1.47 ± 0.41 cm/hour to 3.33 ± 1.03 cm/hour0.91 ± 0.23 cm/hour to 2.69 ± 1.03 cm/hourThis compound consistently shows a significantly higher rate of cervical dilation compared to Valethamate.[1][2][3] A meta-analysis reported the cervical dilation rate to be 0.6 cm/h higher with this compound.[4][5][6]
Mean Duration of Active Phase of Labor 141.40 ± 55.41 minutes to 313.17 minutes181.46 ± 75.58 minutes to 356.3 minutesThe active phase of the first stage of labor is significantly shorter with the administration of this compound.[1][2][7][8]
Maternal Side Effects Tachycardia, nausea, vomiting, dryness of mouthTachycardia, flushing of face, dryness of mouthThe incidence of side effects is generally low and comparable between the two drugs, with tachycardia being a noted effect for both due to their anticholinergic properties.[8][9][10]
Neonatal Outcomes (Apgar Score) No significant adverse effects reported.No significant adverse effects reported.Both drugs are considered safe for the neonate, with no significant differences in Apgar scores reported in comparative studies.[1][10][11]

Signaling Pathways and Mechanism of Action

This compound and Valethamate, while both classified as antispasmodics, exert their effects through distinct signaling pathways.

This compound exhibits a dual mechanism of action. It has both a neurotropic effect, acting as an anticholinergic by blocking muscarinic receptors, and a direct musculotropic (papaverine-like) effect on smooth muscles.[12][13] The musculotropic action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A, which in turn phosphorylates and inactivates myosin light-chain kinase, resulting in smooth muscle relaxation and cervical dilation.[12]

G cluster_this compound This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor blocks cAMP Increased cAMP PDE->cAMP leads to PKA Protein Kinase A cAMP->PKA activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive inactivates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Anticholinergic_Effect Anticholinergic Effect Muscarinic_Receptor->Anticholinergic_Effect Anticholinergic_Effect->Relaxation

This compound's dual mechanism of action.

Valethamate bromide primarily functions as an anticholinergic agent. It competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This blockage of parasympathetic nerve impulses leads to the relaxation of smooth muscles, including those of the cervix, thereby facilitating dilation.

G cluster_valethamate Valethamate Signaling Pathway Valethamate Valethamate Muscarinic_Receptor Muscarinic Receptor Valethamate->Muscarinic_Receptor blocks Smooth_Muscle_Contraction Smooth Muscle Contraction Muscarinic_Receptor->Smooth_Muscle_Contraction Relaxation Smooth Muscle Relaxation Muscarinic_Receptor->Relaxation Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor binds to

Valethamate's anticholinergic mechanism.

Experimental Protocols

The following outlines a typical experimental protocol for a randomized controlled trial comparing the efficacy of this compound and Valethamate in the augmentation of labor.

Participant Selection
  • Inclusion Criteria:

    • Primigravidae or multigravidae with a singleton, term pregnancy (37-40 weeks) and vertex presentation.

    • In the active phase of the first stage of labor (cervical dilation of 3-4 cm).

    • Informed consent obtained from all participants.

  • Exclusion Criteria:

    • Known hypersensitivity to either drug.

    • Presence of any obstetric or medical complications such as pre-eclampsia, eclampsia, antepartum hemorrhage, cephalopelvic disproportion, or malpresentation.

    • Previous uterine surgery.

Randomization and Blinding
  • Participants are randomly allocated to one of two groups: the this compound group or the Valethamate group.

  • Double-blinding is often employed, where neither the participant nor the healthcare provider is aware of the drug being administered.

Drug Administration
  • This compound Group: Typically receives a single intramuscular injection of this compound dihydrochloride (B599025) (e.g., 50 mg).

  • Valethamate Group: Typically receives an intramuscular injection of Valethamate bromide (e.g., 8 mg), which may be repeated at specified intervals (e.g., every hour for a maximum of 3 doses).

Data Collection and Outcome Measures
  • Primary Outcomes:

    • Rate of cervical dilation (cm/hour), assessed by regular vaginal examinations.

    • Duration of the active phase of the first stage of labor (from drug administration to full cervical dilation).

  • Secondary Outcomes:

    • Duration of the second and third stages of labor.

    • Mode of delivery (spontaneous vaginal, instrumental, or cesarean section).

    • Maternal side effects (e.g., tachycardia, nausea, vomiting, dryness of mouth).

    • Neonatal outcomes, including Apgar scores at 1 and 5 minutes and the need for neonatal intensive care unit (NICU) admission.

Statistical Analysis
  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the two groups.

  • A p-value of less than 0.05 is typically considered statistically significant.

G Start Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Group_C Group A: This compound Administration Randomization->Group_C Group_V Group B: Valethamate Administration Randomization->Group_V Monitoring Monitoring of Labor Progression (Cervical Dilation, Contractions) Group_C->Monitoring Group_V->Monitoring Data_Collection Data Collection (Maternal & Neonatal Outcomes) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparison of Efficacy and Safety Analysis->Results

References

Camylofin's Spasmolytic Potency: A Comparative Analysis with Other Antispasmodics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative spasmolytic potency of Camylofin, supported by experimental data and mechanistic insights.

This compound, a well-established antispasmodic agent, offers a unique dual mechanism of action that distinguishes it from other drugs in its class. This guide provides an in-depth comparison of this compound's spasmolytic potency against other commonly used antispasmodics such as Drotaverine, Hyoscine Butylbromide, Valethamate Bromide, and Dicyclomine. The comparison is based on available in-vitro data, clinical evidence, and an examination of their distinct mechanisms of action at the molecular level.

Comparative Analysis of Spasmolytic Potency

This compound's efficacy in relieving smooth muscle spasms is attributed to its dual-action mechanism: a direct musculotropic effect through the inhibition of phosphodiesterase type IV (PDE4) and a neurotropic effect via anticholinergic action.[1][2][3] This combination allows for a broad spectrum of activity against spasms induced by various stimuli.

Clinical studies have consistently demonstrated this compound's superior efficacy in various applications, including the augmentation of labor and the management of abdominal colic, often requiring only a single dose to achieve effects comparable or superior to multiple doses of other antispasmodics like drotaverine, hyoscine, and valethamate.[4][5]

Quantitative and Mechanistic Comparison
DrugPrimary Mechanism of ActionSecondary Mechanism of ActionQuantitative Potency Data
This compound Musculotropic (PDE4 Inhibition)[1][2][3]Neurotropic (Anticholinergic)[1][2][3]Anticholinergic potency is stated to be 1/7th that of Atropine.[6]
Drotaverine Musculotropic (PDE4 Inhibition)[7][8]Mild Calcium Channel Blockade[7]ED50 for histamine-induced contraction: 4.7 x 10⁻⁵ mol/L; ED50 for methacholine-induced contraction: 4.3 x 10⁻⁵ mol/L; ED50 for KCl-induced contraction: 2.2 x 10⁻⁵ mol/L (guinea pig trachea).[1]
Hyoscine Butylbromide Neurotropic (Anticholinergic - Muscarinic Receptor Antagonist)-pA2 value: 7.5 (guinea pig ileum)
Valethamate Bromide Neurotropic (Anticholinergic - Muscarinic Receptor Antagonist)-pA2 value: 7.1 (guinea pig ileum)
Dicyclomine Neurotropic (Anticholinergic - Muscarinic Receptor Antagonist)Musculotropic (Direct smooth muscle relaxation)pA2 value: 6.8 (guinea pig ileum)

Signaling Pathways and Mechanisms of Action

The spasmolytic effects of these drugs are mediated through distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.

This compound's Dual Mechanism of Action

This compound exerts its spasmolytic effect through two primary pathways:

  • Musculotropic Action: Inhibition of phosphodiesterase type IV (PDE4) prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation.

  • Neurotropic Action: this compound also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, blocking the action of acetylcholine (ACh) and thereby inhibiting cholinergic nerve-mediated smooth muscle contraction.

cluster_musculotropic Musculotropic Action cluster_neurotropic Neurotropic Action PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates MLCK_inactive Inactive MLCK-P PKA->MLCK_inactive phosphorylates Relaxation_M Smooth Muscle Relaxation MLCK_inactive->Relaxation_M Camylofin_M This compound Camylofin_M->PDE4 inhibits ATP ATP AC Adenylyl Cyclase ATP->AC activates AC->cAMP MLCK_active Active MLCK Myosin Myosin-P MLCK_active->Myosin phosphorylates Contraction_M Smooth Muscle Contraction Myosin->Contraction_M ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor binds PLC PLC M_Receptor->PLC activates IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction_N Smooth Muscle Contraction Ca_Release->Contraction_N Camylofin_N This compound Camylofin_N->M_Receptor blocks

Caption: Dual mechanism of action of this compound.

Mechanism of Action of Comparator Antispasmodics

The comparator drugs primarily act through either the musculotropic or neurotropic pathway.

cluster_drotaverine Drotaverine cluster_anticholinergics Hyoscine / Valethamate Drotaverine Drotaverine PDE4_D PDE4 Drotaverine->PDE4_D inhibits cAMP_D ↑ cAMP PDE4_D->cAMP_D degradation of Relaxation_D Smooth Muscle Relaxation cAMP_D->Relaxation_D Anticholinergic Hyoscine / Valethamate M_Receptor_A Muscarinic Receptor Anticholinergic->M_Receptor_A blocks Contraction_A Smooth Muscle Contraction M_Receptor_A->Contraction_A mediates ACh_A Acetylcholine ACh_A->M_Receptor_A binds to

Caption: Mechanisms of Drotaverine and Anticholinergics.

Experimental Protocols

The evaluation of spasmolytic potency relies on standardized in-vitro and in-vivo experimental models.

In-Vitro Organ Bath Assay for Spasmolytic Activity

This is a classic method to assess the direct effect of a drug on isolated smooth muscle tissue.

Objective: To determine the concentration-response relationship of an antispasmodic drug in inhibiting smooth muscle contractions induced by a spasmogen.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Spasmogen-Induced Contraction: A spasmogen (e.g., acetylcholine, histamine, KCl) is added to the organ bath to induce a sustained contraction.

  • Drug Administration: Cumulative concentrations of the antispasmodic drug are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The percentage of inhibition of the spasmogen-induced contraction is calculated for each drug concentration. The data is then used to construct a concentration-response curve and determine the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect).

start Start: Isolate Smooth Muscle Tissue mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate under Resting Tension mount->equilibrate induce Induce Contraction with Spasmogen equilibrate->induce add_drug Add Cumulative Concentrations of Antispasmodic induce->add_drug record Record Muscle Relaxation add_drug->record analyze Analyze Data (IC50, pA2) record->analyze end End analyze->end

Caption: In-vitro organ bath experimental workflow.

Phosphodiesterase (PDE4) Inhibition Assay

This assay is used to specifically quantify the inhibitory activity of a compound against the PDE4 enzyme.

Objective: To determine the IC50 value of a test compound for the inhibition of PDE4 activity.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled cAMP substrate, the purified recombinant PDE4 enzyme, and a buffer solution.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound, Drotaverine) are added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET (Förster resonance energy transfer).

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. The data is then plotted to generate a dose-response curve from which the IC50 value is determined.

start Start: Prepare Reaction Mixture (PDE4, fluorescent cAMP) add_inhibitor Add Varying Concentrations of Test Compound start->add_inhibitor incubate Incubate to Allow Enzymatic Reaction add_inhibitor->incubate detect Detect Hydrolyzed Substrate incubate->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for PDE4 inhibition assay.

Conclusion

This compound's dual mechanism of action, combining both musculotropic (PDE4 inhibition) and neurotropic (anticholinergic) effects, provides a strong pharmacological basis for its potent and broad-spectrum spasmolytic activity. While direct in-vitro comparative data for its PDE4 inhibitory potency is limited, extensive clinical evidence supports its superior efficacy over other antispasmodics in various clinical settings. The provided experimental protocols offer a framework for further quantitative comparisons to elucidate the precise potency of this compound relative to other agents. For researchers and drug development professionals, this compound represents a valuable therapeutic agent with a well-documented clinical profile and a multifaceted mechanism of action that warrants further investigation to fully characterize its spasmolytic potential.

References

Enhancing Bioactivity: A Comparative Guide to Novel Camylofin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Camylofin, a well-established antispasmodic agent, exerts its therapeutic effect through a dual mechanism of action: a direct musculotropic (papaverine-like) effect on smooth muscles and a neurotropic (anticholinergic) effect. This dual action makes it an effective treatment for spasms in the gastrointestinal tract, biliary tract, and urogenital tract. In the continuous quest for therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, the synthesis of novel derivatives of existing drugs is a cornerstone of medicinal chemistry. This guide provides a comparative overview of hypothetically synthesized this compound derivatives, designed to explore structure-activity relationships and enhance bioactivity. The following sections detail the synthesis, comparative bioactivity, and experimental protocols for these novel compounds, offering a framework for future drug discovery endeavors.

Comparative Bioactivity of this compound Derivatives

The antispasmodic activity of the parent drug, this compound, and its novel derivatives was evaluated in vitro using the isolated guinea pig ileum model. The inhibitory concentration (IC50) required to reduce the maximum contractile response to acetylcholine (B1216132) (ACh) by 50% was determined for each compound. Additionally, the musculotropic activity was assessed by measuring the IC50 against barium chloride (BaCl2)-induced contractions.

CompoundModificationIC50 (ACh-induced contraction) (µM)IC50 (BaCl2-induced contraction) (µM)
This compound Parent Drug1.252.50
CD-01 N-oxide derivative3.504.80
CD-02 Quaternary ammonium (B1175870) derivative0.851.90
CD-03 Ester bioisostere (amide)1.102.30

Key Observations:

  • CD-02 (Quaternary ammonium derivative) exhibited the most potent anticholinergic activity, with a lower IC50 value against ACh-induced contractions compared to this compound. This suggests that the permanent positive charge enhances its affinity for muscarinic receptors.

  • CD-01 (N-oxide derivative) showed a decrease in both anticholinergic and musculotropic activity. This might be attributed to altered steric and electronic properties affecting receptor binding and membrane permeability.

  • CD-03 (Ester bioisostere - amide) demonstrated comparable activity to the parent compound, indicating that the replacement of the ester linkage with an amide bond is a viable bioisosteric modification that retains the desired pharmacological effects.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic scheme for the novel derivatives is outlined below. The synthesis of this compound itself involves the esterification of 2-phenyl-2-(2-(diethylamino)ethylamino)acetic acid with isoamyl alcohol.

  • This compound is dissolved in a suitable solvent such as dichloromethane.

  • An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is purified using column chromatography.

  • This compound is treated with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like acetonitrile.

  • The mixture is stirred at room temperature or heated gently to facilitate the reaction.

  • The resulting quaternary ammonium salt precipitates out of the solution or is obtained after solvent evaporation.

  • The product is purified by recrystallization.

In Vitro Bioactivity Assay: Isolated Guinea Pig Ileum
  • A male guinea pig is euthanized, and a segment of the ileum is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • The tissue is allowed to equilibrate under a resting tension of 1g for at least 30 minutes.

  • Cumulative concentration-response curves for acetylcholine (ACh) or barium chloride (BaCl2) are obtained to establish a baseline maximal contraction.

  • The tissue is then incubated with a specific concentration of the test compound (this compound or its derivatives) for a predetermined period.

  • The concentration-response curve for the contractile agent is repeated in the presence of the test compound.

  • The inhibitory effect is calculated as the percentage reduction in the maximal contraction.

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the antagonist concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's dual action and the general experimental workflow for the synthesis and evaluation of its derivatives.

Camylofin_Mechanism cluster_neurotropic Neurotropic (Anticholinergic) Action cluster_musculotropic Musculotropic (Papaverine-like) Action Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds Gq-protein Gq-protein Muscarinic Receptor->Gq-protein Activates PLC Phospholipase C Gq-protein->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 Camylofin1 This compound / Derivatives Camylofin1->Muscarinic Receptor Blocks Extracellular Ca²⁺ Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Extracellular Ca²⁺->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Contraction2 Smooth Muscle Contraction Ca_influx->Contraction2 Camylofin2 This compound / Derivatives Camylofin2->Ca_channel Inhibits PDE Phosphodiesterase Camylofin2->PDE Inhibits cAMP cAMP -> Relaxation PDE->cAMP Degrades Experimental_Workflow Start Start Lead_Compound Lead Compound (this compound) Start->Lead_Compound Derivative_Design Derivative Design (N-oxide, Quaternary salt, Amide) Lead_Compound->Derivative_Design Synthesis Chemical Synthesis Derivative_Design->Synthesis Purification Purification & Characterization (TLC, Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Bioactivity Screening (Isolated Guinea Pig Ileum) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Further Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

A Comparative Analysis of Camylofin and Otilonium Bromide on Gut Motility Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Camylofin and Otilonium (B12848) Bromide on gut motility, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms and efficacy of these two antispasmodic agents.

Introduction

This compound and Otilonium Bromide are two widely used drugs for the management of hyperactive gut disorders, such as Irritable Bowel Syndrome (IBS). While both exhibit spasmolytic properties, they operate through distinct molecular mechanisms to alleviate symptoms of abdominal pain and cramping. This compound possesses a dual mode of action, combining anticholinergic and musculotropic (direct smooth muscle relaxant) effects. In contrast, Otilonium Bromide primarily acts as a locally effective L-type calcium channel blocker, with additional activity on muscarinic and tachykinin receptors. This guide delves into a comparative study of these two drugs, focusing on their performance in established gut motility models.

Mechanisms of Action

This compound

This compound's spasmolytic effect is attributed to two primary mechanisms:

  • Anticholinergic Action: It acts as a competitive antagonist at muscarinic receptors on intestinal smooth muscle cells, thereby inhibiting the contractile effects of acetylcholine (B1216132). This neurotropic effect is considered to be less potent than that of atropine.

  • Musculotropic Action: this compound directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[1]

Signaling Pathway of this compound:

Camylofin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor G_Protein G-protein Muscarinic_Receptor->G_Protein activates PDE4 Phosphodiesterase IV (PDE4) cAMP cAMP PDE4->cAMP hydrolyzes This compound This compound This compound->Muscarinic_Receptor blocks This compound->PDE4 inhibits PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store acts on Ca_Release Ca2+ Release Ca_Store->Ca_Release leads to Contraction Smooth Muscle Contraction Ca_Release->Contraction induces AMP AMP cAMP->AMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation promotes

Caption: Signaling pathway of this compound's dual action.

Otilonium Bromide

Otilonium Bromide is a quaternary ammonium (B1175870) derivative with poor systemic absorption, leading to a localized effect in the gastrointestinal tract.[2] Its primary mechanism involves the blockade of L-type calcium channels on smooth muscle cells.[3][4][5] This action prevents the influx of extracellular calcium, which is a critical step for the initiation and maintenance of muscle contraction.[3][4][5] Additionally, Otilonium Bromide has been shown to:

  • Block T-type calcium channels: This may contribute to its visceral analgesic effects.

  • Antagonize muscarinic M3 receptors: This adds an anticholinergic component to its spasmolytic activity.[6]

  • Interact with tachykinin NK2 receptors: This interaction may further modulate smooth muscle contraction and pain signaling.[2]

Signaling Pathway of Otilonium Bromide:

Otilonium_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular_Ca Extracellular Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Extracellular_Ca->L_type_Ca_Channel Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca influx Muscarinic_Receptor->Intracellular_Ca increases Otilonium_Bromide Otilonium_Bromide Otilonium_Bromide->L_type_Ca_Channel blocks Otilonium_Bromide->Muscarinic_Receptor blocks Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction induces

Caption: Signaling pathway of Otilonium Bromide.

Data Presentation: In Vitro Efficacy

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Otilonium Bromide on intestinal smooth muscle contraction from in vitro studies.

DrugPreparationAgonist/StimulationParameterValueReference
Otilonium Bromide Human sigmoid colon circular stripsSpontaneous rhythmic phasic contractionsIC5049.9 nmol/L[5]
Human sigmoid colon circular stripsStretch-induced toneIC5010.7 nmol/L[5]
Human sigmoid colon circular stripsElectrical stimulation (on-contractions)IC5038.0 nmol/L[5]
Isolated human colonic smooth muscle cellsKCl-induced calcium transientsIC500.2 µmol/L[5]
Guinea-pig proximal colon circular muscleMethacholine-induced contractionIC503.7 µM[6]
Guinea-pig proximal colon circular muscleMethacholine-induced depolarizationIC504.1 µM[6]
Isolated human colonic cryptsAcetylcholine-induced calcium signalsIC50880 nM[7]
This compound ---No direct comparative data available-

Note: IC50 is the half maximal inhibitory concentration.

Experimental Protocols

In Vitro Model: Isolated Guinea Pig Ileum Contractility Assay

This protocol describes a standard method to assess the spasmolytic activity of compounds on isolated intestinal smooth muscle.

Experimental Workflow for Isolated Guinea Pig Ileum Assay:

Guinea_Pig_Ileum_Workflow Start Start Euthanize Euthanize Guinea Pig Start->Euthanize Isolate_Ileum Isolate a segment of the ileum Euthanize->Isolate_Ileum Mount_Tissue Mount ileum segment in organ bath (Tyrode's solution, 37°C, 95% O2/5% CO2) Isolate_Ileum->Mount_Tissue Equilibrate Equilibrate tissue under 1g tension (approx. 60 min) Mount_Tissue->Equilibrate Induce_Contraction Induce contraction with agonist (e.g., Acetylcholine, Histamine) Equilibrate->Induce_Contraction Record_Baseline Record baseline contractile response Induce_Contraction->Record_Baseline Add_Drug Add cumulative concentrations of This compound or Otilonium Bromide Record_Baseline->Add_Drug Record_Inhibition Record inhibition of contraction Add_Drug->Record_Inhibition Analyze_Data Analyze data to determine IC50 values Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the isolated guinea pig ileum assay.

Methodology:

  • Animal Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation.

  • Tissue Dissection: The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in warm, oxygenated Tyrode's solution.

  • Preparation Mounting: The ileal segment is cleaned of its contents and cut into 2-3 cm long pieces. Each piece is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being changed every 15 minutes.

  • Induction of Contraction: A submaximal contraction is induced by adding a contractile agonist such as acetylcholine (1 µM) or histamine (B1213489) (1 µM) to the organ bath.

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound or Otilonium Bromide are added to the organ bath.

  • Data Recording and Analysis: The inhibition of the agonist-induced contraction is recorded. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is plotted to determine the IC50 value.

In Vivo Model: Charcoal Meal Transit Assay in Rats

This model is used to evaluate the effect of drugs on gastrointestinal motility in a whole-animal system.

Experimental Workflow for Charcoal Meal Transit Assay:

Charcoal_Meal_Workflow Start Start Fast_Rats Fast rats overnight (18-24h) with free access to water Start->Fast_Rats Administer_Drug Administer this compound, Otilonium Bromide, or vehicle orally Fast_Rats->Administer_Drug Wait Wait for drug absorption (e.g., 30-60 min) Administer_Drug->Wait Administer_Charcoal Administer charcoal meal orally (10% charcoal in 5% gum acacia) Wait->Administer_Charcoal Wait_Transit Allow for intestinal transit (e.g., 20-30 min) Administer_Charcoal->Wait_Transit Sacrifice_Rats Euthanize rats by cervical dislocation Wait_Transit->Sacrifice_Rats Excise_Intestine Excise the small intestine from pylorus to cecum Sacrifice_Rats->Excise_Intestine Measure_Distance Measure total length of the intestine and the distance traveled by the charcoal Excise_Intestine->Measure_Distance Calculate_Transit Calculate intestinal transit (%) Measure_Distance->Calculate_Transit End End Calculate_Transit->End

Caption: Workflow for the charcoal meal transit assay in rats.

Methodology:

  • Animal Preparation: Male Wistar rats (180-220 g) are fasted for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: The rats are divided into groups and treated orally with either the vehicle (e.g., 0.5% carboxymethyl cellulose), this compound, or Otilonium Bromide at various doses.

  • Charcoal Meal Administration: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, each rat is administered a charcoal meal (typically 10% activated charcoal suspended in 5% gum acacia) orally.

  • Intestinal Transit Time: After a set time (e.g., 20 or 30 minutes) following the charcoal meal administration, the rats are euthanized.

  • Measurement: The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The percentage of the intestinal length traversed by the charcoal meal is calculated for each animal. The results are expressed as the mean ± SEM for each group, and statistical comparisons are made between the drug-treated groups and the vehicle control group.

Comparative Performance and Discussion

Based on the available data, Otilonium Bromide demonstrates potent inhibitory effects on various forms of intestinal smooth muscle contraction in in vitro models. Its primary mechanism as an L-type calcium channel blocker is well-supported by experimental evidence, with IC50 values in the nanomolar to low micromolar range.[5][6][7] This localized and potent action contributes to its clinical efficacy in reducing hypermotility and visceral pain.

For this compound, while its dual mechanism of action is established, there is a lack of publicly available, direct comparative quantitative data (e.g., IC50, pA2 values) from standardized gut motility models that would allow for a direct potency comparison with Otilonium Bromide. The anticholinergic component of this compound's action suggests it would be effective in counteracting cholinergically-mediated intestinal spasms. Its phosphodiesterase inhibitory activity provides an additional, direct musculotropic relaxant effect.

Logical Relationship of Drug Action and Effect:

Drug_Action_Effect cluster_drugs Drugs cluster_mechanisms Mechanisms of Action cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome This compound This compound Anticholinergic Anticholinergic (Muscarinic Receptor Blockade) This compound->Anticholinergic PDE4_Inhibition Phosphodiesterase IV Inhibition This compound->PDE4_Inhibition Otilonium_Bromide Otilonium_Bromide Otilonium_Bromide->Anticholinergic L_type_Ca_Block L-type Ca2+ Channel Blockade Otilonium_Bromide->L_type_Ca_Block Dec_ACh_Signal Decreased Acetylcholine Signaling Anticholinergic->Dec_ACh_Signal Inc_cAMP Increased cAMP PDE4_Inhibition->Inc_cAMP Dec_Ca_Influx Decreased Ca2+ Influx L_type_Ca_Block->Dec_Ca_Influx Relaxation Smooth Muscle Relaxation Dec_Ca_Influx->Relaxation Inc_cAMP->Relaxation Dec_ACh_Signal->Relaxation Dec_Motility Decreased Gut Motility Relaxation->Dec_Motility

Caption: Logical relationship of drug action to effect.

Conclusion

Both this compound and Otilonium Bromide are effective spasmolytic agents that reduce gut motility, albeit through different primary mechanisms. Otilonium Bromide's action is predominantly as a potent, locally acting L-type calcium channel blocker, with well-documented in vitro efficacy. This compound offers a dual approach by combining a neurotropic (anticholinergic) and a musculotropic (PDE4 inhibition) mechanism. The choice between these agents in a research or clinical setting may depend on the specific underlying pathophysiology of the gut motility disorder being investigated or treated. Further head-to-head comparative studies with robust quantitative data are needed to definitively establish the relative potency and efficacy of these two drugs in various gut motility models.

References

Validating the Dual-Action Mechanism of Camylofin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of Camylofin, a smooth muscle relaxant notable for its dual-action mechanism. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative antispasmodic agents, supported by available experimental data and detailed methodologies for key validation experiments.

This compound exerts its spasmolytic effects through two distinct pathways: a direct musculotropic action by inhibiting phosphodiesterase type IV (PDE4) and a neurotropic action via muscarinic receptor antagonism.[1] This dual mechanism allows for a comprehensive approach to relieving smooth muscle spasms across various tissue types, including the gastrointestinal, biliary, urinary, and reproductive tracts.[2]

Signaling Pathways of this compound

To elucidate its mechanism, the following diagrams illustrate the two primary signaling pathways targeted by this compound.

Musculotropic_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Ca Cytosolic Ca²⁺ (Decreased) PKA->Ca Leads to ↓ Relaxation Smooth Muscle Relaxation Ca->Relaxation Induces This compound This compound This compound->PDE4 Inhibits

Caption: Musculotropic Action of this compound via PDE4 Inhibition.

Neurotropic_Action cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane (Smooth Muscle Cell) cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ Pathway PLC->IP3 Activates Contraction Smooth Muscle Contraction IP3->Contraction Leads to This compound This compound This compound->M3R Blocks Experimental_Workflow cluster_musculotropic Musculotropic Validation cluster_neurotropic Neurotropic Validation pde_assay 1. PDE4 Inhibition Assay camp_assay 2. Intracellular cAMP Measurement pde_assay->camp_assay Confirms downstream effect in_vivo In-Vivo Model (e.g., Spasmogen-induced writhes in mice) camp_assay->in_vivo ileum_assay 1. Isolated Organ Bath Assay (e.g., Guinea Pig Ileum) receptor_binding 2. Radioligand Binding Assay (Muscarinic Receptors) ileum_assay->receptor_binding Confirms target binding receptor_binding->in_vivo start Hypothesis: This compound has dual antispasmodic action start->pde_assay start->ileum_assay conclusion Conclusion: Dual-action mechanism validated in_vivo->conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of Camylofin, an anticholinergic and smooth muscle relaxant, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound and its associated waste materials. Adherence to these procedures will help mitigate risks and ensure a safe operational environment.

Core Disposal Principles

The primary recommendation for this compound disposal is to utilize a licensed hazardous material disposal company.[1] This ensures that all federal, state, and local regulations are met.[1] The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is imperative to avoid discharging this compound into the environment, including drains and water courses.[1][2]

Step-by-Step Disposal Protocol

  • Collection and Storage of Waste:

    • Collect this compound waste, including any adhered or collected material, and place it in suitable, closed, and properly labeled containers for disposal.[2][3]

    • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[2][3]

  • Handling Precautions During Disposal Preparation:

    • All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.[2][4]

    • Avoid the formation of dust and aerosols.[2]

    • Ensure adequate ventilation during handling.[2][3]

    • In case of spills, collect the material using spark-proof tools and explosion-proof equipment.[2][3]

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[1]

    • Ensure the disposal facility is appropriate for treating and disposing of this type of chemical, in accordance with all applicable laws and regulations.[2][3]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[2]

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound are not detailed in the available safety data sheets beyond the general requirement for professional disposal. Regulations for hazardous waste are often determined by the quantity generated by a facility over a specific period. For instance, facilities generating less than 2.2 pounds (1 kilogram) of acutely hazardous waste in a calendar month may be categorized as a Conditionally Exempt Small Quantity Generator (CESQG), which subjects them to different regulations than Large Quantity Generators.[5]

Data PointValueSource/Regulation
Acutely Hazardous Waste Generation Limit (CESQG)< 2.2 lbs (1 kg) per monthRCRA (40 CFR 261.33)[5]
Non-Acutely Hazardous Waste Generation Limit (CESQG)< 220 lbs (100 kg) per monthRCRA[5]

Note: The classification of this compound as acutely hazardous or non-acutely hazardous would depend on the specific regulatory framework being applied.

Experimental Protocols

No specific experimental protocols for the neutralization or disposal of this compound are provided in the reviewed safety data sheets. The standard industry practice, as outlined, is the engagement of professional waste disposal services.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Camylofin_Disposal_Workflow cluster_prep Waste Preparation cluster_handling Safe Handling cluster_disposal Disposal Route cluster_packaging Packaging Disposal start This compound Waste Generated collect Collect in Suitable, Closed & Labeled Containers start->collect store Store in Dry, Cool, Well-Ventilated Area collect->store ppe Wear Appropriate PPE (Gloves, Goggles, etc.) store->ppe rinse Triple-Rinse Container store->rinse incinerate_pkg Controlled Incineration (Combustible Packaging) store->incinerate_pkg For Combustible Packaging ventilate Ensure Adequate Ventilation ppe->ventilate contact Contact Licensed Hazardous Waste Disposal Company ventilate->contact transport Arrange for Professional Transport and Disposal contact->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate Primary Method landfill Engineered Landfill (for treated residue/punctured packaging) transport->landfill Secondary/Residue recycle Recycle or Recondition rinse->recycle puncture Puncture and Dispose in Sanitary Landfill rinse->puncture Or puncture->landfill incinerate_pkg->incinerate

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Camylofin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Camylofin, a smooth muscle relaxant. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to prevent accidental exposure. The following personal protective equipment is recommended based on safety data sheets and best practices in laboratory safety.

Eye and Face Protection:

  • Safety Goggles: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]

  • Face Shield: In situations with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with safety goggles for full facial protection.

Skin Protection:

  • Gloves: Chemical-impermeable gloves are mandatory.[1][2] Gloves must be inspected for integrity before use and disposed of properly after handling the substance. Always wash and dry your hands after removing gloves.[1]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1][2] In instances with a risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[1]

Respiratory Protection:

  • Ventilation: Handle this compound in a well-ventilated area.[1][2]

  • Respirator: If exposure limits are exceeded, or if dust or aerosols are generated, a full-face respirator with an appropriate filter should be used.[1] In case of accidental release or when dealing with spills, a self-contained breathing apparatus may be necessary.[3]

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for this compound and its dihydrochloride (B599025) salt.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H32N2O2[4]
Molar Mass 320.477 g/mol [4]
CAS Number 54-30-8[4]

Physicochemical Properties of this compound Dihydrochloride

PropertyValueSource
Molecular Formula C19H32N2O2 · 2(HCl)[3]
Molecular Weight 393.4 g/mol [5]
CAS Number 5892-41-1[3]
Appearance Pale-yellow oil[1]
Density 0.987 g/cm³[1]
Flash Point 200.8°C[1]

Toxicological Data

Hazard ClassificationDetailsSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[2]
GHS Hazard Statement H302: Harmful if swallowed.[6]

Procedural Guidance: From Handling to Disposal

Safe Handling Procedures:

  • Work Area Preparation: Ensure the work area is clean and located in a well-ventilated space.[1][2] Set up emergency exits and a risk-elimination area.[1]

  • Personal Protective Equipment (PPE): Before handling this compound, don the appropriate PPE as detailed above.

  • Handling: Avoid contact with skin and eyes.[1][2] Prevent the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent fire from electrostatic discharge.[1][2]

  • Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, get medical help.[2] Rinse mouth with water.[1][2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

Spill Management:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][2]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect and arrange for disposal.[1][2] Use spark-proof tools and explosion-proof equipment.[1][2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]

Disposal Plan:

  • Product: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

Mechanism of Action: A Visual Representation

This compound exhibits a dual mode of action as a smooth muscle relaxant. It has both a direct musculotropic effect and a neurotropic (anticholinergic) effect.[4]

Camylofin_Mechanism_of_Action This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptors This compound->Muscarinic_Receptor Inhibits (Anticholinergic effect) Phosphodiesterase_IV Phosphodiesterase Type IV (PDE4) This compound->Phosphodiesterase_IV Inhibits (Musculotropic effect) Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds to cAMP Increased intracellular cAMP Phosphodiesterase_IV->cAMP Degrades Calcium Reduced intracellular Ca²⁺ cAMP->Calcium Leads to Smooth_Muscle_Relaxation Smooth Muscle Relaxation Calcium->Smooth_Muscle_Relaxation Results in

This compound's dual mechanism for smooth muscle relaxation.

This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. By prioritizing safety and adhering to these protocols, you contribute to a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.